FR901464
Description
Structure
3D Structure
Properties
CAS No. |
146478-72-0 |
|---|---|
Molecular Formula |
C27H41NO8 |
Molecular Weight |
507.6 g/mol |
IUPAC Name |
[(E,2S)-5-[[(2R,5S,6S)-6-[(2E,4E)-5-[(4R,5R,7S)-4,7-dihydroxy-7-methyl-1,6-dioxaspiro[2.5]octan-5-yl]-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate |
InChI |
InChI=1S/C27H41NO8/c1-16(8-11-23-25(31)27(15-33-27)14-26(6,32)36-23)7-10-22-17(2)13-21(19(4)35-22)28-24(30)12-9-18(3)34-20(5)29/h7-9,11-12,17-19,21-23,25,31-32H,10,13-15H2,1-6H3,(H,28,30)/b11-8+,12-9+,16-7+/t17-,18-,19+,21?,22-,23+,25+,26-,27?/m0/s1 |
InChI Key |
PJKVJJDQXZARCA-AYSBKWRUSA-N |
SMILES |
CC1CC(C(OC1CC=C(C)C=CC2C(C3(CC(O2)(C)O)CO3)O)C)NC(=O)C=CC(C)OC(=O)C |
Isomeric SMILES |
C[C@H]1CC([C@H](O[C@H]1C/C=C(\C)/C=C/[C@@H]2[C@H](C3(C[C@@](O2)(C)O)CO3)O)C)NC(=O)/C=C/[C@H](C)OC(=O)C |
Canonical SMILES |
CC1CC(C(OC1CC=C(C)C=CC2C(C3(CC(O2)(C)O)CO3)O)C)NC(=O)C=CC(C)OC(=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
FR 901464; FR-901464; FR901464; WB 2663B. |
Origin of Product |
United States |
Foundational & Exploratory
The Spliceosome Inhibitor FR901464: A Deep Dive into its Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
FR901464 is a potent, naturally occurring small molecule that has garnered significant interest in the field of oncology for its unique mechanism of action. This document provides a comprehensive technical overview of the molecular basis of this compound's activity, focusing on its direct interaction with the spliceosome, a critical cellular machine responsible for precursor messenger RNA (pre-mRNA) splicing. We will delve into the specific molecular target, the downstream consequences of its inhibition, and the quantitative parameters that define its potent anti-cancer effects. Detailed experimental methodologies and visual representations of the key pathways and workflows are provided to facilitate a deeper understanding and aid in future research and development efforts.
Core Mechanism: Targeting the SF3b Complex of the Spliceosome
This compound exerts its biological effects by directly targeting and inhibiting the spliceosome, the large ribonucleoprotein complex that catalyzes the removal of introns from pre-mRNA.[1][2] The specific molecular target of this compound is the Splicing Factor 3b (SF3b) subcomplex , a core component of the U2 small nuclear ribonucleoprotein (snRNP).[2][3]
This compound, along with its methylated derivative Spliceostatin A, binds to the SF3B1 subunit within the SF3b complex.[4][5] This binding event is crucial as it physically obstructs the proper assembly and function of the spliceosome. The interaction prevents the stable association of the U2 snRNP with the branch point sequence of the pre-mRNA, a critical early step in spliceosome assembly.[6] This inhibition effectively stalls the splicing process at the A complex stage, leading to an accumulation of unspliced pre-mRNA transcripts within the nucleus.[6]
A significant consequence of this splicing inhibition is the leakage of these unprocessed pre-mRNAs into the cytoplasm, where they can be translated into aberrant, non-functional, or even toxic proteins.[1] This disruption of normal gene expression is a key contributor to the cytotoxic effects of this compound.
Downstream Effects of Splicing Modulation
The inhibition of the spliceosome by this compound leads to several downstream cellular consequences that contribute to its potent anti-tumor activity:
-
Alternative Splicing Perturbation: this compound treatment leads to significant alterations in alternative splicing patterns.[4] This can result in the production of different mRNA isoforms from a single gene, some of which may have altered functions. For example, treatment with this compound has been shown to modulate the alternative splicing of the CRNDE gene in colorectal cancer cells.[4]
-
Gene Expression Dysregulation: The global disruption of splicing affects the expression levels of numerous genes. Microarray analyses have revealed that this compound treatment can lead to the downregulation of genes involved in critical cellular processes, including those associated with the Fanconi anemia pathway (BRCA1 and BRCA2) and various driver oncogenes.[4][7]
-
Cell Cycle Arrest and Apoptosis: The cellular stress induced by splicing inhibition and the production of aberrant proteins triggers cell cycle arrest, primarily at the G1 and G2/M phases, and ultimately leads to programmed cell death (apoptosis).[8]
Quantitative Data
The potency of this compound and its derivatives has been quantified in various in vitro studies. The following tables summarize key quantitative data regarding its cytotoxic and splicing inhibitory activities.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (ng/mL) | IC50 (nM) | Reference |
| DLD1 | Colorectal Cancer | 0.71 | ~1.2 | [4] |
| HCT116 | Colorectal Cancer | 0.31 | ~0.5 | [4] |
| RKO | Colorectal Cancer | - | - | [4] |
| Human Fibroblasts | Normal | 0.18 | ~0.3 | [4] |
| MCF-7 | Breast Cancer | - | 1.8 | [5] |
| A549 | Lung Cancer | - | 1.3 | [5] |
| SW480 | Colon Cancer | - | 1.0 | [5] |
| P388 | Murine Leukemia | - | 3.3 | [5] |
Table 2: In Vitro Splicing Inhibition
| Compound | System | IC50 (µM) | Reference |
| This compound | HeLa cell nuclear extract | 0.05 | [3][5] |
| Spliceostatin A | HeLa cell nuclear extract | 0.01 | [3] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[1]
In Vitro Splicing Assay
This assay is used to directly measure the inhibitory effect of this compound on the splicing of a pre-mRNA substrate.
Materials:
-
HeLa cell nuclear extract
-
Radiolabeled pre-mRNA substrate (e.g., 32P-labeled)
-
This compound
-
ATP
-
Splicing reaction buffer
-
Denaturing polyacrylamide gel
-
Autoradiography equipment
Procedure:
-
Assemble splicing reactions in tubes containing HeLa nuclear extract, splicing buffer, and ATP.
-
Add this compound at various concentrations to the reaction tubes. Include a DMSO control.
-
Initiate the splicing reaction by adding the radiolabeled pre-mRNA substrate.
-
Incubate the reactions at 30°C for a defined period (e.g., 60-90 minutes).
-
Stop the reactions and isolate the RNA products.
-
Separate the pre-mRNA, splicing intermediates, and spliced mRNA products by denaturing polyacrylamide gel electrophoresis.
-
Visualize the RNA species by autoradiography.
-
Quantify the bands corresponding to the pre-mRNA and spliced mRNA to determine the percentage of splicing inhibition at each this compound concentration and calculate the IC50 value.[3][8]
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow: Cytotoxicity Assay
Caption: Workflow for determining this compound cytotoxicity.
Logical Relationship: Splicing Inhibition Cascade
Caption: Logical cascade of this compound-induced splicing inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Spliceostatin A targets SF3b and inhibits both splicing and nuclear retention of pre-mRNA. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Enantioselective Total Syntheses of this compound and Spliceostatin A and Evaluation of Splicing Activity of Key Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Splicing modulator this compound is a potential agent for colorectal cancer in combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Interchangeable SF3B1 inhibitors interfere with pre-mRNA splicing at multiple stages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
The Spliceosome Inhibitor FR901464: A Technical Guide to its Discovery, Origin, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural product FR901464, a potent spliceosome inhibitor with significant antitumor activity. We will delve into its discovery, the producing microorganism, detailed experimental protocols for its isolation and purification, and its molecular mechanism of action. All quantitative data is presented in structured tables for clarity, and key processes are visualized through diagrams generated using the DOT language.
Discovery and Origin
This compound was first isolated in 1996 by the Fujisawa Pharmaceutical Co. from the fermentation broth of the bacterium Pseudomonas sp. No. 2663.[1] This discovery marked the identification of a novel class of antitumor agents that function by modulating pre-mRNA splicing.[2] The producing strain, Pseudomonas sp. No. 2663, is accessible for research purposes from the National Institute of Bioscience and Human-Technology, Agency of Industrial Science and Technology, in Japan.[3] Subsequent research has led to the discovery of related analogs from other bacterial sources, such as Spliceostatin E from Burkholderia sp. FERM BP-3421 and the Thailanstatins from Burkholderia thailandensis MSMB43, highlighting a family of structurally related splicing inhibitors.[3][4]
Physicochemical Properties
This compound is a complex polyketide with a distinctive molecular architecture. A related analog, Spliceostatin A, is a more stable methylated derivative.[3] The infrared spectra of these compounds indicate the presence of hydroxyl, carboxyl, carbonyl, amide carbonyl, and conjugated diene moieties.[5] While potent, this compound is known to be an unstable compound.[5]
Biological Activity and Quantitative Data
This compound exhibits potent cytotoxic and antitumor activities across a range of cancer cell lines and in vivo models. Its mechanism of action, the inhibition of the spliceosome, represents a unique therapeutic target in oncology.[2]
| Compound | Assay Type | Cell Line/Model | Activity Metric | Value | Reference |
| This compound | In vitro cytotoxicity | Multiple human cancer cell lines | IC50 | 0.6 - 3.4 nM | [1] |
| This compound | In vivo antitumor | Human solid tumors in mice | Effective Dosage | 0.056–1 mg/kg | [1] |
| This compound | In vitro splicing inhibition | HeLa cell nuclear extract | IC50 | 0.05 µM | [6] |
| Spliceostatin A | In vitro splicing inhibition | HeLa cell nuclear extract | IC50 | 0.01 µM | [6] |
| Spliceostatin B | In vitro growth inhibition | HCT-116 | GI50 | 1,152 ± 0.16 nM | [5] |
| Spliceostatin B | In vitro growth inhibition | MDA-MB-235 | GI50 | 916.6 ± 1.20 nM | [5] |
| Spliceostatin B | In vitro growth inhibition | H232A | GI50 | 893.6 ± 1.64 nM | [5] |
Experimental Protocols
Fermentation of Pseudomonas sp. No. 2663
This protocol outlines the cultivation of Pseudomonas sp. No. 2663 for the production of this compound.
-
Strain Activation: The producing strain, Pseudomonas sp. No. 2663, is activated from a glycerol stock by streaking onto Luria-Bertani (LB) agar and incubating at 30°C for 48 hours.[3]
-
Seed Culture Preparation: Several colonies from the agar plate are inoculated into a flask containing 250 mL of LB medium. The flask is incubated at 30°C for 24 hours on a rotary shaker operating at 150 rpm.[3]
-
Production Fermentation: The seed culture is used to inoculate a 20 L fermentor containing 12 L of production medium at a 2% (v/v) ratio. The production medium consists of 1% soluble starch, 1% glycerin, and 1% defatted soybean meal.[5]
-
Fermentation Conditions: The fermentation is carried out at 25°C for 48 hours. The agitation is maintained at 200 rpm with an aeration rate of 4 L/min. The pH of the culture is maintained automatically using 1N HCl or 1N NaOH.[5]
Isolation and Purification of this compound
The following multi-step chromatography procedure is employed to isolate and purify this compound from the fermentation broth.[5]
-
Initial Extraction: The fermentation broth is extracted three times with ethyl acetate (3:2, v/v). The organic extracts are pooled and concentrated to dryness using a rotary evaporator at 35°C to yield a crude extract.[5]
-
First Silica Gel Chromatography:
-
The crude extract is suspended in ethyl acetate, mixed with silica gel, and packed into an injection column.
-
This is mounted atop a larger silica gel column.
-
The column is sequentially eluted with hexane, hexane:ethyl acetate (3:1 and 1:1, v/v), ethyl acetate, ethyl acetate:acetone (1:1, v/v), and acetone at a flow rate of 50 mL/min.
-
The ethyl acetate fraction, containing this compound, is collected and concentrated.[5]
-
-
Second Silica Gel Chromatography:
-
The residue from the previous step is suspended in acetone, mixed with silica gel, and packed into an injection column.
-
This is mounted on another silica gel column.
-
Elution is performed sequentially with chloroform, 1%, 2%, 4%, and 10% acetone in chloroform, and finally acetone, at a flow rate of 18 mL/min.[5]
-
-
Octadecyl-Silica (C18) Chromatography:
-
The 1% acetone fraction is concentrated and further purified on a C18 column system.
-
The column is first eluted with 5% acetonitrile for 3 minutes, followed by a linear gradient of 5% to 100% acetonitrile over 10 minutes, and finally with 100% acetonitrile for 14 minutes, at a flow rate of 20 mL/min.[5]
-
-
Final HPLC Purification: The fraction containing the target compound is subjected to a final purification step using a High-Performance Liquid Chromatography (HPLC) system to yield pure this compound.[5]
In Vitro Splicing Assay
This assay is used to determine the inhibitory effect of this compound on pre-mRNA splicing.
-
Preparation of HeLa Nuclear Extract: Nuclear extracts are prepared from cultured HeLa cells, which contain the necessary spliceosomal components.[1]
-
In Vitro Transcription of Pre-mRNA Substrate: A 32P-UTP body-labeled, capped pre-mRNA substrate is generated via T7 runoff transcription.[1]
-
Splicing Reaction: The splicing reaction is assembled by incubating 10 nM of the pre-mRNA substrate with HeLa nuclear extract in a buffer containing 60 mM potassium glutamate, 2 mM magnesium acetate, 2 mM ATP, and 5 mM creatine phosphate. The test compound (this compound) is added at various concentrations.[1]
-
RNA Extraction and Analysis: The reaction is stopped, and the RNA is extracted. The RNA products, including pre-mRNA, splicing intermediates, and mature mRNA, are separated by denaturing polyacrylamide gel electrophoresis and visualized by autoradiography. The inhibition of splicing is quantified by measuring the reduction in the amount of spliced mRNA and the accumulation of pre-mRNA.
Mechanism of Action and Signaling Pathway
This compound exerts its biological activity by directly targeting the spliceosome, a large and dynamic molecular machine responsible for the removal of introns from pre-mRNA.
Specifically, this compound binds to the SF3b subcomplex, a core component of the U2 small nuclear ribonucleoprotein (snRNP).[1][2] This binding event physically obstructs the association of the U2 snRNP with the branch point sequence of the pre-mRNA, which is a critical step in the formation of the spliceosome's catalytic core.[5] As a result, the assembly of the spliceosome is stalled at an early stage known as Complex A.[5] This inhibition of the splicing process leads to an accumulation of unspliced pre-mRNAs within the nucleus.[7] Some of these unspliced transcripts can then leak into the cytoplasm, where they may be translated into non-functional or aberrant proteins, ultimately contributing to the cytotoxic effects of the compound.[4] The anticancer properties of this compound are directly attributed to this potent inhibition of pre-mRNA splicing.[2]
Visualizations
Caption: A flowchart illustrating the multi-step process for the isolation and purification of this compound.
Caption: The signaling pathway showing this compound's inhibitory effect on spliceosome assembly.
References
- 1. Synthesis and Conformational Analysis of this compound-Based RNA Splicing Modulators and Their Synergism in Drug-Resistant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Isolation and characterization of spliceostatin B, a new analogue of this compound, from Pseudomonas sp. No. 2663 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. New antitumor substances, FR901463, this compound and FR901465. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
FR901464: A Technical Guide to a Potent Spliceosome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
FR901464 is a potent natural product that has garnered significant interest in the field of oncology and RNA biology due to its specific inhibition of the spliceosome, the cellular machinery responsible for precursor messenger RNA (pre-mRNA) splicing. This document provides an in-depth technical overview of this compound, detailing its mechanism of action, quantitative data on its activity, comprehensive experimental protocols for its study, and visualization of its impact on cellular signaling pathways.
Mechanism of Action: Targeting the SF3b Complex
This compound and its derivatives, such as spliceostatin A, exert their anti-tumor effects by directly targeting the SF3b subcomplex of the U2 small nuclear ribonucleoprotein (snRNP) within the spliceosome.[1][2] The binding of this compound to the SF3B1 subunit of the SF3b complex physically obstructs the association of the U2 snRNP with the branch point sequence of the pre-mRNA.[3] This interference effectively stalls spliceosome assembly at an early stage, specifically at a conformation resembling the A complex.[4] The consequence is an accumulation of unspliced pre-mRNA and the inhibition of the subsequent catalytic steps of splicing.[1][4] This disruption of splicing leads to cell cycle arrest, primarily at the G1 and G2/M phases, and ultimately induces apoptosis in cancer cells.[5]
Quantitative Data: Potency and Efficacy
This compound exhibits potent cytotoxic and anti-proliferative activity against a wide range of cancer cell lines, with IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values typically in the low nanomolar to sub-nanomolar range.
| Compound | Cell Line | Assay Type | IC50 / GI50 (nM) | Reference |
| This compound | A549 (Lung Carcinoma) | GI50 | 1 | [5] |
| HCT-116 (Colon Carcinoma) | GI50 | 1 | [5] | |
| DU-145 (Prostate Carcinoma) | GI50 | 1.05 | [5] | |
| MCF-7 (Breast Adenocarcinoma) | IC50 | 0.6 - 3.4 | [6] | |
| P388 (Murine Leukemia) | IC50 | 0.6 - 3.4 | [6] | |
| SW480 (Colon Adenocarcinoma) | IC50 | 0.6 - 3.4 | [6] | |
| Various Cancer Cell Lines | IC50 | < 1 ng/mL (~1.8 nM) | [7][8] | |
| Spliceostatin A | In vitro splicing | IC50 | 10 | [4] |
| This compound | In vitro splicing | IC50 | 50 | [4] |
Experimental Protocols
In Vitro Splicing Assay
This assay assesses the direct inhibitory effect of this compound on the splicing reaction in a cell-free system.
Materials:
-
Splicing buffer (containing ATP, MgCl2, creatine phosphate)[10]
-
This compound (dissolved in DMSO)
-
Proteinase K[13]
-
Phenol:chloroform:isoamyl alcohol[14]
-
Ethanol
-
Urea[13]
-
TBE buffer[13]
Procedure:
-
Prepare splicing reactions on ice by combining HeLa nuclear extract, splicing buffer, and the 32P-labeled pre-mRNA substrate.[10]
-
Add this compound at various concentrations (a vehicle control with DMSO should be included).[14]
-
Incubate the reactions at 30°C for a specified time course (e.g., 0, 30, 60, 90 minutes).[13][14]
-
Stop the reactions by adding Proteinase K and incubating at 37°C for 15-30 minutes to digest proteins.[13]
-
Extract the RNA using phenol:chloroform:isoamyl alcohol, followed by ethanol precipitation to purify the RNA products.[14]
-
Resuspend the RNA pellet in a formamide-containing loading buffer.
-
Separate the RNA products (pre-mRNA, splicing intermediates, and mature mRNA) by denaturing polyacrylamide gel electrophoresis (PAGE) containing urea.[14]
-
Dry the gel and visualize the radiolabeled RNA bands by autoradiography or phosphorimaging.[14]
-
Quantify the intensity of the bands corresponding to the pre-mRNA and spliced mRNA to determine the percentage of splicing inhibition. The IC50 value can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[14]
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.[3][8]
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[15]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (and a vehicle control) and incubate for a desired period (e.g., 48 or 72 hours).[3]
-
After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[3]
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of >650 nm).[3]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
In Vivo Xenograft Model
This protocol outlines the use of a mouse xenograft model to evaluate the anti-tumor efficacy of this compound in vivo.[4][7]
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID)[4]
-
Human cancer cell line suspension or patient-derived tumor fragments[7][16]
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Implant human cancer cells subcutaneously into the flank of the immunodeficient mice.[4][7]
-
Monitor the mice regularly for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[7]
-
Administer this compound (e.g., via intraperitoneal injection) and the vehicle control to the respective groups according to a predetermined dosing schedule.[7]
-
Measure tumor volume with calipers at regular intervals throughout the study.[16]
-
Monitor the body weight and overall health of the animals as an indicator of toxicity.[7]
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histology, biomarker analysis).
-
Compare the tumor growth in the treated group to the control group to determine the anti-tumor efficacy of this compound.[7]
Downstream Signaling Pathways
The inhibition of splicing by this compound has profound effects on gene expression, leading to the modulation of various signaling pathways critical for cancer cell survival and proliferation. Microarray and quantitative PCR analyses have revealed that this compound treatment can lead to the downregulation of genes involved in the Fanconi anemia pathway, such as BRCA1 and BRCA2.[8] This suggests a potential synergistic effect when combined with PARP inhibitors.[8]
Furthermore, the disruption of normal cellular processes by this compound can impact key survival pathways. There is evidence suggesting a crosstalk between the PI3K/Akt/mTOR pathway and NF-κB signaling, both of which are central to cell growth, proliferation, and apoptosis. While direct modulation of these pathways by this compound is an area of ongoing research, the widespread cellular stress induced by splicing inhibition is likely to affect these critical signaling nodes.
Conclusion
This compound is a powerful tool for studying the intricacies of pre-mRNA splicing and represents a promising therapeutic lead for the development of novel anti-cancer agents. Its well-defined mechanism of action, potent activity, and the availability of robust experimental protocols make it an invaluable compound for researchers in both basic science and drug discovery. Further investigation into its effects on downstream signaling pathways and its potential in combination therapies will continue to be a fertile area of research.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Preparation of Splicing Competent Nuclear Extract from Mammalian Cells and In Vitro Pre-mRNA Splicing Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Preparation of Splicing Competent Nuclear Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. In Vitro Assay of Pre-mRNA Splicing in Mammalian Nuclear Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories - PMC [pmc.ncbi.nlm.nih.gov]
FR901464 Target Identification and Validation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FR901464 is a potent natural product with significant antitumor activity.[1] Initially discovered in 1996 from the fermentation broth of Pseudomonas sp. No. 2663, its unique biological profile suggested a novel mechanism of action.[1][2] It was later identified as a powerful inhibitor of the spliceosome, a critical cellular machine responsible for pre-mRNA splicing.[2][3] This guide provides an in-depth overview of the target identification and validation of this compound, detailing the experimental methodologies, summarizing key quantitative data, and illustrating the associated signaling pathways.
Target Identification of this compound
The primary molecular target of this compound was identified as the Splicing Factor 3b (SF3b) subcomplex, a core component of the U2 small nuclear ribonucleoprotein (snRNP) in the spliceosome.[1][2][4] More specifically, this compound and its analogs bind to the SF3B1 subunit.[3][5][6] Some evidence also suggests an interaction with PHD finger protein 5A (PHF5A), another component of the spliceosome.[5][7]
The initial discovery that this compound modulates gene expression, specifically by activating the SV40 promoter, led researchers to investigate its role in fundamental cellular processes.[1][8] The breakthrough in target identification came from studies demonstrating its ability to inhibit pre-mRNA splicing.[2] This was achieved through a combination of forward chemical genetics and affinity-based proteomics.
Affinity-Based Target Identification
A common strategy for identifying the cellular targets of bioactive small molecules involves the use of affinity-based probes.[9][10] This approach typically requires synthesizing a derivative of the compound that incorporates a tag (e.g., biotin) for affinity purification and a photo-reactive group for covalent cross-linking to its binding partners upon UV irradiation.[11][12] The general workflow for this method is outlined below.
Quantitative Data Summary
This compound exhibits potent cytotoxic and anti-proliferative activity across a range of human cancer cell lines at nanomolar concentrations. The tables below summarize the reported half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values.
Table 1: In Vitro Cytotoxicity (IC50) of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (ng/mL) | IC50 (nM) | Reference(s) |
| HCT116 | Colorectal Carcinoma | 0.31 | ~0.61 | [3][13] |
| DLD1 | Colorectal Adenocarcinoma | 0.71 | ~1.40 | [3] |
| Various | Multiple Human Cancer Lines | - | 0.6 - 3.4 | [1][8] |
| MCF7 | Breast Cancer | - | 1.8 | [13] |
| A549 | Lung Adenocarcinoma | - | 1.3 | [13] |
| SW480 | Colon Cancer | - | 1.0 | [13] |
| P388 | Murine Leukemia | - | 3.3 | [13] |
| Human Fibroblasts | Normal Cells | 0.18 | ~0.35 | [3][14] |
Table 2: In Vitro Splicing Inhibition by this compound
| Assay System | IC50 (µM) | Reference(s) |
| HeLa Cells | 0.05 | [13] |
Experimental Protocols
Detailed protocols are essential for the replication and validation of scientific findings. The following sections outline the methodologies for key experiments in this compound target validation.
In Vitro Splicing Assay
This assay is used to determine the effect of a compound on the splicing of a pre-mRNA substrate in a cell-free system.
Objective: To quantify the inhibitory effect of this compound on pre-mRNA splicing.
Materials:
-
HeLa cell nuclear extract
-
Synthetic pre-mRNA substrate (e.g., MINX)
-
ATP
-
This compound or its analogs dissolved in a suitable solvent (e.g., DMSO)
-
Denaturing polyacrylamide gel electrophoresis (PAGE) equipment
Protocol:
-
Prepare splicing reactions containing the HeLa nuclear extract, ATP, and the synthetic pre-mRNA substrate.
-
Add this compound at various concentrations to the reactions. A DMSO-only control should be included.
-
Incubate the reactions at 30°C to allow splicing to occur.
-
Stop the reactions and isolate the RNA products.
-
Separate the RNA products (pre-mRNA, mRNA, splicing intermediates) by denaturing PAGE.
-
Visualize the RNA bands (e.g., by autoradiography if using a radiolabeled substrate).
-
Quantify the amount of pre-mRNA converted to mRNA in each reaction.
-
Calculate the splicing efficiency and determine the IC50 value of this compound.[8]
siRNA-Mediated Target Knockdown
This technique is used to validate that the observed phenotype of a drug is due to its effect on a specific target protein.
Objective: To determine if the knockdown of SF3b mimics the cellular effects of this compound treatment.
Materials:
-
Human cell line (e.g., HeLa)
-
Small interfering RNA (siRNA) targeting the mRNA of an SF3b subunit (e.g., SF3B1)
-
Non-targeting control siRNA
-
Transfection reagent
-
Cell culture medium and supplies
-
Reagents for phenotype analysis (e.g., cell viability assay, pre-mRNA accumulation analysis via RT-PCR)
Protocol:
-
Culture the chosen cell line to the appropriate confluency for transfection.
-
Prepare siRNA-transfection reagent complexes according to the manufacturer's instructions for both the target-specific siRNA and the non-targeting control.
-
Transfect the cells with the siRNA complexes.
-
Incubate the cells for a period sufficient to allow for mRNA and protein knockdown (typically 48-72 hours).
-
Validate the knockdown of the target protein using methods such as Western blotting or qRT-PCR.
-
Treat a separate set of non-transfected cells with this compound.
-
Analyze the cellular phenotype in both the siRNA-treated and this compound-treated cells. This can include assessing cell viability, cell cycle arrest, and the accumulation of unspliced pre-mRNA.
-
Compare the phenotypes. A similar phenotype between the SF3b knockdown cells and the this compound-treated cells provides strong validation of SF3b as the target.[4]
Target Validation
The validation of SF3b as the primary target of this compound is supported by several lines of evidence:
-
Direct Binding: Affinity-based probes derived from this compound analogs directly pull down the SF3b complex from cell lysates.
-
Phenotypic Mimicry: Knockdown of SF3b using small interfering RNA (siRNA) results in cellular phenotypes, such as pre-mRNA accumulation, that are similar to those observed after treatment with this compound or its derivative, spliceostatin A.[4]
-
Resistance Mutations: The development of resistance to this compound in cancer cell lines is associated with mutations in the SF3B1 gene, specifically in codon 1074 of exon 22.[14] This indicates that the drug's efficacy is directly linked to its interaction with this protein.
Signaling Pathway and Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the spliceosome, leading to widespread disruption of pre-mRNA splicing.[2][15] The spliceosome is a large RNA-protein complex that catalyzes the removal of introns from pre-mRNA to generate mature mRNA, a critical step in gene expression.[4]
By binding to the SF3b subcomplex, this compound and its analogs prevent the stable association of the U2 snRNP with the branch point sequence of the pre-mRNA.[15] This stalls the assembly of the spliceosome at an early stage (Complex A), preventing the subsequent catalytic steps of splicing.[15]
The consequences of this inhibition are twofold:
-
Accumulation of Pre-mRNA: The cell accumulates unspliced pre-mRNAs.[1][4]
-
Aberrant Splicing: The fidelity of splicing is compromised, leading to the production of aberrantly spliced mRNA transcripts. For example, treatment with splicing modulators can induce exon skipping in the MDM2 gene and intron retention in the p21 gene.[16]
This disruption of normal splicing affects the expression of numerous genes, including those critical for cell cycle control and apoptosis, such as p27 and MCL-1.[2][13] The inhibition of p27 splicing has been directly linked to cell cycle arrest.[2] The accumulation of aberrant proteins and the downregulation of essential survival proteins ultimately trigger apoptosis and cell death in cancer cells.
Conclusion
The identification and validation of the SF3b complex as the molecular target of this compound have been pivotal in understanding its potent anti-cancer activity. This discovery has not only elucidated the mechanism of a promising class of therapeutic agents but has also validated the spliceosome as a druggable target in oncology.[2] The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers in the field of drug discovery and cancer biology, facilitating further investigation into splicing modulators and their clinical applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structural Requirements for the Antiproliferative Activity of Pre-mRNA Splicing Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Splicing modulator this compound is a potential agent for colorectal cancer in combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spliceostatin A targets SF3b and inhibits both splicing and nuclear retention of pre-mRNA. | Sigma-Aldrich [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discoveries, target identifications, and biological applications of natural products that inhibit splicing factor 3B subunit 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Conformational Analysis of this compound-Based RNA Splicing Modulators and Their Synergism in Drug-Resistant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 11. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small molecule target identification using photo-affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Splicing modulator this compound is a potential agent for colorectal cancer in combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Splicing Modulation Results in Aberrant Isoforms and Protein Products of p53 Pathway Genes and the Sensitization of B Cells to Non-Genotoxic MDM2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
The Role of FR901464 in the Inhibition of Pre-mRNA Splicing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FR901464 is a potent natural product that has garnered significant attention for its antitumor activity, which stems from its unique mechanism of action: the inhibition of the spliceosome. This technical guide provides an in-depth examination of the molecular interactions and cellular consequences of this compound-mediated splicing inhibition. We detail its direct targeting of the SF3b complex, present key quantitative data on its efficacy, outline relevant experimental protocols for its study, and provide visual representations of its mechanism and associated research workflows. This document serves as a comprehensive resource for researchers investigating splicing modulation as a therapeutic strategy.
Introduction
Pre-mRNA splicing is a fundamental process in eukaryotic gene expression, where non-coding introns are removed and coding exons are ligated to form mature messenger RNA (mRNA). This process is executed by the spliceosome, a large and dynamic ribonucleoprotein (RNP) complex.[1] The spliceosome assembles on pre-mRNA in a stepwise manner, involving five small nuclear ribonucleoproteins (snRNPs: U1, U2, U4, U5, and U6) and over 200 associated proteins.[1] Given that over 95% of human genes undergo alternative splicing, this mechanism is a critical source of proteomic diversity and a key regulator of gene expression.[2] Dysregulation of splicing is a hallmark of various diseases, including cancer, making the spliceosome an attractive target for therapeutic intervention.[1][2]
This compound, a natural product isolated from Pseudomonas sp., was initially identified as an antitumor agent.[3][4][5] Subsequent research revealed its novel mechanism of action as a potent inhibitor of the spliceosome.[3][5] this compound and its derivatives, such as Spliceostatin A, exert their effects by directly binding to the Splicing Factor 3b (SF3b) complex, a core component of the U2 snRNP.[1][6][7] This interaction stalls spliceosome assembly at an early stage, leading to a global disruption of pre-mRNA splicing, cell cycle arrest, and apoptosis in cancer cells.[5][8]
Mechanism of Action: Targeting the SF3b Complex
This compound and its analogs function by physically obstructing the machinery of the spliceosome. The primary target is the SF3B1 subunit, a critical protein within the SF3b subcomplex.[3][6][9] The SF3b complex is essential for recognizing the branch point sequence (BPS) within the intron, a crucial step for the first catalytic reaction of splicing.
The binding of this compound to SF3B1 prevents the stable association of the U2 snRNP with the pre-mRNA branch point.[2] This interference effectively halts the formation of the pre-spliceosomal 'A complex', a key checkpoint in the assembly pathway.[2] Consequently, the transition to later, catalytically active spliceosome complexes (B and C) is blocked, resulting in the accumulation of unspliced pre-mRNA transcripts.[4] Some studies have also shown that this inhibition can lead to the aberrant leakage of these unspliced pre-mRNAs into the cytoplasm.[7] The binding site of this compound is located in a pocket on SF3B1 near its interface with another SF3b subunit, PHF5A.[9][10]
Quantitative Data on Biological Activity
This compound exhibits potent cytotoxic and antiproliferative activity across a wide range of human cancer cell lines, often at nanomolar concentrations. Its efficacy is directly linked to its ability to inhibit splicing. Below are tables summarizing its activity.
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC50 / GI50 (nM) | Reference |
| MCF-7 | Breast Cancer | 1.0 - 1.8 | [8][11] |
| A549 | Lung Adenocarcinoma | 1.3 | [11][12] |
| HCT116 | Colon Cancer | 0.31 ng/mL (~0.61 nM) | [3][11][12] |
| DLD1 | Colon Cancer | 0.71 ng/mL (~1.4 nM) | [3] |
| SW480 | Colon Cancer | 1.0 | [11] |
| P388 | Murine Leukemia | 3.3 | [11][12] |
| HeLa | Cervical Cancer | 0.05 µM (for splicing inhibition) | [11][13] |
Table 2: Antiproliferative Activity of this compound Analogs
| Compound | Cell Line | Cancer Type | IC50 / GI50 (nM) | Reference |
| Spliceostatin A | Normal B Lymphocytes | Normal | 12.1 | [6] |
| Spliceostatin A | Normal T Lymphocytes | Normal | 61.7 | [6] |
| Meayamycin | MCF-7 | Breast Cancer | Sub-nanomolar to low picomolar | [11][12] |
| Meayamycin | HCT116 | Colon Cancer | Sub-nanomolar to low picomolar | [11] |
| H3B-8800 | K562 (SF3B1-WT) | CML | ~10 | [14] |
| H3B-8800 | K562 (SF3B1-K700E) | CML | ~1 | [14] |
Experimental Protocols
Investigating the effects of this compound requires specific biochemical and cell-based assays. Detailed below are methodologies for key experiments.
In Vitro Splicing Assay
This assay directly measures the catalytic activity of the spliceosome in the presence of an inhibitor using nuclear extracts and a radiolabeled pre-mRNA substrate.
Methodology:
-
Preparation of Nuclear Extract: HeLa cell nuclear extracts are prepared as a source of spliceosomal components.[15][16][17]
-
Synthesis of Pre-mRNA Substrate: A model pre-mRNA substrate (e.g., derived from adenovirus major late (AdML) or β-globin gene) is synthesized via in vitro transcription with a radiolabel (e.g., [α-³²P]UTP).[15][17]
-
Splicing Reaction:
-
In a typical 25 µL reaction, combine HeLa nuclear extract (~40-50% v/v), ATP, MgCl₂, and a buffer (e.g., HEPES-KOH).[17]
-
Add this compound (or DMSO as a vehicle control) to the desired final concentration.
-
Initiate the reaction by adding the ³²P-labeled pre-mRNA substrate (~20,000 cpm).
-
Incubate the reaction at 30°C for a time course (e.g., 0, 30, 60, 90 minutes).
-
-
RNA Extraction and Analysis:
-
Stop the reaction by adding a solution containing proteinase K and SDS.
-
Extract the RNA using phenol:chloroform, followed by ethanol precipitation.[15]
-
Resuspend the RNA pellet in formamide loading dye.
-
Separate the RNA species (pre-mRNA, mRNA, lariat intermediate, free intron) on a denaturing polyacrylamide/urea gel.
-
-
Visualization: Visualize the radiolabeled RNA bands by autoradiography or phosphorimaging. Splicing inhibition is quantified by the reduced ratio of mRNA product to pre-mRNA substrate.[17]
Cell Viability Assay (MTT/XTT Assay)
This colorimetric assay is used to determine the cytotoxic or antiproliferative effects of this compound on cultured cancer cells and to calculate IC50/GI50 values.
Methodology:
-
Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the medium containing the compound or a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) in a standard cell culture incubator (37°C, 5% CO₂).
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar reagent (e.g., PrestoBlue) to each well.[18] Incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the tetrazolium salt into a colored formazan product.
-
Solubilization: If using MTT, add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells. Plot the normalized values against the logarithm of the compound concentration and fit a dose-response curve to calculate the IC50 or GI50 value.
RNA-Sequencing Analysis of Splicing Events
RNA-seq provides a global view of how this compound affects splicing across the transcriptome.
Methodology:
-
Cell Treatment and RNA Isolation: Treat cultured cells with a specific concentration of this compound (and a vehicle control) for a defined time period (e.g., 6-24 hours). Harvest the cells and isolate total RNA using a standard kit (e.g., Trizol or column-based methods).
-
Library Preparation:
-
Assess RNA quality and quantity (e.g., using a Bioanalyzer).
-
Deplete ribosomal RNA (rRNA) or select for poly(A)+ RNA.
-
Fragment the RNA, synthesize cDNA, add sequencing adapters, and amplify the library via PCR.
-
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Use tools like FastQC to check the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome using a splice-aware aligner (e.g., STAR, HISAT2).[19][20]
-
Splicing Analysis: Use specialized software (e.g., rMATS, MAJIQ, LeafCutter) to identify and quantify differential alternative splicing events (e.g., exon skipping, intron retention, alternative 3'/5' splice sites) between this compound-treated and control samples.
-
Interpretation: Perform pathway analysis on genes with significantly altered splicing to understand the functional consequences.
-
Conclusion and Future Directions
This compound is a landmark compound in the study of pre-mRNA splicing, serving as both a powerful research tool and a prototype for a novel class of anticancer agents.[5] Its well-defined mechanism of action—the direct inhibition of the SF3B1 component of the spliceosome—provides a clear rationale for its potent biological activity. The development of this compound analogs, such as H3B-8800, which has entered clinical trials, underscores the therapeutic potential of targeting the spliceosome.[2][21] Future research will likely focus on developing next-generation splicing modulators with improved selectivity for cancer cells, understanding mechanisms of resistance, and exploring synergistic combinations with other anticancer therapies.[3] The methodologies and data presented in this guide provide a solid foundation for professionals engaged in this promising area of drug discovery and development.
References
- 1. Frontiers | Targeting pre-mRNA splicing in cancers: roles, inhibitors, and therapeutic opportunities [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Splicing modulator this compound is a potential agent for colorectal cancer in combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structural Requirements for the Antiproliferative Activity of Pre-mRNA Splicing Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and Conformational Analysis of this compound-Based RNA Splicing Modulators and Their Synergism in Drug-Resistant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Meayamycin Inhibits pre-mRNA Splicing and Exhibits Picomolar Activity Against Multidrug Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alternative Splicing as a Target for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. H3B-8800, an orally available small-molecule splicing modulator, induces lethality in spliceosome-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. med.upenn.edu [med.upenn.edu]
- 16. Mammalian In Vitro Splicing Assays | Springer Nature Experiments [experiments.springernature.com]
- 17. A high throughput splicing assay identifies new classes of inhibitors of human and yeast spliceosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 19. dspace.mit.edu [dspace.mit.edu]
- 20. biorxiv.org [biorxiv.org]
- 21. H3B-8800, an orally available small-molecule splicing modulator, induces lethality in spliceosome-mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Spliceosome Inhibitor FR901464: A Technical Guide to its Impact on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
FR901464 is a potent, naturally derived inhibitor of the spliceosome, a critical cellular machine responsible for the maturation of messenger RNA (mRNA). By targeting the SF3B1 subunit of the spliceosome, this compound induces widespread alterations in pre-mRNA splicing, leading to significant changes in the gene expression landscape of cancer cells. This targeted disruption of splicing has shown considerable promise as an anti-tumor strategy, demonstrating cytotoxicity across a range of cancer cell lines. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on gene expression, detailed experimental protocols for its study, and visualizations of the key cellular pathways it perturbs.
Mechanism of Action: Targeting the Spliceosome
This compound exerts its biological effects by directly binding to the SF3B1 protein, a core component of the U2 small nuclear ribonucleoprotein (snRNP) complex within the spliceosome.[1][2] This interaction inhibits the catalytic activity of the spliceosome, leading to the accumulation of unspliced or abnormally spliced pre-mRNAs.[2][3] The consequence of this inhibition is a global disruption of gene expression, as the production of mature, functional mRNA is compromised. This ultimately triggers cellular stress responses, cell cycle arrest, and apoptosis in cancer cells.[2][4]
Quantitative Effects on Gene Expression
Treatment of cancer cells with this compound results in a significant and reproducible reprogramming of the transcriptome. Microarray and RNA sequencing (RNA-seq) analyses have revealed the downregulation of a multitude of genes critical for cancer cell survival and proliferation.
Cytotoxicity Across Cancer Cell Lines
This compound exhibits potent cytotoxic effects against a variety of human cancer cell lines, with IC50 values typically in the nanomolar range.
| Cell Line | Cancer Type | IC50 (ng/mL) |
| HCT116 | Colorectal Carcinoma | 0.31[1] |
| DLD1 | Colorectal Adenocarcinoma | 0.71[1] |
| RKO | Colorectal Carcinoma | Not specified, but effective in xenografts[1] |
| HT29 | Colorectal Adenocarcinoma | Not specified |
| Human Fibroblasts | Normal | 0.18[1] |
Table 1: In vitro cytotoxicity of this compound in various human cell lines.
Downregulation of Key Cancer-Associated Genes
A hallmark of this compound activity is the downregulation of genes involved in critical cancer-related pathways, most notably the Fanconi anemia pathway, which is involved in DNA repair.
| Gene | Pathway | Fold Change (log2) vs. Control |
| BRCA1 | Fanconi Anemia | Downregulated[1] |
| BRCA2 | Fanconi Anemia | Downregulated[1] |
| FANCA | Fanconi Anemia | Downregulated |
| FANCC | Fanconi Anemia | Downregulated |
| FANCG | Fanconi Anemia | Downregulated |
Table 2: this compound-induced downregulation of Fanconi anemia pathway genes in colorectal cancer cells.
Furthermore, this compound treatment leads to a broad downregulation of numerous oncogenes that drive tumor growth and survival.
| Oncogene | Function | Fold Change (log2) vs. Control |
| MYC | Transcription factor, cell proliferation | Downregulated[1] |
| KRAS | Signal transduction | Downregulated |
| BRAF | Signal transduction | Downregulated |
| PIK3CA | Signal transduction | Downregulated |
| EGFR | Receptor tyrosine kinase | Downregulated |
Table 3: Downregulation of key oncogenes following this compound treatment in colorectal cancer cells.
Alteration of MCL-1 Splicing
This compound has a profound impact on the alternative splicing of the Myeloid Cell Leukemia 1 (MCL-1) gene. It promotes the skipping of exon 2, leading to a shift from the anti-apoptotic long isoform (MCL-1L) to the pro-apoptotic short isoform (MCL-1S).[5][6][7] This splicing switch is a key contributor to the pro-apoptotic effects of this compound.
| Isoform | Function | Effect of this compound |
| MCL-1L | Anti-apoptotic | Decreased expression[8] |
| MCL-1S | Pro-apoptotic | Increased expression[8] |
Table 4: this compound-induced shift in MCL-1 splice isoforms.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound on gene expression.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cancer cells (e.g., HCT116, DLD1) in appropriate cell culture flasks or plates at a density that allows for logarithmic growth during the experiment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired final concentrations in cell culture medium.
-
Treatment: Replace the existing medium with the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO without this compound).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
RNA Isolation and Quality Control
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them directly in the culture dish using a lysis buffer (e.g., TRIzol or a column-based kit lysis buffer).
-
RNA Extraction: Isolate total RNA according to the manufacturer's protocol of the chosen method (e.g., phenol-chloroform extraction for TRIzol or spin columns for kits).
-
DNase Treatment: To remove any contaminating genomic DNA, treat the isolated RNA with DNase I.
-
RNA Quality Control: Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop) to measure A260/280 and A260/230 ratios, and a bioanalyzer (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN). A RIN value > 8 is generally recommended for downstream applications like RNA-seq.
Gene Expression Analysis by RNA Sequencing (RNA-seq)
-
Library Preparation: Prepare RNA-seq libraries from the high-quality total RNA using a commercially available kit (e.g., Illumina TruSeq Stranded mRNA). This process typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the reads to a reference genome (e.g., human genome build hg38) using a splice-aware aligner such as STAR or HISAT2.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR in R to identify genes that are significantly differentially expressed between this compound-treated and control samples.
-
Alternative Splicing Analysis: Employ tools like rMATS or LeafCutter to identify and quantify alternative splicing events (e.g., exon skipping, intron retention) induced by this compound.
-
Conclusion
This compound represents a promising class of anti-cancer agents that function through a novel mechanism of spliceosome inhibition. Its ability to induce widespread and targeted changes in gene expression, particularly the downregulation of key oncogenes and the modulation of alternative splicing of critical survival genes like MCL-1, underscores its therapeutic potential. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the intricate effects of this compound and to explore its application in the development of new cancer therapies.
References
- 1. Splicing modulator this compound is a potential agent for colorectal cancer in combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of SF3B1 by molecules targeting the spliceosome results in massive aberrant exon skipping - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Requirements for the Antiproliferative Activity of Pre-mRNA Splicing Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Conformational Analysis of this compound-Based RNA Splicing Modulators and Their Synergism in Drug-Resistant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modification of Mcl-1 alternative splicing induces apoptosis and suppresses tumor proliferation in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tipping the balance of cell death: alternative splicing as a source of MCL-1S in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
initial studies on FR901464 cytotoxicity in cancer cells
An In-depth Technical Guide on the Initial Studies of FR901464 Cytotoxicity in Cancer Cells
Introduction
This compound is a natural product first identified as an antitumor agent.[1][2][3] Subsequent research revealed that it functions as a potent inhibitor of the spliceosome, a cellular machinery responsible for editing pre-messenger RNA (pre-mRNA).[4][5] Specifically, this compound targets the Splicing Factor 3B Subunit 1 (SF3B1), a critical component of the U2 small nuclear ribonucleoprotein (snRNP) in the spliceosome.[1][5][6] By binding to SF3B1, this compound modulates its activity, leading to impaired pre-mRNA splicing.[5][7] This disruption in splicing affects the expression of numerous genes, including those critical for cancer cell survival, proliferation, and DNA repair, ultimately leading to cytotoxicity.[1][2] Initial studies have demonstrated its potent anticancer activity at very low concentrations across a range of cancer cell lines.[1][7]
Data Presentation: Cytotoxicity of this compound
This compound exhibits significant cytotoxic effects against various cancer cell lines, with half-maximal inhibitory concentration (IC50) values typically in the low nanomolar or sub-nanomolar range.
| Cell Line Type | Specific Cell Lines | Reported IC50 Values | Reference |
| Colorectal Cancer (CRC) | DLD1, HCT116, RKO, LoVo | < 1 ng/mL (0.31 to 0.71 ng/mL) | [1] |
| Various Human Cancers | Multiple unspecified cell lines | 0.6 to 3.4 nM | [7] |
| Human Fibroblasts | Normal human fibroblasts | ~0.18 ng/mL | [1] |
| Murine Solid Tumors | Colon 38 carcinoma, Meth A fibrosarcoma | Effective at 10-20 ng/mL | [4] |
Note: IC50 values can vary between studies due to differences in experimental conditions, such as cell density and incubation time.[8]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the initial studies of this compound cytotoxicity.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a standard colorimetric method to assess cell viability and determine the IC50 of a compound.
-
Cell Culture: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1,500 to 5,000 cells per well) in a suitable medium (e.g., RPMI-1640) and incubated for 24 hours to allow for attachment.[6]
-
Compound Treatment: A stock solution of this compound is prepared in a solvent like DMSO. Serial dilutions are made to create a range of concentrations. The cells are then treated with these varying concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).[8]
-
MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is then incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: A solubilizing agent (like DMSO or a specialized detergent solution) is added to each well to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of this compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Cell Cycle Analysis
Flow cytometry is used to determine the effect of this compound on cell cycle progression.
-
Treatment and Harvesting: Cells are treated with this compound at a specific concentration (e.g., near the IC50 value) for a defined period (e.g., 24, 48 hours). Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed again with PBS and then stained with a solution containing a fluorescent DNA-intercalating dye, such as propidium iodide (PI), and RNase A (to prevent staining of RNA).
-
Flow Cytometry: The DNA content of the individual cells is measured using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.
-
Analysis: The data is analyzed to generate a histogram that shows the distribution of cells in different phases of the cell cycle (G1, S, and G2/M). Treatment with this compound has been shown to induce G1 and G2/M phase arrest.[4]
Apoptosis Analysis (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with this compound as described for the cell cycle analysis.
-
Staining: After treatment, cells are harvested and resuspended in an Annexin V binding buffer. Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane in early apoptotic cells. PI can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. The results allow for the quantification of different cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Analysis: An increase in the percentage of Annexin V-positive cells following treatment indicates the induction of apoptosis. Studies show that this compound and its analogues can induce apoptosis in cancer cells.[6][9]
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Cytotoxicity Assessment
References
- 1. Splicing modulator this compound is a potential agent for colorectal cancer in combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Splicing modulator this compound is a potential agent for colorectal cancer in combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Therapeutic Targeting of Splicing in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Exploring the Structure-Activity Relationship of FR901464: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of FR901464, a potent natural product that functions as a spliceosome inhibitor. Through a comprehensive review of published data, this document summarizes the key structural features of this compound and its analogs that govern their biological activity. Detailed experimental protocols for key assays, quantitative data on the activity of various analogs, and visualizations of the underlying molecular mechanisms are presented to serve as a valuable resource for researchers in the fields of oncology, chemical biology, and drug discovery.
Introduction
This compound is a natural product isolated from Pseudomonas sp. that has demonstrated potent antitumor activity.[1] Its unique mechanism of action involves the inhibition of the spliceosome, the cellular machinery responsible for pre-mRNA splicing.[2] Specifically, this compound and its analogs bind to the SF3b complex, a core component of the U2 snRNP, thereby arresting spliceosome assembly and inducing cell cycle arrest and apoptosis in cancer cells.[2][3] The remarkable potency and novel mechanism of this compound have spurred significant interest in its development as a potential anticancer therapeutic and as a chemical probe to study the intricate process of RNA splicing.
This guide delves into the critical structural motifs of the this compound core that are essential for its biological activity. By examining the data from various synthetic analogs, we aim to provide a clear understanding of the SAR of this fascinating molecule.
Quantitative Biological Activity of this compound and Analogs
The antiproliferative activity of this compound and its synthetic analogs has been evaluated against a panel of human cancer cell lines. The following table summarizes the 50% growth inhibition (GI50) and 50% inhibitory concentration (IC50) values, providing a quantitative comparison of their potencies.
| Compound | Cell Line | GI50 (nM) | IC50 (nM) | Reference |
| This compound | MCF-7 (Breast) | 1.1 | 1.8 | [1][2] |
| A549 (Lung) | - | 1.3 | [2] | |
| HCT116 (Colon) | - | 0.61 | [2] | |
| SW480 (Colon) | - | 1.0 | [2] | |
| P388 (Murine Leukemia) | - | 3.3 | [2] | |
| Multiple Cancer Cell Lines | - | 0.6 - 3.4 | [4] | |
| Meayamycin | MCF-7 (Breast) | 0.01 | - | [1] |
| Spliceostatin A | In vitro splicing | - | 10 | [5] |
| This compound Diastereomers (47, 49, 50) | In vitro splicing | - | 1000 - 1500 | [5] |
| This compound Diastereomers (48, 51, 52) | In vitro splicing | - | 10000 - 35000 | [5] |
| 2'-Me meayamycin D | Multiple Cancer Cell Lines | 127 - 240 | - | [6] |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (GI50).
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound or analog stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete culture medium. A vehicle control (medium with the same final concentration of DMSO) should also be prepared.
-
Remove the existing medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the GI50 value.
In Vitro Splicing Assay
This assay evaluates the ability of a compound to inhibit the splicing of a pre-mRNA substrate in a cell-free system.
Materials:
-
Synthetic 32P-labeled pre-mRNA substrate
-
HeLa cell nuclear extract
-
ATP
-
Test compound (this compound or analog)
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager
Procedure:
-
Set up splicing reactions containing the 32P-labeled pre-mRNA substrate, HeLa cell nuclear extract, and ATP.
-
Add the test compound at various concentrations to the reactions. A control reaction with DMSO should be included.
-
Incubate the reactions at 30°C for a specified time to allow for splicing to occur.
-
Stop the reactions and isolate the RNA products.
-
Separate the pre-mRNA, splicing intermediates, and mRNA product by denaturing PAGE.
-
Visualize the radiolabeled RNA species using a phosphorimager.
-
Quantify the amount of pre-mRNA and mRNA to determine the splicing efficiency and calculate the IC50 value for splicing inhibition.[5]
Visualizing the Molecular Landscape
Mechanism of Action: Spliceosome Inhibition
This compound exerts its cytotoxic effects by directly interfering with the pre-mRNA splicing machinery. The molecule binds to the SF3b complex, a critical component of the U2 snRNP, which is responsible for recognizing the branch point sequence within the intron. This binding event stalls the assembly of the spliceosome at an early stage, preventing the subsequent catalytic steps of splicing. The accumulation of unspliced pre-mRNAs and the subsequent disruption of protein synthesis ultimately lead to cell cycle arrest and apoptosis.
Caption: this compound binds to the SF3b complex, inhibiting U2 snRNP incorporation and stalling spliceosome assembly at Complex A.
Cellular Consequences of Spliceosome Inhibition
The inhibition of pre-mRNA splicing by this compound has profound downstream effects on cellular processes. The accumulation of unspliced pre-mRNAs and the resulting deficit of mature mRNAs for essential proteins trigger a cellular stress response. This leads to the activation of cell cycle checkpoints, primarily causing arrest at the G1 and G2/M phases. Prolonged cell cycle arrest and the inability to produce proteins necessary for survival ultimately activate the apoptotic cascade, leading to programmed cell death.
Caption: Inhibition of the spliceosome by this compound leads to downstream effects including cell cycle arrest and apoptosis.
Experimental Workflow: Synthesis of Meayamycin
The total synthesis of meayamycin, a potent analog of this compound, is a complex multi-step process. The following diagram outlines a key fragment coupling strategy, highlighting the convergent nature of the synthesis.
Caption: A convergent cross-metathesis reaction is a key step in the total synthesis of meayamycin.
Conclusion
The structure-activity relationship of this compound is a rich and evolving field of study. The data presented in this guide highlight the critical importance of the core tetrahydropyran rings and the epoxide functionality for potent spliceosome inhibition. The development of synthetic analogs like meayamycin has demonstrated that modifications to the this compound scaffold can lead to improved stability and even greater potency. The detailed experimental protocols and mechanistic diagrams provided herein are intended to facilitate further research into this promising class of anticancer agents. A deeper understanding of the SAR of this compound will undoubtedly pave the way for the design and synthesis of novel spliceosome inhibitors with enhanced therapeutic potential.
References
- 1. SYNTHETIC, CHEMICAL AND BIOLOGICAL STUDIES OF this compound ANALOGUES - D-Scholarship@Pitt [d-scholarship.pitt.edu]
- 2. researchgate.net [researchgate.net]
- 3. Total Synthesis of Meayamycin and O-Acyl Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
The Spliceosome Inhibitor FR901464: A Technical Guide to its Impact on Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Abstract
FR901464 is a potent natural product that exhibits significant anti-tumor activity by targeting the spliceosome, a critical component of cellular machinery responsible for RNA processing. By binding to the SF3B1 subunit of the spliceosome, this compound disrupts the normal splicing process, leading to an accumulation of unspliced pre-mRNA. This disruption triggers a cascade of cellular events culminating in cell cycle arrest, primarily at the G1 and G2/M phases, and the induction of apoptosis. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound-induced cell cycle arrest, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Introduction
The cell cycle is a tightly regulated process that governs cell proliferation. Dysregulation of the cell cycle is a hallmark of cancer, making it a prime target for therapeutic intervention. This compound has emerged as a promising anti-cancer agent due to its unique mechanism of action targeting the spliceosome. Inhibition of splicing by this compound has profound effects on gene expression, leading to the altered production of proteins essential for cell cycle progression. Understanding the precise impact of this compound on cell cycle checkpoints is crucial for its development as a therapeutic agent and for identifying potential combination therapies.
Quantitative Data
| Cell Line | Cancer Type | IC50 (ng/mL) |
| DLD1 | Colorectal Carcinoma | 0.71 |
| HCT116 | Colorectal Carcinoma | 0.31 |
| HCC38 | Breast Cancer | - |
| COLO829 | Malignant Melanoma | - |
| Human Fibroblasts | Normal Tissue | 0.18 |
Note: Specific IC50 values for HCC38 and COLO829 were not provided in the source material, but were used for statistical comparison.
Signaling Pathways of this compound-Induced Cell Cycle Arrest
This compound induces cell cycle arrest at two key checkpoints: G1/S and G2/M. The following sections and diagrams illustrate the proposed signaling pathways.
G1 Phase Arrest
This compound-mediated inhibition of the spliceosome leads to the accumulation of unspliced pre-mRNA of key cell cycle regulators. A primary mechanism of G1 arrest involves the upregulation of the cyclin-dependent kinase inhibitor p27 and a C-terminally truncated form, p27*.[2][3] These proteins inhibit the activity of cyclin-CDK complexes that are necessary for the G1 to S phase transition. While not definitively shown for this compound, a common pathway for G1 arrest following cellular stress involves the activation of p53, leading to the transcription of p21, another potent CDK inhibitor.
G2/M Phase Arrest
The arrest at the G2/M checkpoint is also a consequence of splicing inhibition. This is likely due to the altered expression of key mitotic regulators. The Cyclin B1/CDK1 complex is a master regulator of entry into mitosis.[4] Inhibition of the spliceosome by this compound can lead to the downregulation of Cyclin B1 and other essential mitotic proteins, preventing the cell from entering mitosis.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines (e.g., HeLa, HCT116, DLD1) are commonly used.
-
Culture Conditions: Cells are maintained in appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Treatment: this compound is dissolved in a suitable solvent, such as DMSO, to prepare a stock solution. Cells are seeded at a desired density and allowed to attach overnight. The following day, the medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1 to 10 ng/mL) or vehicle control (DMSO). Cells are then incubated for specific time points (e.g., 24, 48, 72 hours).
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps for analyzing cell cycle distribution using propidium iodide (PI) staining followed by flow cytometry.
-
Cell Harvesting:
-
For adherent cells, aspirate the culture medium and wash the cells with phosphate-buffered saline (PBS).
-
Add trypsin-EDTA to detach the cells from the culture dish.
-
Once detached, add complete medium to inactivate the trypsin and collect the cell suspension in a centrifuge tube.
-
For suspension cells, directly collect the cell suspension.
-
Centrifuge the cell suspension at a low speed (e.g., 1000-1500 rpm) for 5 minutes.
-
-
Cell Fixation:
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells for at least 2 hours at -20°C for fixation. Cells can be stored at this temperature for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Use a laser appropriate for PI excitation (e.g., 488 nm) and collect the fluorescence emission at the appropriate wavelength (e.g., >600 nm).
-
Collect data for at least 10,000-20,000 events per sample.
-
-
Data Analysis:
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms.
-
Gate the cell populations to distinguish between G1, S, and G2/M phases based on their fluorescence intensity.
-
Quantify the percentage of cells in each phase of the cell cycle.
-
Conclusion
This compound represents a novel class of anti-cancer agents that disrupt the fundamental process of RNA splicing, leading to potent cell cycle arrest and cytotoxicity in cancer cells. The induction of G1 and G2/M phase arrest is a key mechanism of its anti-tumor activity. The upregulation of p27 and its truncated form is a critical event in this compound-induced G1 arrest. The G2/M arrest is likely mediated through the disruption of the expression of key mitotic regulators such as Cyclin B1. Further research is warranted to fully elucidate the intricate signaling networks activated by this compound and to identify predictive biomarkers for patient stratification. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers investigating the therapeutic potential of this compound and other spliceosome inhibitors.
References
- 1. Splicing modulator this compound is a potential agent for colorectal cancer in combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential regulation of p53 and p21 by MKRN1 E3 ligase controls cell cycle arrest and apoptosis | The EMBO Journal [link.springer.com]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
Methodological & Application
Application Notes and Protocols for FR901464 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR901464 is a potent natural product that functions as a spliceosome inhibitor, exhibiting significant anti-tumor activity. It selectively targets the Splicing Factor 3b (SF3b) subunit 1, a core component of the U2 small nuclear ribonucleoprotein (snRNP) complex. By binding to SF3B1, this compound impedes the splicing of pre-mRNA, leading to an accumulation of unspliced transcripts. This disruption of RNA processing triggers downstream cellular responses, including cell cycle arrest and apoptosis, making this compound a valuable tool for cancer research and a potential therapeutic agent.[1] These application notes provide detailed protocols for the use of this compound in cell culture experiments, including methods for assessing its biological effects and understanding its mechanism of action.
Mechanism of Action
This compound exerts its cytotoxic effects by directly interfering with the spliceosome machinery. The binding of this compound to the SF3B1 subunit prevents the stable association of the U2 snRNP with the pre-mRNA, thereby stalling the splicing process.[1] The accumulation of unspliced pre-mRNA is a key cellular stress signal that can lead to the activation of tumor suppressor pathways, such as the p53 signaling cascade. Activation of p53 can subsequently induce the expression of downstream targets like p21, a cyclin-dependent kinase inhibitor that promotes cell cycle arrest, and other pro-apoptotic factors, ultimately leading to programmed cell death.
Data Presentation
The cytotoxic activity of this compound is cell-line dependent, with IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values typically in the low nanomolar range. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
| Cell Line | Cancer Type | IC50/GI50 (ng/mL) | IC50/GI50 (nM) |
| DLD1 | Colorectal Cancer | 0.71 | ~1.4 |
| HCT116 | Colorectal Cancer | 0.31 | ~0.6 |
| Human Fibroblasts | Normal | 0.18 | ~0.35 |
| Multiple Human Cancer Cell Lines | Various | 0.6 - 3.4 nM | 0.6 - 3.4 |
Note: The molecular weight of this compound is approximately 507.6 g/mol . The ng/mL to nM conversion is an approximation. It is recommended to perform your own dose-response experiments to determine the precise IC50/GI50 for your cell line of interest.[2][3]
Experimental Protocols
General Guidelines
-
Solvent and Storage: this compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[1] It is recommended to aliquot the stock solution and store it at -80°C to minimize freeze-thaw cycles.[1]
-
Vehicle Control: In all experiments, a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used should be included to account for any effects of the solvent.
Experimental Workflow
Cytotoxicity Assay (MTT Assay)
This protocol is for determining the IC50/GI50 of this compound in a specific cell line.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 2x10³ cells per well in 100 µL of complete culture medium.[2] Allow cells to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: Remove the old medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control. Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[1]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[1]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50/GI50 value.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the cell cycle distribution of cells treated with this compound.
Materials:
-
6-well cell culture plates
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound or vehicle control for the chosen duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).
-
Fixation: Wash the cells with ice-cold PBS and centrifuge. Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice or at -20°C for at least 30 minutes.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cells with PBS and centrifuge again. Resuspend the cell pellet in 500 µL of PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for detecting and quantifying apoptosis in cells treated with this compound.
Materials:
-
6-well cell culture plates
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (or similar kit containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound or vehicle control for the chosen duration (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Wash the cells twice with cold PBS. Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[1] Gently vortex and incubate for 15 minutes at room temperature in the dark.[1] Add 400 µL of 1X Binding Buffer to each tube.[1]
-
Flow Cytometry: Analyze the samples by flow cytometry within one hour to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
Western Blot Analysis of p53 and p21
This protocol is for analyzing the protein expression levels of p53 and p21 in response to this compound treatment.
Materials:
-
6-well cell culture plates
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-p21, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize the expression of p53 and p21 to the loading control. A dose-dependent increase in both p53 and p21 is the expected outcome.
References
Application Note & Protocol: Modulating Splicing with FR901464 in In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pre-messenger RNA (pre-mRNA) splicing is a critical step in eukaryotic gene expression, catalyzed by a large ribonucleoprotein complex known as the spliceosome. This machinery removes non-coding introns and ligates coding exons to produce mature messenger RNA (mRNA). The spliceosome assembles on pre-mRNA in a stepwise fashion, involving several small nuclear ribonucleoproteins (snRNPs) and numerous associated proteins. One key component is the SF3b (splicing factor 3b) complex, which is part of the U2 snRNP and is essential for recognizing the branch point sequence within the intron.
FR901464 is a potent natural product that exhibits significant antitumor activity.[1] Its mechanism of action involves the direct inhibition of the spliceosome, making it a valuable tool for studying the splicing process and a promising lead for therapeutic development.[1][2] This document provides a detailed overview of this compound's mechanism and a comprehensive protocol for its use in in vitro splicing assays.
Mechanism of Action: this compound as an SF3b Inhibitor
This compound and its derivatives, such as Spliceostatin A, function by directly targeting the SF3b complex.[3] Specifically, these molecules bind to the SF3B1 subunit, a core component of the U2 snRNP.[4][5] This binding event physically obstructs the stable association of the U2 snRNP with the pre-mRNA branch site. Consequently, the assembly of the spliceosome is stalled at the prespliceosome A complex, preventing the transition to the catalytically active B complex.[6][7] This inhibition leads to an accumulation of unspliced pre-mRNA transcripts.
Caption: this compound targets the SF3b complex, inhibiting the A to B complex transition in spliceosome assembly.
Quantitative Data: In Vitro Splicing Inhibition
The potency of this compound and its derivatives can be quantified using in vitro splicing assays. The half-maximal inhibitory concentration (IC₅₀) represents the concentration of the compound required to reduce the splicing efficiency by 50%.
| Compound | Target | Assay System | IC₅₀ (µM) | Reference |
| This compound | SF3b Complex | In vitro splicing with HeLa nuclear extract | 0.05 | [3] |
| Spliceostatin A | SF3b Complex | In vitro splicing with HeLa nuclear extract | 0.01 | [3] |
Note: Spliceostatin A is a methylated derivative of this compound.[4]
Application: In Vitro Splicing Assay Workflow
An in vitro splicing assay is a cell-free system used to analyze the splicing of a specific pre-mRNA transcript.[8] It allows for the precise characterization of cis-acting RNA elements and trans-acting protein factors.[8] When studying an inhibitor like this compound, the assay directly measures its effect on the conversion of a radiolabeled pre-mRNA substrate to its spliced mRNA product. The typical workflow involves transcription of a minigene, incubation with nuclear extract and the inhibitor, followed by analysis via electrophoresis and autoradiography.[9][10]
Caption: Standard workflow for an in vitro splicing assay to test the effect of an inhibitor.
Detailed Protocol for In Vitro Splicing Assay
This protocol is a standard method adapted from established procedures for analyzing splicing inhibition.[8][10][11][12]
Part A: Preparation of Radiolabeled Pre-mRNA Substrate
-
Template Preparation: Linearize a plasmid DNA containing a minigene of interest (e.g., a construct with two exons and one intron downstream of a T7 or SP6 promoter) with a suitable restriction enzyme.
-
In Vitro Transcription: Set up a 20 µL transcription reaction containing:
-
1 µg linearized plasmid DNA
-
Transcription buffer (1X)
-
10 mM DTT
-
RNase inhibitor (40 units)
-
1 mM each of ATP, CTP, GTP
-
50 µM unlabeled UTP
-
5 µL [α-³²P]UTP (50 µCi)
-
T7 or SP6 RNA Polymerase (20 units)
-
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Template Removal: Add 1 unit of RNase-free DNase I and incubate for an additional 15 minutes at 37°C.
-
Purification: Purify the radiolabeled pre-mRNA transcript using phenol/chloroform extraction followed by ethanol precipitation or by using a suitable column-based RNA purification kit.
-
Quantification: Resuspend the RNA pellet in RNase-free water and determine the radioactivity by scintillation counting.
Part B: In Vitro Splicing Reaction
Perform all steps on ice unless otherwise specified.
-
Reaction Master Mix: Prepare a master mix for the desired number of reactions. For a single 25 µL reaction, combine:
-
8.5 µL RNase-free water
-
2.5 µL 10X Splicing Buffer (e.g., 200 mM HEPES-KOH pH 7.9, 800 mM KCl, 25 mM MgCl₂)
-
1.0 µL 25 mM ATP
-
0.5 µL 100 mM Creatine Phosphate
-
0.5 µL RNase Inhibitor (20 units)
-
-
Inhibitor Addition: To individual tubes, add the desired volume of this compound (dissolved in DMSO) to achieve final concentrations ranging from 1 nM to 10 µM. Add an equivalent volume of DMSO to a "no inhibitor" control tube.
-
Nuclear Extract: Add 10 µL of splicing-competent HeLa nuclear extract (approximately 5-10 mg/mL protein concentration) to each tube.[10] Gently mix and pre-incubate on ice for 10 minutes.
-
Initiate Splicing: Start the reaction by adding 1-2 µL of the radiolabeled pre-mRNA substrate (~10,000-20,000 cpm) to each tube.
-
Incubation: Incubate the reactions at 30°C for a time course (e.g., 0, 30, 60, 90 minutes) to monitor splicing kinetics. For IC₅₀ determination, a fixed time point (e.g., 60 minutes) is typically used.
Part C: RNA Extraction and Analysis
-
Stop Reaction: Stop the reaction by adding 150 µL of Stop Buffer (e.g., 100 mM Tris-HCl pH 7.5, 1% SDS, 10 mM EDTA, 150 mM NaCl) containing 10 µg of Proteinase K.
-
Protein Digestion: Incubate at 37°C for 20 minutes.
-
RNA Extraction: Perform phenol/chloroform/isoamyl alcohol extraction to remove proteins.
-
Precipitation: Precipitate the RNA from the aqueous phase by adding 2.5 volumes of 100% ethanol and 1/10 volume of 3 M sodium acetate, along with 1 µL of glycogen as a carrier. Incubate at -20°C for at least 1 hour.
-
Pelleting: Centrifuge at high speed for 30 minutes at 4°C. Carefully discard the supernatant and wash the pellet with 70% ethanol.
-
Final Preparation: Air-dry the pellet and resuspend in 10 µL of RNA loading buffer (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol).
Part D: Denaturing PAGE and Visualization
-
Gel Electrophoresis: Heat the samples at 95°C for 5 minutes and load them onto a 6-8% denaturing polyacrylamide gel containing 8 M urea.
-
Separation: Run the gel until the desired separation of RNA species (pre-mRNA, spliced mRNA, lariat intermediates, and excised intron) is achieved.
-
Visualization: Dry the gel and expose it to a phosphor screen or X-ray film for autoradiography.[9]
Part E: Data Analysis
-
Quantification: Use densitometry software to quantify the intensity of the bands corresponding to the pre-mRNA and the spliced mRNA.
-
Calculate Splicing Efficiency: For each lane, calculate the percentage of spliced product using the formula:
-
% Spliced = [mRNA / (pre-mRNA + mRNA)] * 100
-
-
Determine Inhibition: Normalize the splicing efficiency of this compound-treated samples to the DMSO control to calculate the percent inhibition.
-
IC₅₀ Calculation: Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
References
- 1. Structural Requirements for the Antiproliferative Activity of Pre-mRNA Splicing Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Quantitative High-Throughput In Vitro Splicing Assay Identifies Inhibitors of Spliceosome Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Assay of Pre-mRNA Splicing in Mammalian Nuclear Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of Splicing Competent Nuclear Extract from Mammalian Cells and In Vitro Pre-mRNA Splicing Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mammalian In Vitro Splicing Assays | Springer Nature Experiments [experiments.springernature.com]
- 12. In vitro assay of pre-mRNA splicing in mammalian nuclear extract - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: FR901464 in Colorectal Cancer Research
Introduction
Alternative splicing, a crucial process for generating protein diversity, is frequently dysregulated in cancer, leading to the production of oncogenic isoforms that can drive tumor progression[1]. This makes the spliceosome a compelling target for anticancer therapies. FR901464 is a potent natural product that functions as a modulator of the spliceosome[2][3][4]. It specifically targets and inhibits the Splicing Factor 3B Subunit 1 (SF3B1), a core component of the U2 small nuclear ribonucleoprotein (snRNP)[5][6][7]. Research has demonstrated that this compound exhibits strong cytotoxic effects against colorectal cancer (CRC) cell lines, suggesting its potential as a therapeutic agent, particularly as part of a combination therapy strategy[2][3].
Mechanism of Action
This compound exerts its anticancer effects by directly interfering with the pre-mRNA splicing machinery. It binds to the SF3B1 subunit, which prevents the stable association of the U2 snRNP with the pre-mRNA branch point.[5] This inhibition halts the splicing process, leading to an accumulation of unspliced pre-mRNA within the cell. The cellular consequences of this disruption are significant, triggering cell cycle arrest, primarily in the G1 and G2/M phases, and ultimately inducing programmed cell death (apoptosis)[5][8][9].
Applications in Colorectal Cancer (CRC)
In Vitro Cytotoxicity
This compound has demonstrated potent cytotoxicity against a panel of human colorectal cancer cell lines, with IC50 values in the sub-nanogram per milliliter range.[2][4] Its efficacy extends to SF3B1-mutated cancer cell lines and even normal human fibroblasts, indicating a broad but potent activity that necessitates careful therapeutic consideration[2][3].
| Cell Line | Type | IC50 of this compound (ng/mL, Mean ± SD) | Reference |
| HCT116 | Colorectal Carcinoma | 0.31 ± 0.04 | [2] |
| DLD1 | Colorectal Adenocarcinoma | 0.71 ± 0.07 | [2] |
| RKO | Colorectal Carcinoma | 0.28 ± 0.04 | [2] |
| LoVo | Colorectal Adenocarcinoma | 0.32 ± 0.03 | [2] |
| SW480 | Colorectal Adenocarcinoma | 0.38 ± 0.03 | [2] |
| WiDr | Colorectal Adenocarcinoma | 0.30 ± 0.01 | [2] |
| Human Fibroblast | Normal Fibroblast | 0.18 ± 0.01 | [2] |
| HCT/FR | FR-Resistant HCT116 | > 170 | [2] |
| DLD/FR | FR-Resistant DLD1 | > 380 | [2] |
Table 1: In Vitro Cytotoxicity of this compound in various cell lines.
In Vivo Antitumor Activity
In preclinical mouse xenograft models, this compound has shown significant tumor growth inhibition. However, this antitumor effect was associated with severe toxicity, leading to death in a substantial portion of the treated animals.[2][3] This highlights a narrow therapeutic window for this compound as a monotherapy.
| Cell Line | Dosage (mg/kg) | Administration | Outcome | Reference |
| HCT116 | 0.5 | Intraperitoneal | No significant tumor inhibition; 3 of 7 mice died. | [2] |
| RKO | 0.75 | Intraperitoneal | Significant tumor growth inhibition; 4 of 9 mice died. | [2] |
Table 2: Summary of In Vivo Efficacy and Toxicity of this compound.
Combination Therapy Potential
The challenges with monotherapy have shifted research towards using this compound in combination with other anticancer drugs.[2] Microarray analysis revealed that this compound treatment downregulates genes associated with the Fanconi anemia pathway, including the critical DNA repair genes BRCA1 and BRCA2.[2][3][4] This induced "BRCAness" creates a synthetic lethal vulnerability that can be exploited by PARP1 inhibitors. Indeed, studies have shown a synergistic effect when this compound is combined with the PARP1 inhibitor olaparib in CRC cells.[2][3][4]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Solvent: Use sterile, anhydrous dimethyl sulfoxide (DMSO).[5]
-
Preparation: To prepare a 1 mg/mL stock solution, dissolve 1 mg of this compound powder in 1 mL of DMSO. Vortex thoroughly until fully dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles. Store aliquots at -80°C, protected from light. The solution is stable for up to six months under these conditions.[5]
Protocol 2: In Vitro Cytotoxicity Assay (IC50 Determination)
This protocol is adapted for determining the half-maximal inhibitory concentration (IC50).
-
Cell Seeding: Seed colorectal cancer cells (e.g., HCT116, DLD1) in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Drug Preparation: Prepare serial dilutions of this compound from the DMSO stock solution in complete culture medium. Ensure the final DMSO concentration in all wells (including vehicle control) is less than 0.1% to avoid solvent toxicity.
-
Treatment: Remove the old medium and add 100 µL of the prepared drug dilutions or vehicle control (medium with DMSO) to the wells.
-
Incubation: Incubate the plate for 96 hours.[2]
-
Viability Assessment: Add 10 µL of a cell counting kit reagent (e.g., WST-8 based) to each well and incubate for 1-2 hours.[2]
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol 3: Human Tumor Xenograft Model
All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Animal Model: Use 5- to 6-week-old female immunodeficient mice (e.g., BALB/c nude).[2]
-
Cell Implantation: Subcutaneously inject 5 x 10^6 RKO or HCT116 cells suspended in 100 µL of sterile PBS into the flank of each mouse.[2]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., >5 mm in diameter).[2]
-
Drug Preparation (for In Vivo Use): Prepare the this compound formulation for injection. A common vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[9] Prepare fresh on the day of use.
-
Administration: Administer this compound via intraperitoneal injection at the desired dose (e.g., 0.5 mg/kg or 0.75 mg/kg).[2]
-
Monitoring: Monitor tumor volume (calculated as (length × width^2) / 2) and animal body weight and health status regularly (e.g., twice weekly).
-
Endpoint: Continue treatment for a defined period (e.g., 22 days) or until tumors reach a predetermined maximum size.[2]
References
- 1. Frontiers | Targeted splicing therapy: new strategies for colorectal cancer [frontiersin.org]
- 2. Splicing modulator this compound is a potential agent for colorectal cancer in combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Splicing modulator this compound is a potential agent for colorectal cancer in combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Conformational Analysis of this compound-Based RNA Splicing Modulators and Their Synergism in Drug-Resistant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Studying Alternative Splicing with FR901464
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR901464 is a potent natural product that functions as a highly specific inhibitor of the spliceosome, a critical cellular machine responsible for the maturation of pre-messenger RNA (pre-mRNA) into messenger RNA (mRNA). By targeting the SF3B1 (Splicing Factor 3b Subunit 1) protein, a core component of the U2 small nuclear ribonucleoprotein (snRNP), this compound effectively stalls the spliceosome assembly process. This inhibition of splicing leads to alterations in the patterns of alternative splicing, a fundamental mechanism for generating proteomic diversity from a single gene. The dysregulation of alternative splicing is increasingly recognized as a hallmark of various cancers, making spliceosome inhibitors like this compound valuable tools for both basic research and as potential therapeutic agents.
These application notes provide a comprehensive guide for utilizing this compound to study alternative splicing in a laboratory setting. We offer detailed protocols for cell-based assays, analysis of alternative splicing events for specific target genes, and in vitro splicing assays. Additionally, we present quantitative data on the efficacy of this compound and provide visual representations of the relevant biological pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the cytotoxic and splicing inhibitory activities of this compound in various cancer cell lines.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (ng/mL) | IC50 (nM) | Reference |
| HCT116 | Colorectal Carcinoma | 0.31 | ~0.53 | [1] |
| DLD1 | Colorectal Carcinoma | 0.71 | ~1.22 | [1] |
| RKO | Colorectal Carcinoma | Not explicitly stated, but effective in xenograft models | - | [1] |
| LoVo | Colorectal Carcinoma | Not explicitly stated, FR-resistant clones developed | - | [1] |
| HCC38 | Breast Cancer | ~0.7 | ~1.2 | [1] |
| COLO829 | Melanoma | ~0.2 | ~0.34 | [1] |
| Human Fibroblasts | Normal | 0.18 | ~0.31 | [1] |
| Multiple Human Cancer Cell Lines | Various | 0.6 - 3.4 nM | 0.6 - 3.4 | [2] |
Table 2: In Vitro Splicing Inhibition by this compound and its Analogue Spliceostatin A
| Compound | Assay System | IC50 (µM) | Reference |
| This compound | In vitro splicing with HeLa nuclear extract | 0.05 | [2] |
| Spliceostatin A | In vitro splicing with HeLa nuclear extract | 0.01 | [2] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of this compound and the experimental approaches to study its effects, the following diagrams are provided.
Caption: Mechanism of this compound action on the spliceosome.
Caption: Experimental workflow for studying alternative splicing.
Detailed Experimental Protocols
Protocol 1: Cell Treatment and RNA Extraction
This protocol describes the general procedure for treating adherent cancer cell lines with this compound and subsequent total RNA extraction.
Materials:
-
Cancer cell line of interest (e.g., HCT116, DLD1)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
TRIzol™ Reagent or other RNA extraction kit
-
Chloroform
-
Isopropanol
-
75% Ethanol (in nuclease-free water)
-
Nuclease-free water
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a stock solution. A typical concentration range to test is 0.1 to 100 ng/mL.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and add the medium containing the desired concentrations of this compound or vehicle control.
-
Incubate for the desired time period (e.g., 1, 3, 6, 12, or 24 hours). A 1-hour treatment is often sufficient to observe changes in alternative splicing.[1]
-
-
RNA Extraction (using TRIzol™):
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 1 mL of TRIzol™ Reagent directly to each well and pipette up and down several times to lyse the cells.
-
Transfer the lysate to a microcentrifuge tube.
-
Incubate at room temperature for 5 minutes.
-
Add 200 µL of chloroform, cap the tube, and shake vigorously for 15 seconds.
-
Incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Carefully transfer the upper aqueous phase to a new tube.
-
Add 500 µL of isopropanol and mix by inverting.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Discard the supernatant and air-dry the pellet for 5-10 minutes.
-
Resuspend the RNA pellet in an appropriate volume of nuclease-free water.
-
Determine the RNA concentration and purity using a spectrophotometer.
-
Protocol 2: Analysis of MDM2 and CRNDE Alternative Splicing by RT-PCR
This protocol details the reverse transcription-polymerase chain reaction (RT-PCR) method to analyze the alternative splicing of MDM2 and CRNDE transcripts following this compound treatment.
Materials:
-
Total RNA (from Protocol 1)
-
Reverse transcriptase kit (e.g., SuperScript™ III First-Strand Synthesis System)
-
Oligo(dT) primers or random hexamers
-
dNTPs
-
Taq DNA polymerase and reaction buffer
-
Nuclease-free water
-
PCR primers (see Table 3)
-
Agarose gel
-
DNA loading dye
-
DNA ladder
-
Gel electrophoresis system and imaging equipment
Table 3: Primer Sequences for RT-PCR Analysis
| Target Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Expected Product Size(s) | Reference |
| MDM2 (human) | CGAGGAGAGTGCTGTAATAG | CCTTGAGATCTTGATGAAGC | Full-length: ~1604 bp; Alternatively spliced: ~1019 bp, ~785 bp | [1] |
| CRNDE (human) | AGAGGACCCGAGGAGAGAAC | TCTTCCTTCCTCATCCCACT | Multiple variants | (Primer design based on common exons flanking known variable regions) |
| GAPDH (human, control) | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC | ~226 bp | (Standard reference gene primers) |
Procedure:
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit according to the manufacturer's instructions. Use oligo(dT) primers or random hexamers.
-
-
PCR Amplification:
-
Prepare the PCR reaction mix in a PCR tube:
-
cDNA template: 1-2 µL
-
Forward Primer (10 µM): 1 µL
-
Reverse Primer (10 µM): 1 µL
-
Taq DNA Polymerase (5 U/µL): 0.25 µL
-
10x PCR Buffer: 2.5 µL
-
dNTPs (10 mM): 0.5 µL
-
Nuclease-free water: to a final volume of 25 µL
-
-
Perform PCR using a thermal cycler with the following conditions (may require optimization):
-
Initial denaturation: 95°C for 5 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-60°C for 30 seconds
-
Extension: 72°C for 1-2 minutes (depending on the expected product size)
-
-
Final extension: 72°C for 10 minutes
-
-
-
Agarose Gel Electrophoresis:
-
Mix the PCR products with DNA loading dye.
-
Load the samples onto a 1-2% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR™ Safe).
-
Run the gel at an appropriate voltage until the dye front has migrated sufficiently.
-
Visualize the DNA bands under UV light and document the results. The appearance of smaller or additional bands in this compound-treated samples compared to the control indicates altered splicing.
-
Protocol 3: In Vitro Splicing Assay
This protocol provides a framework for assessing the direct inhibitory effect of this compound on the splicing machinery using a cell-free system.
Materials:
-
HeLa nuclear extract
-
Radiolabeled pre-mRNA substrate (e.g., 32P-UTP labeled)
-
ATP
-
MgCl₂
-
Creatine phosphate
-
This compound (in DMSO)
-
Proteinase K
-
RNA loading buffer
-
Urea-polyacrylamide gel
-
Gel electrophoresis system for denaturing gels
-
Phosphorimager or autoradiography film
Procedure:
-
Splicing Reaction Setup:
-
Assemble the splicing reaction on ice. A typical 25 µL reaction includes:
-
HeLa nuclear extract (10-12 µL)
-
Radiolabeled pre-mRNA substrate (~10 fmol)
-
ATP (1 mM)
-
MgCl₂ (3 mM)
-
Creatine phosphate (20 mM)
-
This compound or DMSO vehicle control (at various concentrations, e.g., 0.01 - 1 µM)
-
Nuclease-free water to 25 µL
-
-
-
Incubation:
-
Incubate the reaction at 30°C for 30-90 minutes.
-
-
RNA Extraction:
-
Stop the reaction by adding Proteinase K and SDS and incubate at 37°C for 15 minutes.
-
Perform phenol-chloroform extraction followed by ethanol precipitation to isolate the RNA.
-
-
Analysis:
-
Resuspend the RNA pellet in RNA loading buffer.
-
Separate the RNA products on a denaturing urea-polyacrylamide gel.
-
Visualize the radiolabeled pre-mRNA, splicing intermediates (lariat intron), and spliced mRNA product using a phosphorimager or by autoradiography. A dose-dependent decrease in the spliced mRNA product and an accumulation of pre-mRNA indicates splicing inhibition.
-
Conclusion
This compound is a powerful tool for investigating the mechanisms and consequences of alternative splicing. Its high potency and specific targeting of the SF3B1 complex allow for the precise modulation of splicing events in a variety of experimental systems. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the role of alternative splicing in their specific areas of interest, from fundamental cancer biology to the development of novel therapeutic strategies. Careful optimization of the provided protocols for specific cell lines and experimental conditions is recommended for achieving the most robust and reproducible results.
References
FR901464: A Chemical Probe for Investigating RNA Biology
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
FR901464 is a potent natural product that has emerged as a critical chemical probe for dissecting the intricate mechanisms of RNA biology. By specifically targeting the spliceosome, a core component of the pre-mRNA processing machinery, this compound and its analogs offer a powerful tool to study splicing-dependent cellular processes and their dysregulation in diseases such as cancer. These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data on its biological activity, and detailed protocols for its use in key experimental assays.
Introduction
Pre-mRNA splicing is a fundamental step in eukaryotic gene expression, where non-coding introns are removed and coding exons are ligated to form mature messenger RNA (mRNA). This process is carried out by the spliceosome, a large and dynamic ribonucleoprotein complex.[1] Dysregulation of splicing is increasingly recognized as a hallmark of various cancers and other genetic diseases, making the spliceosome an attractive therapeutic target.[2] this compound, originally isolated from Pseudomonas sp., is a potent inhibitor of the spliceosome, exerting its effects by binding to the SF3b subcomplex of the U2 small nuclear ribonucleoprotein (snRNP).[1][3] This binding event stalls spliceosome assembly at an early stage, leading to an accumulation of unspliced pre-mRNA, cell cycle arrest, and ultimately apoptosis in rapidly dividing cells.[2][4] These properties make this compound an invaluable tool for studying the consequences of splicing inhibition and for the development of novel anti-cancer therapies.
Mechanism of Action
This compound and its more stable methylated derivative, spliceostatin A, directly interact with the SF3B1 and PHF5A subunits of the SF3b complex within the U2 snRNP.[5][6] This interaction prevents the stable association of the U2 snRNP with the branch point sequence of the pre-mRNA, a critical step for the formation of the pre-spliceosomal A complex.[7][8] The inhibition of this early step in spliceosome assembly leads to a global disruption of pre-mRNA splicing.[9] The accumulation of unspliced pre-mRNAs can trigger cellular stress responses and lead to the production of aberrant proteins.[5][9] In cancer cells, this disruption of splicing can selectively affect the expression of genes crucial for cell survival and proliferation, leading to cell cycle arrest in the G1 and G2/M phases and the induction of apoptosis.[2][10]
Caption: Mechanism of action of this compound.
Quantitative Data
The biological activity of this compound and its analogs has been extensively characterized across various cancer cell lines. The following tables summarize key quantitative data for easy comparison.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (nM)[9][11] | GI50 (nM)[6] |
| MCF-7 | Breast Cancer | 0.6 - 1.8 | 1-2 |
| A549 | Lung Adenocarcinoma | 1.3 | - |
| HCT116 | Colon Cancer | 0.61 | - |
| SW480 | Colon Cancer | 1.0 | - |
| P388 | Murine Leukemia | 3.3 | - |
| DLD1 | Colorectal Cancer | 0.71 ng/ml | - |
| HCT116 | Colorectal Cancer | 0.31 ng/ml | - |
| Human Fibroblasts | Normal | 0.18 ng/ml | - |
Table 2: In Vitro Splicing Inhibition
| Compound | Target | IC50 (µM)[8] |
| This compound | Spliceosome | 0.05 |
| Spliceostatin A | Spliceosome | 0.01 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the half-maximal inhibitory concentration (IC50) of this compound on cell proliferation.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[4]
-
Prepare serial dilutions of this compound in complete culture medium. A vehicle control (medium with the same final concentration of DMSO) should also be prepared.[4]
-
Remove the old medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.[4]
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[4]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[4]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Caption: MTT Assay Workflow.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound using flow cytometry.
Materials:
-
6-well cell culture plates
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 1X Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentration of this compound or vehicle control for the chosen duration.[4]
-
Harvest both adherent and floating cells.[4]
-
Wash the cells twice with cold PBS.[4]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[4]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[4]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[4]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]
-
Add 400 µL of 1X Binding Buffer to each tube.[4]
-
Analyze the samples by flow cytometry within one hour.[4] Early apoptotic cells will be Annexin V-FITC positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Caption: Apoptosis Assay Workflow.
In Vitro Splicing Assay
This protocol assesses the direct inhibitory effect of this compound on the spliceosome machinery.
Materials:
-
HeLa cell nuclear extract
-
Radiolabeled pre-mRNA substrate
-
This compound stock solution (in DMSO)
-
Splicing reaction buffer (containing ATP and other necessary components)
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager or autoradiography film
Procedure:
-
Set up in vitro splicing reactions by combining HeLa nuclear extract, radiolabeled pre-mRNA substrate, and splicing reaction buffer.
-
Add varying concentrations of this compound or a DMSO vehicle control to the reactions.
-
Incubate the reactions at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reactions and isolate the RNA.
-
Separate the RNA products (pre-mRNA, mRNA, splicing intermediates) by denaturing PAGE.[8]
-
Visualize the RNA species using a phosphorimager or autoradiography.
-
Quantify the amount of spliced mRNA relative to the total RNA to determine the splicing efficiency and the IC50 of this compound.[8]
Biotin Pull-Down Assay to Identify Binding Partners
This protocol can be used to confirm the interaction of this compound with its target proteins. A biotinylated analog of this compound would be required.
Materials:
-
Biotinylated this compound analog
-
Cell lysate
-
Streptavidin-coated magnetic beads
-
Wash buffers
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
-
Antibodies against suspected target proteins (e.g., SF3B1)
Procedure:
-
Incubate the cell lysate with the biotinylated this compound analog to allow for binding to target proteins.
-
Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated probe-protein complexes.
-
Wash the beads several times with wash buffers to remove non-specific binding proteins.
-
Elute the bound proteins from the beads using an elution buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies specific to the suspected target proteins to confirm their presence.
Troubleshooting
-
High background in Western blots: Increase the number and stringency of washes in the pull-down assay.
-
Low signal in MTT assay: Optimize cell seeding density and incubation times. Ensure the MTT reagent is fresh.
-
Variability in flow cytometry data: Ensure proper cell handling to minimize mechanical stress and maintain cell viability. Calibrate the flow cytometer before each experiment.
Conclusion
This compound is a highly specific and potent inhibitor of the spliceosome, making it an indispensable chemical probe for studying RNA splicing. The protocols and data presented here provide a solid foundation for researchers to utilize this compound in their investigations into the fundamental roles of RNA processing in health and disease, and to explore its potential as a therapeutic agent.
References
- 1. Frontiers | Targeting pre-mRNA splicing in cancers: roles, inhibitors, and therapeutic opportunities [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Structural Requirements for the Antiproliferative Activity of Pre-mRNA Splicing Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Conformational Analysis of this compound-Based RNA Splicing Modulators and Their Synergism in Drug-Resistant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Assessing FR901464 Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR901464 is a potent natural product that functions as a spliceosome inhibitor by targeting the SF3B1 subunit.[1] This mechanism of action disrupts the normal splicing of pre-mRNA, leading to cell cycle arrest and apoptosis in cancer cells.[1] Its potent anti-tumor activity has been demonstrated in various preclinical models. These application notes provide detailed protocols for assessing the in vivo efficacy of this compound in both oncology and autoimmune disease models.
Mechanism of Action: Targeting the Spliceosome
This compound exerts its biological effects by binding to the SF3B1 protein, a core component of the U2 small nuclear ribonucleoprotein (snRNP) in the spliceosome. This binding event interferes with the proper recognition of the branch point sequence during pre-mRNA splicing, leading to the accumulation of unspliced or aberrantly spliced mRNA transcripts. This disruption of splicing homeostasis affects the expression of numerous genes, including those critical for cell survival and proliferation, such as components of the p53 signaling pathway.
Caption: this compound inhibits the SF3B1 subunit of the spliceosome, leading to aberrant splicing of pre-mRNAs, including those in the p53 pathway, ultimately resulting in apoptosis and cell cycle arrest.
I. Assessment of this compound Efficacy in Oncology: Human Tumor Xenograft Models
Human tumor xenograft models are a standard method for evaluating the anti-cancer efficacy of novel compounds in vivo.
A. Experimental Workflow
Caption: Workflow for assessing this compound efficacy in a xenograft mouse model.
B. Detailed Protocol: Colorectal Cancer Xenograft Model
This protocol details the establishment of a subcutaneous colorectal cancer xenograft model to assess the efficacy of this compound.
1. Materials:
-
Human colorectal cancer cell line (e.g., HCT116, RKO)
-
Immunodeficient mice (e.g., BALB/c nude or NOD/SCID, 6-8 weeks old)
-
Complete cell culture medium (e.g., McCoy's 5A for HCT116, DMEM for RKO)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can improve tumor take rate)
-
This compound
-
Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[2]
-
Calipers
-
Sterile syringes and needles (27-30 gauge)
2. Cell Preparation:
-
Culture colorectal cancer cells in their recommended medium until they reach 70-80% confluency.
-
Harvest the cells using Trypsin-EDTA and wash them twice with sterile PBS.
-
Perform a cell count using a hemocytometer and assess viability with trypan blue exclusion (should be >90%).
-
Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^6 cells/100 µL. Keep the cell suspension on ice.[3]
3. Tumor Implantation:
-
Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[4]
4. Tumor Monitoring and Treatment:
-
Monitor the mice for tumor growth. Once tumors are palpable, measure the length and width with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[5]
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound intraperitoneally (i.p.) at doses of 0.5 mg/kg and 0.75 mg/kg.[1] The control group should receive the vehicle alone. A common dosing schedule is every other day for a specified period (e.g., 2-3 weeks).
5. Efficacy and Toxicity Assessment:
-
Efficacy Endpoints:
-
Tumor growth inhibition: Continue to measure tumor volume throughout the study.
-
Tumor weight: At the end of the study, excise the tumors and record their weight.
-
Survival analysis: Monitor the survival of the mice in each group.
-
-
Toxicity Monitoring:
-
Body weight: Record the body weight of each mouse every 2-3 days. Significant weight loss (>15-20%) is a sign of toxicity.[6]
-
Clinical observations: Monitor for signs of distress, such as changes in posture, activity, and grooming.
-
Complete blood count (CBC) and serum chemistry: At the end of the study, collect blood for analysis of hematological and biochemical parameters.
-
Histopathology: Collect major organs (liver, kidney, spleen, etc.) for histological examination to assess for any drug-induced pathology.
-
C. Quantitative Data Summary
| Cell Line | Mouse Strain | This compound Dose (mg/kg) | Administration Route | Key Efficacy Findings | Toxicity Observations | Reference |
| RKO (colorectal) | Not specified | 0.75 | i.p. | Significant tumor growth inhibition at days 14, 18, and 22. | High toxicity, 4 out of 9 mice died. | [7] |
| HCT116 (colorectal) | Not specified | 0.5 | i.p. | No significant effect on tumor growth. | High toxicity, 3 out of 7 mice died. | [7] |
| A549 (lung) | Not specified | Not specified | Not specified | Inhibition of tumor growth. | Not specified | |
| Colon 38 (murine colon) | Not specified | 10-20 ng/ml (in vitro concentration) | Not specified | Inhibition of tumor growth. | Not specified | [2] |
| Meth A (murine fibrosarcoma) | Not specified | 10-20 ng/ml (in vitro concentration) | Not specified | Inhibition of tumor growth. | Not specified | [2] |
II. Proposed Assessment of this compound Efficacy in Autoimmune Disease Models
Disclaimer: To date, there are no published studies specifically evaluating this compound in in vivo models of autoimmune diseases. The following protocols are proposed based on established models for rheumatoid arthritis and multiple sclerosis and the known properties of this compound. Dose-finding studies would be a critical first step.
A. Collagen-Induced Arthritis (CIA) Model for Rheumatoid Arthritis
The CIA model in mice is a widely used preclinical model that shares many pathological features with human rheumatoid arthritis.
Caption: Workflow for assessing this compound efficacy in a collagen-induced arthritis mouse model.
1. Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound and vehicle
-
Calipers
2. Induction of Arthritis:
-
Prepare an emulsion of bovine type II collagen (2 mg/mL) in CFA (1:1 ratio).
-
On day 0, immunize mice intradermally at the base of the tail with 100 µL of the emulsion.[8][9]
-
On day 21, administer a booster injection of 100 µL of an emulsion of bovine type II collagen (2 mg/mL) in IFA.[9]
3. Treatment and Assessment:
-
Begin monitoring for signs of arthritis around day 24.
-
Once the first signs of arthritis appear, randomize mice into treatment and control groups.
-
Administer this compound (suggested starting doses of 0.1-0.5 mg/kg, i.p.) daily or every other day.
-
Assess the severity of arthritis every other day using a clinical scoring system (see table below).
-
Measure paw thickness using calipers.
-
At the end of the study (around day 42-56), collect paws for histopathological analysis of inflammation, pannus formation, and bone erosion.
| Score | Description |
| 0 | No evidence of erythema and swelling. |
| 1 | Erythema and mild swelling confined to the tarsals or ankle joint. |
| 2 | Erythema and mild swelling extending from the ankle to the tarsals. |
| 3 | Erythema and moderate swelling extending from the ankle to the metatarsal joints. |
| 4 | Erythema and severe swelling encompassing the ankle, foot, and digits, or ankylosis of the limb. |
| (Maximum score per mouse is 16) |
B. Experimental Autoimmune Encephalomyelitis (EAE) Model for Multiple Sclerosis
EAE is the most commonly used animal model for the human inflammatory demyelinating disease, multiple sclerosis.
Caption: Workflow for assessing this compound efficacy in an EAE mouse model.
1. Materials:
-
Female C57BL/6 mice (8-12 weeks old)
-
Myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
This compound and vehicle
2. Induction of EAE:
-
On day 0, immunize mice subcutaneously with 100 µL of an emulsion containing MOG35-55 (200 µg) in CFA.[10][11]
-
On day 0 and day 2, inject mice intraperitoneally with pertussis toxin (200 ng).[10]
3. Treatment and Assessment:
-
Begin monitoring for clinical signs of EAE around day 7.
-
Upon the first appearance of clinical signs, randomize mice into treatment and control groups.
-
Administer this compound (suggested starting doses of 0.1-0.5 mg/kg, i.p.) daily.
-
Score the clinical severity of EAE daily (see table below).
-
Monitor body weight daily.
-
At the end of the study, collect spinal cords for histopathological analysis of inflammatory infiltrates and demyelination.
| Score | Description |
| 0 | No clinical signs. |
| 1 | Limp tail. |
| 2 | Hind limb weakness. |
| 3 | Complete hind limb paralysis. |
| 4 | Hind limb and forelimb paralysis. |
| 5 | Moribund or dead. |
III. Analysis of Alternative Splicing In Vivo
To confirm the mechanism of action of this compound in vivo, it is recommended to analyze changes in alternative splicing in tumor or relevant tissue samples.
Protocol:
-
At the end of the in vivo study, collect tumor tissue (from xenograft models) or relevant tissues (e.g., draining lymph nodes in autoimmune models).
-
Isolate total RNA from the tissues.
-
Perform reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to analyze the splicing of specific target genes known to be affected by this compound (e.g., genes in the p53 pathway).
-
Alternatively, for a global analysis of splicing changes, RNA sequencing (RNA-seq) can be performed, followed by bioinformatic analysis to identify differential splicing events.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for assessing the in vivo efficacy of this compound in both oncology and, hypothetically, in autoimmune disease models. Careful attention to experimental detail, including appropriate controls, dosing, and endpoint analysis, is crucial for obtaining robust and reproducible data. The significant toxicity observed with this compound in some cancer models underscores the importance of thorough toxicity monitoring in all in vivo studies. Further research is warranted to explore the full therapeutic potential of this potent spliceosome inhibitor.
References
- 1. Splicing modulator this compound is a potential agent for colorectal cancer in combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 4. benchchem.com [benchchem.com]
- 5. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chondrex.com [chondrex.com]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]
- 9. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: Induction of Experimental Autoimmune Encephalomyelitis in Mice and Evaluation of the Disease-dependent Distribution of Immune Cells in Various Tissues [jove.com]
- 11. 2.6. Experimental Autoimmune Encephalomyelitis (EAE) [bio-protocol.org]
Application Notes and Protocols for FR901464 Treatment in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR901464 is a potent natural product that functions as a spliceosome inhibitor, exhibiting significant anti-tumor properties.[1] It exerts its cytotoxic effects by targeting the Splicing Factor 3B Subunit 1 (SF3B1), a key component of the spliceosome machinery.[2][3] This inhibition of the spliceosome leads to alterations in pre-mRNA splicing, inducing cell cycle arrest and apoptosis in cancer cells.[1][2] Preclinical studies utilizing xenograft mouse models are crucial for evaluating the in vivo efficacy and therapeutic potential of this compound and its analogues. These models provide a valuable platform to study anti-tumor activity, toxicity, and pharmacodynamics in a living organism.
This document provides detailed application notes and standardized protocols for the use of this compound in xenograft mouse models, based on findings from various preclinical studies. It includes a summary of quantitative data, detailed experimental procedures, and visualizations of the relevant signaling pathways and workflows.
Data Presentation
In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MCF7 | Breast Cancer | 1.8 |
| A549 | Lung Adenocarcinoma | 1.3 |
| HCT116 | Colon Cancer | 0.61[4] |
| SW480 | Colon Cancer | 1.0 |
| P388 | Murine Leukemia | 3.3 |
| Various Cancer Cell Lines | Various | 0.6 - 3.4[5] |
In Vivo Efficacy of this compound in Xenograft Mouse Models
| Cancer Type | Cell Line | Mouse Strain | This compound Dose | Administration Route | Treatment Schedule | Key Findings | Reference |
| Colorectal Cancer | RKO | Not Specified | 0.75 mg/kg | Intraperitoneal (i.p.) | Every fourth day | Significant inhibition of tumor growth | [2] |
| Colorectal Cancer | HCT116 | Not Specified | 0.5 mg/kg | Intraperitoneal (i.p.) | Every fourth day | No significant effect on tumor growth; high toxicity observed | [2] |
| Human Solid Tumors | Not Specified | Mice | 0.056–1 mg/kg | Not Specified | Not Specified | Prominent anti-tumor effect | [5] |
Experimental Protocols
Xenograft Mouse Model Establishment
This protocol outlines the subcutaneous implantation of human cancer cells into immunocompromised mice to establish a xenograft model.
Materials:
-
Human cancer cell line of interest (e.g., RKO, HCT116)
-
Appropriate cell culture medium and supplements
-
Sterile Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Matrigel (optional)
-
Immunocompromised mice (e.g., Nude, SCID, NSG), 6-8 weeks old[6]
-
Sterile 1 mL syringes and 27-30 gauge needles
-
Anesthetic (e.g., isoflurane)
-
70% ethanol
Procedure:
-
Cell Preparation:
-
Culture cancer cells to ~80-90% confluency.
-
Trypsinize, collect, and wash the cells twice with sterile PBS.
-
Resuspend the cell pellet in a known volume of serum-free medium or PBS. For some cell lines, resuspending in a 1:1 mixture of medium/PBS and Matrigel can improve tumor take rate.
-
Determine the cell concentration and viability using a hemocytometer or automated cell counter.
-
Adjust the cell suspension to the desired concentration (e.g., 5 x 10^6 cells/100 µL).[2] Keep the cell suspension on ice.
-
-
Subcutaneous Injection:
-
Anesthetize the mouse using isoflurane or another approved anesthetic.
-
Wipe the injection site (typically the flank) with 70% ethanol.[7]
-
Gently lift the skin and subcutaneously inject the cell suspension (typically 100-200 µL).
-
Slowly withdraw the needle to prevent leakage of the cell suspension.
-
Monitor the mice until they have fully recovered from anesthesia.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow. This can take several days to a few weeks depending on the cell line.
-
Once tumors are palpable, begin measuring them 2-3 times per week using digital calipers.
-
Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
Randomize mice into treatment and control groups when tumors reach a predetermined size (e.g., 100-200 mm³).
-
This compound Preparation and Administration
This protocol describes the preparation and administration of this compound to the established xenograft mouse models.
Materials:
-
This compound
-
Vehicle for dissolution (e.g., sterile saline, PBS, or a specific formulation as per supplier's recommendation)
-
Sterile syringes and needles appropriate for the route of administration
Procedure:
-
This compound Preparation:
-
Prepare the this compound solution fresh before each administration.
-
Dissolve this compound in the appropriate vehicle to the desired final concentration. The concentration should be calculated based on the dose (e.g., 0.5 or 0.75 mg/kg) and the average weight of the mice.[2]
-
-
Administration:
-
Weigh each mouse before treatment to calculate the precise volume of this compound solution to be administered.
-
Administer this compound via the chosen route. Intraperitoneal (i.p.) injection is a common method.[2]
-
Administer the vehicle solution to the control group.
-
Follow the predetermined treatment schedule (e.g., every fourth day).[2]
-
Efficacy and Toxicity Assessment
This protocol details the monitoring of tumor growth and animal well-being during and after treatment.
Procedure:
-
Tumor Measurement:
-
Continue to measure tumor volume 2-3 times per week throughout the study.
-
-
Body Weight Monitoring:
-
Monitor the body weight of each mouse at least twice a week as an indicator of toxicity. Significant weight loss can be a sign of adverse effects.
-
-
Clinical Observations:
-
Observe the mice daily for any signs of toxicity, such as changes in behavior, posture, or grooming.
-
-
Study Endpoint:
-
The study may be terminated when tumors in the control group reach a predetermined maximum size, or when a specific time point is reached.
-
At the end of the study, humanely euthanize the mice and excise the tumors for further analysis (e.g., weighing, histology, biomarker analysis).
-
Visualizations
Signaling Pathway of this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Splicing modulator this compound is a potential agent for colorectal cancer in combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Conformational Analysis of this compound-Based RNA Splicing Modulators and Their Synergism in Drug-Resistant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 7. benchchem.com [benchchem.com]
Experimental Design for FR901464 Combination Therapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing preclinical studies to evaluate the synergistic potential of FR901464 in combination with other anti-cancer agents. The protocols focus on the combination of this compound with the PARP inhibitor olaparib in colorectal cancer, based on the rationale of synthetically leveraging this compound-induced downregulation of DNA repair pathways. Additionally, a potential combination with BCL2 inhibitors is discussed as a secondary example.
Introduction
This compound is a potent anti-tumor agent that functions as a spliceosome inhibitor by targeting the SF3B1 subunit.[1][2] This inhibition of the spliceosome machinery leads to alterations in pre-mRNA splicing, affecting the expression of numerous genes, including those involved in critical cellular processes like DNA damage repair. Notably, treatment with this compound has been shown to downregulate genes associated with the Fanconi anemia pathway, such as BRCA1 and BRCA2.[1][2] This creates a "BRCA-like" phenotype, suggesting a synthetic lethal interaction with inhibitors of poly(ADP-ribose) polymerase (PARP), such as olaparib, which are particularly effective in tumors with compromised homologous recombination repair.[3][4]
This document outlines detailed protocols for in vitro and in vivo experimental designs to investigate the synergistic effects of this compound and olaparib combination therapy. It also provides a framework for exploring other potential combination partners for this compound.
Signaling Pathways and Rationale for Combination Therapy
This compound and Olaparib: Targeting DNA Damage Repair
The primary rationale for combining this compound with a PARP inhibitor like olaparib is the induction of synthetic lethality. This compound's inhibition of the SF3B1-containing spliceosome leads to aberrant splicing and subsequent downregulation of key homologous recombination (HR) proteins, BRCA1 and BRCA2.[5] Cells deficient in BRCA1/2 are highly dependent on PARP-mediated single-strand break repair. When PARP is inhibited by olaparib in these cells, single-strand breaks accumulate and convert to double-strand breaks during DNA replication, which cannot be efficiently repaired in the absence of functional HR, leading to cell death.
References
- 1. clyte.tech [clyte.tech]
- 2. Splicing modulator this compound is a potential agent for colorectal cancer in combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cancer-Associated SF3B1 Mutations Confer a BRCA-Like Cellular Phenotype and Synthetic Lethality to PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cancer-Associated SF3B1 Mutations Confer a BRCA-Like Cellular Phenotype and Synthetic Lethality to PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for FR901464 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of FR901464 in preclinical animal studies. The information is intended to guide researchers in designing and executing in vivo experiments to evaluate the efficacy and mechanism of action of this potent spliceosome inhibitor.
Introduction
This compound is a natural product that exhibits potent anti-tumor activity by targeting the Splicing Factor 3b Subunit 1 (SF3B1), a core component of the spliceosome.[1][2] Inhibition of SF3B1 leads to aberrant pre-mRNA splicing, resulting in the production of non-functional proteins and ultimately inducing cell cycle arrest and apoptosis in cancer cells.[3] These application notes summarize the available data on this compound dosage and administration in various animal models and provide detailed protocols for its use in in vivo studies.
Quantitative Data Summary
The following tables summarize the reported dosages and administration routes of this compound in animal studies. It is important to note that optimal dosage and administration schedules may vary depending on the animal model, tumor type, and experimental objectives.
Table 1: this compound Dosage and Administration in Mouse Xenograft Models
| Animal Model | Tumor Type | Dosage | Administration Route | Frequency & Duration | Outcome | Reference |
| Mice | RKO colorectal cancer xenograft | 0.75 mg/kg | Intraperitoneal (i.p.) | Not specified | Significant tumor growth inhibition, but associated with high toxicity (4 out of 9 mice died) | [1][4] |
| Mice | HCT116 colorectal cancer xenograft | 0.5 mg/kg | Intraperitoneal (i.p.) | Not specified | No significant effect on tumor growth; high toxicity observed (3 out of 7 mice died) | [1][4] |
| Mice | Human solid tumors | 0.056–1 mg/kg | Not specified | Not specified | Prominent anti-tumor effect | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes two common formulations for dissolving this compound for intraperitoneal injection in mice.
Formulation A: DMSO/PEG300/Tween-80/Saline
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a sterile tube, add the required volume of the this compound stock solution.
-
Sequentially add PEG300 to a final concentration of 40%, Tween-80 to a final concentration of 5%, and make up the final volume with sterile saline. The final DMSO concentration should be 10% or less.
-
Vortex the solution until it is clear and homogenous.
-
Prepare fresh on the day of administration.
Formulation B: DMSO/Corn Oil
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Corn oil, sterile
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a sterile tube, add the required volume of the this compound stock solution.
-
Add sterile corn oil to achieve the final desired concentration. The final DMSO concentration should be 10% or less.
-
Vortex the solution thoroughly to ensure a uniform suspension.
-
Prepare fresh on the day of administration.
Protocol 2: Intraperitoneal (i.p.) Injection in Mice
This protocol outlines the standard procedure for intraperitoneal injection in mice.
Materials:
-
Prepared this compound solution
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol for disinfection
-
Appropriate animal restraint device
Procedure:
-
Restrain the mouse securely, exposing the abdomen.
-
Tilt the mouse's head downwards at a 30-45 degree angle to allow the abdominal organs to shift cranially.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle, bevel up, at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure that the needle has not entered a blood vessel or organ. If blood or urine appears, discard the syringe and prepare a new injection.
-
Inject the solution slowly and steadily. The maximum recommended injection volume is 10 mL/kg.[4] For a 25g mouse, this would be 0.25 mL.[4]
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
Signaling Pathways and Experimental Workflows
Mechanism of Action: SF3B1 Inhibition
This compound exerts its anti-tumor effects by directly binding to the SF3B1 subunit of the spliceosome. This interaction inhibits the normal splicing process, leading to the accumulation of pre-mRNA and the generation of aberrant mRNA transcripts. These altered transcripts can encode for truncated or non-functional proteins, or they may be targeted for degradation through nonsense-mediated decay.
Caption: Mechanism of this compound action via SF3B1 inhibition.
Downstream Signaling Pathways
The inhibition of SF3B1 by this compound leads to the altered splicing of numerous genes, including those involved in critical cancer-related signaling pathways. Notably, SF3B1 inhibition has been shown to affect the PI3K/AKT/mTOR and ß-catenin pathways.[3][6] Furthermore, it modulates the alternative splicing of key apoptosis regulators such as MCL-1 and BCL2L1.[6]
References
- 1. Splicing modulator this compound is a potential agent for colorectal cancer in combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are SF3B1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Inhibition of Splicing Factor 3b Subunit 1 (SF3B1) Reduced Cell Proliferation, Induced Apoptosis and Resulted in Cell Cycle Arrest by Regulating Homeobox A10 (HOXA10) Splicing in AGS and MKN28 Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
Application Notes and Protocols for the Synthesis of FR901464 Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic strategies and detailed protocols for the preparation of analogs of FR901464, a potent antitumor natural product that acts by modulating the spliceosome. The information is intended to guide researchers in medicinal chemistry and drug development in synthesizing novel analogs for structure-activity relationship (SAR) studies and as potential therapeutic agents.
Introduction to this compound and its Analogs
This compound is a natural product isolated from Pseudomonas sp. that exhibits potent antiproliferative activity against a range of human cancer cell lines with IC50 values in the low nanomolar range.[1][2] Its unique mode of action involves binding to the SF3b subunit of the spliceosome, a key component of the cellular machinery responsible for pre-mRNA splicing.[2] This interaction leads to the inhibition of splicing and subsequent cell cycle arrest and apoptosis in cancer cells. The complex molecular architecture of this compound, which includes two functionalized tetrahydropyran rings linked by a diene chain, has made it a challenging target for total synthesis.[3][4] However, several successful total syntheses have been reported, paving the way for the generation of analogs with improved stability, potency, and pharmacokinetic properties.[1][5][6][7] Notable analogs include Spliceostatin A, a more stable methylated derivative, and Meayamycin, a highly potent synthetic analog.[1][7]
Retrosynthetic Analysis and Key Synthetic Strategies
The synthesis of this compound and its analogs is a complex undertaking that has been approached through various strategies. A common theme in these syntheses is a convergent approach, where the molecule is disconnected into key fragments that are synthesized independently and then coupled at a late stage. This allows for flexibility in the synthesis of analogs by modifying individual fragments.
A generalized retrosynthetic analysis of this compound is depicted below, breaking the molecule down into three key fragments: the "left-hand" tetrahydropyran ring (Ring A), the "right-hand" tetrahydropyran ring (Ring C), and the side chain (Fragment B).
Caption: Generalized retrosynthetic analysis of this compound.
Several key synthetic strategies have been employed to construct these fragments and assemble the final molecule:
-
Hetero-Diels-Alder Reaction: Jacobsen and coworkers utilized an asymmetric hetero-Diels-Alder reaction as a key step for the construction of the two tetrahydropyran rings.[4][8]
-
Chiral Pool Synthesis: Kitahara's group developed a convergent synthesis that took advantage of starting materials from the chiral pool, such as L-threonine, ethyl (S)-lactate, and 2-deoxy-D-glucose.[4][9]
-
Convergent Synthesis via Olefin Metathesis: Koide and coworkers reported a convergent enantioselective synthesis where a key late-stage step involved a diene-ene cross olefin metathesis to connect the fragments.[6][7] This approach is particularly versatile for analog synthesis.
-
Achmatowicz Rearrangement: Ghosh and coworkers employed an Achmatowicz rearrangement as a key transformation in their concise and enantioselective syntheses of this compound and Spliceostatin A.[1][5][3]
The following diagram illustrates a generalized workflow for a convergent synthesis of this compound analogs.
Caption: Generalized workflow for convergent synthesis.
Quantitative Data Summary
The following tables summarize the biological activity of this compound and some of its key analogs against various human cancer cell lines.
Table 1: In Vitro Antiproliferative Activity (IC50/GI50 in nM)
| Compound/Analog | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | P388 (Leukemia) | Reference |
| This compound | 1.1 | 1.3 | 0.61 | 3.3 | [2][6] |
| Spliceostatin A | Similar to this compound | - | - | - | [1] |
| Meayamycin | 0.01 | - | - | - | [6][7] |
| Tetrahydrofuran Analog | >1000 | - | - | - | [10][11] |
Table 2: Summary of Total Synthesis Efforts
| Research Group | Longest Linear Sequence (steps) | Total Steps | Key Reactions | Reference |
| Jacobsen | 19 | 40 | Asymmetric Hetero-Diels-Alder | [1][8] |
| Kitahara | 22 | 41 | Chiral Pool Synthesis, Julia Olefination | [1][4] |
| Koide | 13 | 29 | Zr/Ag-promoted alkynylation,[1][6]-sigmatropic rearrangement, Olefin Metathesis | [1][6] |
| Ghosh | 9-10 | 19-20 | CBS Reduction, Achmatowicz Rearrangement, Michael Addition, Cross-Metathesis | [1][5][3] |
Experimental Protocols
The following are representative protocols for key reactions in the synthesis of this compound analogs, based on published procedures. Researchers should consult the original literature for detailed experimental conditions and characterization data.
Protocol 1: Synthesis of the "Left-Hand" Tetrahydropyran Ring A via Achmatowicz Rearrangement
This protocol is adapted from the synthesis described by Ghosh and coworkers.[1][3]
Materials:
-
Chiral furfuryl alcohol derivative
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO3) solution
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the chiral furfuryl alcohol derivative in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA portion-wise to the solution while stirring.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO3.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over MgSO4, filter, and concentrate under reduced pressure.
-
Purify the resulting pyranone product by silica gel column chromatography.
Protocol 2: Late-Stage Olefin Cross-Metathesis Coupling
This protocol is a generalized procedure based on the work of Koide and others who have utilized this key coupling reaction.[5][6][7]
Materials:
-
"Left-hand" fragment with a terminal olefin
-
"Right-hand" fragment with a terminal olefin
-
Grubbs' second-generation catalyst or other suitable ruthenium catalyst
-
Anhydrous and degassed solvent (e.g., DCM or toluene)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the "left-hand" and "right-hand" fragments in the anhydrous, degassed solvent.
-
Add the ruthenium catalyst to the solution.
-
Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) and stir for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the coupled product.
Mechanism of Action: Targeting the Spliceosome
This compound and its analogs exert their potent anticancer effects by binding to the SF3b complex within the spliceosome. This binding event inhibits the splicing of pre-mRNA, leading to an accumulation of unspliced transcripts and ultimately triggering cell cycle arrest and apoptosis. The tetrahydropyran-spiroepoxide moiety of this compound is crucial for its activity, as it forms a covalent bond with a cysteine residue in the PHF5A protein, a component of the SF3b complex.[10]
Caption: Simplified mechanism of action of this compound analogs.
Conclusion
The synthesis of this compound analogs remains a vibrant area of research, driven by the potential of these compounds as novel anticancer agents. The synthetic strategies outlined in these application notes, particularly the convergent approaches utilizing powerful chemical transformations, provide a robust platform for the generation of diverse analogs. By systematically modifying the core structure and evaluating the biological activity, researchers can further probe the structure-activity relationships and develop next-generation spliceosome modulators with enhanced therapeutic profiles.
References
- 1. Enantioselective Total Syntheses of this compound and Spliceostatin A and Evaluation of Splicing Activity of Key Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Spliceostatins and Derivatives: Chemical Syntheses and Biological Properties of Potent Splicing Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective Syntheses of this compound and Spliceostatin A: Potent Inhibitors of Spliceosome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Total Syntheses, Fragmentation Studies, and Antitumor/Antiproliferative Activities of this compound and Its Low Picomolar Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: total synthesis, proof of structure, and evaluation of synthetic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and antiproliferative activity of a tetrahydrofuran analog of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and antiproliferative activity of a tetrahydrofuran analog of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
FR901464 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FR901464.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent anti-tumor natural product that functions as a spliceosome inhibitor.[1][2] It specifically binds to the SF3B1 subunit of the U2 small nuclear ribonucleoprotein (snRNP) complex within the spliceosome.[3][4][5] This binding event prevents the stable association of the U2 snRNP with pre-messenger RNA (pre-mRNA), leading to a halt in the splicing process. The resulting accumulation of unspliced pre-mRNA triggers cell cycle arrest, primarily at the G1 and G2/M phases, and ultimately induces programmed cell death (apoptosis).[3][6]
Q2: What is the recommended solvent for dissolving this compound?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO).[3] For in vivo studies, a stock solution in DMSO is often diluted with co-solvents.[1] It is crucial to use freshly opened, anhydrous DMSO, as the presence of water can impact the solubility of the product.[1]
Q3: How should I store this compound stock solutions?
To ensure stability, this compound stock solutions in DMSO should be stored in aliquots at -80°C and protected from light.[3] Under these conditions, the stock solution is generally stable for up to six months.[3] It is highly recommended to avoid repeated freeze-thaw cycles, which can lead to compound degradation and reduced potency.[3]
Q4: Is this compound stable in aqueous solutions and cell culture media?
This compound is known to be unstable under acidic conditions, even in the presence of mild acids like silica gel.[6] Furthermore, it exhibits limited stability in aqueous buffers at physiological pH.[6] For instance, at 37°C, its half-life is approximately 8 hours at pH 7.0 and only 4 hours at pH 7.4.[6] This inherent instability should be a critical consideration in the design of experiments involving prolonged incubation times in aqueous media. The methylated derivative of this compound, Spliceostatin A, is reported to have better chemical stability.[2][7]
Troubleshooting Guides
Issue 1: High Toxicity Observed in Normal/Control Cell Lines
-
Possible Cause: The concentration of this compound is too high. While often more potent against cancer cells, normal cells can also be sensitive to spliceosome inhibition.[3]
-
Troubleshooting Step: Perform a dose-response curve with a wider range of concentrations, starting from the picomolar range, to determine the optimal concentration for your specific cell line.[3]
-
Possible Cause: Solvent (DMSO) toxicity. High concentrations of DMSO can be detrimental to cells.[3]
-
Troubleshooting Step: Ensure the final concentration of DMSO in the culture medium is low, typically below 0.5%. Always include a vehicle control (medium with the same final DMSO concentration) to assess the impact of the solvent alone.[3]
Issue 2: No or Reduced Bioactivity in Cancer Cells
-
Possible Cause: The concentration of this compound is too low for the specific cancer cell line being tested.[3]
-
Troubleshooting Step: Verify the calculations for your dilutions and perform a dose-response experiment with a higher concentration range.[3]
-
Possible Cause: Compound degradation. Improper storage or multiple freeze-thaw cycles of the stock solution can significantly reduce the potency of this compound.[3]
-
Troubleshooting Step: Prepare fresh aliquots of the stock solution from a new vial of the compound. Ensure proper storage at -80°C and protection from light.[3]
-
Possible Cause: Cell line resistance. Some cancer cell lines may possess intrinsic or acquired resistance to spliceosome inhibitors.[3]
-
Troubleshooting Step: Confirm the sensitivity of your cell line by comparing your results with published data if available. Consider using a different cancer cell line known to be sensitive to this compound as a positive control.[3]
Data Presentation
Table 1: Solubility of this compound
| Solvent/System | Concentration | Observations | Citation |
| DMSO | 100 mg/mL (197.00 mM) | Ultrasonic treatment may be needed. | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.92 mM) | Clear solution. | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.92 mM) | Clear solution. | [1] |
Table 2: Stability of this compound
| Condition | Half-life | Citation |
| Phosphate Buffer (pH 7.0) at 37°C | ~8 hours | [6] |
| Phosphate Buffer (pH 7.4) at 37°C | ~4 hours | [6] |
| Stock in DMSO at -80°C | Up to 6 months | [3] |
| Stock in DMSO at -20°C | Up to 1 month | [1] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) of this compound.[3]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: Remove the old medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50/GI50 value.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for solubility testing.
Caption: Workflow for assessing compound stability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Conformational Analysis of this compound-Based RNA Splicing Modulators and Their Synergism in Drug-Resistant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Requirements for the Antiproliferative Activity of Pre-mRNA Splicing Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing FR901464 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing FR901464 in cell-based assays. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to facilitate the effective use of this potent spliceosome inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent anti-tumor agent that functions by inhibiting the spliceosome, a critical cellular machinery responsible for processing pre-mRNA.[1] Specifically, it binds to the SF3B1 subunit of the U2 small nuclear ribonucleoprotein (snRNP).[1] This binding event prevents the stable association of the U2 snRNP with pre-mRNA, leading to a halt in the splicing process. The resulting accumulation of unspliced pre-mRNA triggers cell cycle arrest, primarily at the G1 and G2/M phases, and ultimately induces programmed cell death (apoptosis).[1][2][3][4]
Q2: What is a typical effective concentration range for this compound in cell-based assays?
The effective concentration of this compound is highly dependent on the specific cell line being used. It exhibits potent cytotoxicity against a wide array of cancer cell lines, with IC50 (half-maximal inhibitory concentration) and GI50 (50% growth inhibition) values often in the low nanomolar to sub-nanomolar range.[1][5][6][7] It is crucial to perform a dose-response experiment to determine the optimal concentration for your particular cell line and experimental objectives.[1]
Q3: How should I prepare and store this compound stock solutions?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[8][9][10] To maintain its potency, it is recommended to prepare aliquots of the stock solution to minimize freeze-thaw cycles and store them at -80°C, protected from light.[1] Under these conditions, the stock solution is generally stable for up to six months.[11]
Q4: What are the downstream cellular effects of this compound treatment?
Treatment with this compound leads to several significant downstream cellular effects, primarily stemming from the inhibition of pre-mRNA splicing. These include:
-
Cell Cycle Arrest: this compound induces characteristic cell cycle arrest at the G1 and G2/M phases.[1][2][3][4]
-
Apoptosis: The accumulation of unspliced pre-mRNA triggers programmed cell death.[1]
-
Modulation of Gene Expression: It can suppress the transcription of certain inducible endogenous genes.[2][3]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| No observable effect of this compound on cancer cells. | Compound Degradation: Improper storage or multiple freeze-thaw cycles can reduce the potency of the stock solution. | Prepare fresh aliquots from a new vial of this compound and ensure proper storage at -80°C, protected from light.[1] |
| Incorrect Concentration: The concentration used may be too low to elicit a response in your specific cell line. | Verify all dilution calculations. Perform a dose-response experiment with a broader and higher concentration range.[1] | |
| Cell Line Resistance: Some cancer cell lines may possess intrinsic or acquired resistance to spliceosome inhibitors. | Confirm the sensitivity of your cell line by comparing your results with published data if available. Consider testing a different, known sensitive cell line.[1] Acquired resistance can be associated with mutations in the SF3B1 gene.[6][12] | |
| Sub-optimal Cell Health: Unhealthy or contaminated cells may not respond as expected to treatment. | Ensure cells are in the logarithmic growth phase with high viability before initiating the experiment. Regularly check for any signs of contamination.[1] | |
| High variability between replicate wells. | Inconsistent Cell Seeding: Uneven cell distribution across the plate can lead to significant variations in results. | Ensure thorough mixing of the cell suspension before and during plating. Use appropriate pipetting techniques to dispense equal volumes of cell suspension into each well. |
| Edge Effects: Wells on the periphery of the plate are prone to evaporation, which can concentrate the compound and affect cell growth. | To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile media or PBS. | |
| Pipetting Errors: Inaccurate pipetting of the compound or reagents can introduce variability. | Calibrate pipettes regularly. Use fresh pipette tips for each dilution and treatment. | |
| Difficulty interpreting cell cycle analysis results. | Cell Clumping: Aggregates of cells can lead to inaccurate DNA content measurements by flow cytometry. | Ensure single-cell suspension by gentle pipetting or passing the cells through a cell strainer before staining. |
| Inappropriate Staining: Incorrect concentration of the DNA staining dye (e.g., Propidium Iodide) or insufficient incubation time can result in poor resolution of cell cycle phases. | Optimize the staining protocol by titrating the dye concentration and incubation time for your specific cell type. | |
| RNase Treatment: Propidium Iodide can also bind to double-stranded RNA, leading to an overestimation of DNA content. | Always include an RNase treatment step in your protocol to ensure specific staining of DNA. |
Quantitative Data Summary
Table 1: Reported IC50/GI50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50/GI50 (ng/mL) | IC50/GI50 (nM) | Reference |
| HCT116 | Colorectal Carcinoma | 0.31 | ~0.61 | [6][7] |
| DLD1 | Colorectal Adenocarcinoma | 0.71 | ~1.40 | [6][7] |
| Human Fibroblasts | Normal | 0.18 | ~0.35 | [6][7] |
| MCF-7 | Breast Adenocarcinoma | - | 1.1 | [9] |
| Various Human Cancer Cell Lines | - | 0.6 - 3.4 | ~1.18 - 6.70 | [11] |
Note: The molecular weight of this compound is approximately 507.6 g/mol . The conversion from ng/mL to nM is an approximation.
Experimental Protocols
Protocol 1: Dose-Response Curve Generation using MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
96-well cell culture plates
-
This compound
-
DMSO
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Treatment: Remove the old medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[1]
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
Protocol 2: Apoptosis Analysis using Annexin V/Propidium Iodide Staining
This protocol describes the detection of apoptosis induced by this compound using flow cytometry.
Materials:
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound and a vehicle control for the chosen duration.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.[1]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[1]
-
Staining:
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[1]
-
Data Acquisition: Analyze the samples by flow cytometry within one hour.[1]
Visualizations
References
- 1. Inhibition of SF3b1 by pladienolide B evokes cycle arrest, apoptosis induction and p73 splicing in human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Targeting of Splicing in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of Splicing Factor 3b Subunit 1 (SF3B1) Reduced Cell Proliferation, Induced Apoptosis and Resulted in Cell Cycle Arrest by Regulating Homeobox A10 (HOXA10) Splicing in AGS and MKN28 Human Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The SF3B1 inhibitor spliceostatin A (SSA) elicits apoptosis in chronic lymphocytic leukaemia cells through downregulation of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural Requirements for the Antiproliferative Activity of Pre-mRNA Splicing Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. This compound | TargetMol [targetmol.com]
- 11. benchchem.com [benchchem.com]
- 12. Inhibition of Splicing Factor 3b Subunit 1 (SF3B1) Reduced Cell Proliferation, Induced Apoptosis and Resulted in Cell Cycle Arrest by Regulating Homeobox A10 (HOXA10) Splicing in AGS and MKN28 Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting FR901464 Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of FR901464.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, naturally derived anti-tumor agent that functions as a spliceosome inhibitor.[1][2][3] Its primary molecular target is the Splicing Factor 3B Subunit 1 (SF3B1), a core component of the U2 small nuclear ribonucleoprotein (snRNP) in the spliceosome.[1][4] By binding to SF3B1, this compound stalls the spliceosome during its assembly, leading to an accumulation of unspliced pre-mRNA, which in turn can trigger cell cycle arrest and apoptosis.[5][6]
Q2: What are the primary "off-target effects" of this compound?
While this compound is highly specific for the SF3B1 subunit, its profound impact on the fundamental process of pre-mRNA splicing can be considered a source of functional off-target effects. The primary consequence of inhibiting the spliceosome is a global disruption of normal splicing patterns, leading to widespread, aberrant exon skipping and intron retention.[7] This can result in the production of novel, non-functional, or even toxic truncated proteins, contributing significantly to the compound's cytotoxicity.[7] As of late 2025, specific, validated off-target protein binders of this compound beyond the SF3B complex have not been extensively documented in publicly available research.
Q3: My cells are showing high levels of toxicity even at low nanomolar concentrations of this compound. Is this expected?
Yes, this is a common observation. This compound and its derivatives, like Spliceostatin A, are exceptionally potent compounds, with IC50 and GI50 values often in the low to sub-nanomolar range across a wide variety of cancer cell lines.[2][5] The high cytotoxicity is a direct result of its potent inhibition of the essential cellular process of splicing. However, if you suspect the observed toxicity is inconsistent with published data for your cell line, it is prudent to investigate potential experimental variables.
Q4: Are there alternative compounds that target the spliceosome with potentially fewer off-target effects?
Yes, newer generations of SF3B1 modulators have been developed with the aim of having a wider therapeutic window. For instance, H3B-8800 is a small-molecule modulator of the SF3b complex that shows preferential lethality in cancer cells with mutations in splicing factor genes (e.g., SF3B1, U2AF1, SRSF2).[7] This selectivity may offer a more targeted approach compared to the broad splicing inhibition of this compound.[7] Additionally, antisense oligonucleotides (ASOs) can be designed to target the splicing of specific pre-mRNAs, offering a highly targeted way to modulate splicing without the global effects of small molecule inhibitors.[7]
Troubleshooting Guides
Issue 1: Unexpected or inconsistent experimental results.
-
Possible Cause: Off-target effects or global disruption of splicing leading to unforeseen cellular changes.
-
Troubleshooting Steps:
-
Confirm On-Target Effect: Validate that this compound is inhibiting splicing in your system. This can be done by assessing the alternative splicing of known target genes like MCL-1 or by global analysis of splicing using RNA-seq.
-
CRISPR/Cas9 Target Knockout: To definitively test if an observed phenotype is due to an off-target interaction, create a cell line with a knockout of SF3B1. If the phenotype persists in the knockout cells upon treatment with this compound, it is likely mediated by an off-target mechanism.
-
Issue 2: High levels of cell death in a normal (non-cancerous) cell line.
-
Possible Cause: Normal cells are also reliant on proper splicing and can be sensitive to potent spliceosome inhibitors.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Carefully determine the IC50 value for your specific normal cell line. It is possible that your cell line is particularly sensitive.
-
Reduce Exposure Time: A shorter incubation time with this compound may be sufficient to observe the desired on-target effects on splicing with reduced overall cytotoxicity.
-
Compare with Cancer Cell Lines: Run a parallel experiment with a sensitive cancer cell line to confirm that there is a therapeutic window, even if it is narrow.
-
Quantitative Data Summary
The following table summarizes the reported cytotoxic activity of this compound in various cell lines. This data can be used as a reference for designing experiments and troubleshooting unexpected results.
| Cell Line | Cell Type | IC50/GI50 (ng/mL) | IC50/GI50 (nM) |
| HCT116 | Colon Carcinoma | 0.31 | ~0.58 |
| DLD1 | Colon Carcinoma | 0.71 | ~1.33 |
| Human Fibroblasts | Normal | 0.18 | ~0.34 |
| COLO829 | Melanoma (SF3B1 mutant) | Not specified | Not specified |
| HCC38 | Breast Cancer (SF3B1 mutant) | Not specified | Not specified |
Data extracted from Yamano et al., 2019.[5] Note: The molecular weight of this compound is approximately 534.6 g/mol , which was used for the nM conversion.
Experimental Protocols
Protocol 1: Validating On-Target vs. Off-Target Effects using CRISPR/Cas9
This protocol outlines a workflow to differentiate between on-target and off-target effects of this compound.
-
Design and Generate SF3B1 Knockout Cell Line:
-
Design at least two independent sgRNAs targeting a constitutive exon of the SF3B1 gene.
-
Deliver Cas9 nuclease and the sgRNAs to your cell line of interest using a suitable method (e.g., lentiviral transduction, electroporation).
-
Select for single-cell clones and expand them.
-
Validate the knockout of SF3B1 protein expression by Western blot.
-
-
Treat Wild-Type and Knockout Cells:
-
Plate both wild-type and SF3B1-knockout cells at the same density.
-
Treat both cell populations with a range of concentrations of this compound and a vehicle control (e.g., DMSO).
-
-
Assess Phenotype:
-
Measure the phenotype of interest (e.g., cell viability, apoptosis, changes in gene expression) in both wild-type and knockout cells.
-
-
Interpret Results:
-
If the phenotype is present in wild-type cells but absent in the knockout cells, it is likely an on-target effect.
-
If the phenotype persists in the knockout cells, it is likely due to an off-target interaction.
-
Protocol 2: Identifying Potential Off-Target Binders using Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to assess the direct binding of a small molecule to its protein targets in a cellular context.[9][10][11]
-
Cell Treatment:
-
Treat your cells of interest with this compound or a vehicle control for a defined period.
-
-
Thermal Challenge:
-
Aliquot the cell suspension into separate tubes for each temperature point in a thermal gradient (e.g., 37°C to 67°C in 2°C increments).
-
Heat the samples at their respective temperatures for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Separation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed.
-
-
Protein Quantification:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of a specific protein of interest at each temperature point using Western blotting.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates direct binding and stabilization of the protein by the compound.
-
For proteome-wide analysis, the soluble fractions can be analyzed by mass spectrometry (Thermal Proteome Profiling).[12]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Conformational Analysis of this compound-Based RNA Splicing Modulators and Their Synergism in Drug-Resistant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Splicing modulator this compound is a potential agent for colorectal cancer in combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spliceostatin A targets SF3b and inhibits both splicing and nuclear retention of pre-mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Coherence between Cellular Responses and in Vitro Splicing Inhibition for the Anti-tumor Drug Pladienolide B and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular thermal shift assay: an approach to identify and assess protein target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 11. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 12. Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays [elifesciences.org]
Technical Support Center: Enhancing the Potency of FR901464 Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at improving the potency of FR901464 derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and its derivatives?
This compound and its analogs are potent anti-tumor agents that function by inhibiting the spliceosome, a crucial cellular machinery for gene expression.[1][2][3] Specifically, they target the SF3b subcomplex of the U2 small nuclear ribonucleoprotein (snRNP) in the spliceosome.[3][4][5] The tetrahydropyran-spiroepoxide moiety of these compounds covalently binds to the spliceosome, leading to the inhibition of pre-mRNA splicing and subsequent cell cycle arrest and apoptosis in cancer cells.[6]
Q2: What are the key structural features of this compound that are critical for its biological activity?
Structure-activity relationship (SAR) studies have identified several key moieties essential for the high potency of this compound.[7] These include:
-
The epoxide ring: Crucial for covalent binding to the spliceosome. Analogs lacking the epoxide are significantly less potent.[6]
-
The tetrahydropyran ring: The integrity of this ring is vital for presenting the epoxide in the correct orientation for binding.[6]
-
The 1,3-diene system and the side chain: The geometry and composition of the side chain, including the Z-geometry of the diene, play a significant role in the molecule's overall conformation and interaction with the target.[7]
-
The C4-hydroxy group and the C2''-carbonyl group: These functional groups are also important for the molecule's activity.[7]
Q3: What are some common strategies to improve the potency and stability of this compound derivatives?
A primary strategy involves modifying the this compound scaffold to enhance its stability and binding affinity to the spliceosome. A notable success in this area is the development of meayamycin, an analog that is significantly more potent than the parent compound.[7][8] Key modifications include:
-
Stabilizing the right fragment of the molecule: The right fragment of this compound is prone to decomposition.[8] Rational design to prevent this decomposition has led to more stable and potent analogs like meayamycin.[8]
-
Modifying the side chain: Alterations to the side chain can impact potency. For instance, the methyl group of the acetyl substituent was found to be non-essential, opening avenues for new potent analogs.[7]
Troubleshooting Guides
Problem 1: Low yield or synthetic difficulties in preparing this compound analogs.
-
Possible Cause: The complex structure and inherent instability of this compound can pose significant synthetic challenges.[8] Late-stage installation of the spiroepoxide has been reported to be inefficient.[8]
-
Suggested Solution: Employing a convergent synthetic strategy can be more efficient. Key reactions that have been successfully used in total syntheses include the Jacobsen asymmetric hetero-Diels-Alder reaction, Achmatowicz rearrangement, and various metathesis reactions.[4][9] For instance, a diene-ene cross olefin metathesis has been used as a final step without the need for protecting groups.[8] Consider alternative protecting group strategies, such as using a tosyl group for the amine in the tetrahydropyran ring, which has been shown to improve yields.[10]
Problem 2: New derivative shows significantly lower potency than expected.
-
Possible Cause 1: Altered stereochemistry. The specific stereochemistry of this compound is critical for its biological activity. Diastereomers of this compound and spliceostatin A have shown a dramatic reduction in potency, indicating that precise stereochemical features are required for effective binding.[11]
-
Suggested Solution 1: Carefully verify the stereochemistry of all chiral centers in your synthetic intermediates and final product using appropriate analytical techniques (e.g., NMR spectroscopy, X-ray crystallography).
-
Possible Cause 2: Modification of an essential functional group. As detailed in the SAR studies, certain functional groups are indispensable for activity.
-
Suggested Solution 2: Re-evaluate your design to ensure that critical moieties like the epoxide and the overall conformation of the tetrahydropyran ring are maintained. For example, a tetrahydrofuran analog of this compound was found to be three orders of magnitude less potent, highlighting the importance of the tetrahydropyran ring.[6]
-
Possible Cause 3: Poor cellular uptake or metabolic instability. The new derivative might not be efficiently entering the cells or could be rapidly metabolized.
-
Suggested Solution 3: Conduct cell permeability assays and metabolic stability studies. Modifications that enhance lipophilicity or block metabolic hotspots, without compromising binding, could improve potency.
Quantitative Data
Table 1: In Vitro Potency of this compound and its Analogs
| Compound | Cell Line | IC50 / GI50 | Reference |
| This compound | MCF-7 | 1.1 nM (GI50) | [8] |
| This compound | Various Human Cancer Cells | 0.6 - 3.4 nM (IC50) | [8][9] |
| Meayamycin | MCF-7 | 10 pM (GI50) | [8] |
| Spliceostatin A | HeLa (in vitro splicing) | 0.01 µM (IC50) | [11] |
| This compound | HeLa (in vitro splicing) | 0.05 µM (IC50) | [11] |
| Tetrahydrofuran analog | - | ~3 orders of magnitude less potent | [6] |
Experimental Protocols
Protocol 1: General Procedure for Cross-Metathesis Coupling
This protocol is a generalized representation based on synthetic strategies reported for this compound analogs.[4]
-
Preparation: Dissolve the two coupling fragments (the "A-ring" and "B-ring" precursors) in an appropriate anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon).
-
Catalyst Addition: Add a solution of a Grubbs' catalyst (e.g., Grubbs' second-generation catalyst) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench it by adding an appropriate reagent (e.g., ethyl vinyl ether).
-
Work-up and Purification: Concentrate the reaction mixture and purify the crude product by column chromatography on silica gel to obtain the coupled product.
Visualizations
Caption: Mechanism of action of this compound derivatives.
Caption: Workflow for SAR studies of this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structural Requirements for the Antiproliferative Activity of Pre-mRNA Splicing Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective Syntheses of this compound and Spliceostatin A: Potent Inhibitors of Spliceosome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Splicing modulator this compound is a potential agent for colorectal cancer in combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antiproliferative activity of a tetrahydrofuran analog of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enantioselective Total Syntheses of this compound and Spliceostatin A and Evaluation of Splicing Activity of Key Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved Synthesis of the Amine Fragment of this compound and Thailanstatins through the Development of a Convenient N-Detosylation Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Total Synthesis of FR901464
Welcome to the technical support center for the total synthesis of the potent anti-tumor agent, FR901464. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its complex synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound?
The total synthesis of this compound is a significant challenge due to its complex molecular architecture.[1] Key difficulties include:
-
Stereochemical Control: The molecule contains multiple stereocenters, and their precise arrangement is critical for its biological activity. Any deviation can lead to a dramatic loss of potency.[2]
-
Construction of Functionalized Rings: The synthesis involves the creation of two highly functionalized tetrahydropyran (THP) rings, often referred to as the A-ring and C-ring.[2][3]
-
Late-Stage Fragment Coupling: Convergently joining the complex, fully-functionalized fragments of the molecule presents significant hurdles.[4][5]
-
Instability of Intermediates and Final Product: this compound and some of its precursors are known to be unstable, particularly the spiroepoxide moiety, which can lead to decomposition and low yields.[4][5]
-
Protecting Group Strategy: The numerous reactive functional groups necessitate a sophisticated and often lengthy protecting group strategy to ensure chemoselectivity during transformations.[6]
Q2: How many total syntheses of this compound have been reported, and how do they compare?
Several research groups have reported successful total syntheses of this compound. These syntheses vary significantly in their approach, efficiency, and length. Early syntheses by the Jacobsen and Kitahara groups were lengthy, requiring 40-42 total steps.[4][5][7] More recent approaches have aimed for greater conciseness and efficiency.
Comparison of Reported Total Syntheses of this compound
| Lead Scientist(s) | Longest Linear Sequence | Total Steps | Overall Yield | Key Strategies |
|---|---|---|---|---|
| Jacobsen et al. | 19 steps | 40 steps | Not specified | Asymmetric hetero-Diels-Alder reaction.[4][7] |
| Kitahara et al. | 22-24 steps | 41-42 steps | Not specified | Utilized the chiral pool to build fragments.[4][5][7] |
| Koide et al. | 13 steps | 29 steps | Not specified | Diene-ene cross metathesis as the final step without protecting groups.[4][5] |
| Ghosh et al. | 10 steps | 20 steps | 5.2% | Convergent synthesis featuring cross-metathesis for fragment coupling.[1][8] |
Q3: How critical is the stereochemistry of this compound to its biological activity?
The stereochemistry is exceptionally critical. Studies involving the synthesis of various diastereomers have shown that even a single stereocenter modification can lead to a more than 100-fold reduction in potency.[2] The stereochemistry at the C4 position, in particular, has been shown to have the largest influence on its splicing inhibitory activity.[2][7]
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in Tetrahydropyran (THP) Ring Synthesis
Symptom: You are obtaining a mixture of diastereomers during the construction of the A-ring or C-ring, leading to low yields of the desired intermediate and difficult purification.
Possible Cause & Solution: The construction of the highly substituted THP rings often relies on stereoselective reactions like Michael additions or Achmatowicz rearrangements.[2][3] Lack of selectivity can be due to reaction conditions or substrate control issues.
Troubleshooting Workflow for Poor Stereoselectivity
Caption: A decision-making workflow for troubleshooting poor stereoselectivity.
Recommended Action:
-
Michael Addition: For constructing the A-ring, a stereoselective Michael addition has been shown to be highly effective. The diastereoselectivity of this reaction can be highly dependent on the substrate and reaction conditions.[3]
-
CBS Reduction / Achmatowicz Rearrangement: These have been used as key steps to set the stereocenters in the THP rings.[2][8] Ensure the catalyst quality and reaction temperature are optimal.
-
Intermediate Analysis: In some cases, the absolute stereochemistry of intermediates can be difficult to determine until later stages, requiring careful 2D-NMR spectroscopy analysis.[8]
Issue 2: Low Yield or Failure in Late-Stage Fragment Coupling
Symptom: The coupling of the major fragments (e.g., the A- and C-rings or the side chain) proceeds with low yield, or fails completely, preventing the formation of the full carbon skeleton.
Possible Cause & Solution: Late-stage coupling is often complicated by steric hindrance from the complex fragments and the presence of multiple functional groups. The choice of coupling reaction is critical.
Retrosynthetic Overview and Key Coupling Strategy
Caption: Convergent retrosynthesis of this compound highlighting the key coupling step.
Recommended Action:
-
Olefin Cross-Metathesis: This has proven to be a powerful strategy for coupling the fragments. The Koide and Ghosh groups successfully used a cross-metathesis reaction to form the C6-C7 olefin.[1][4][8]
-
Catalyst Choice: Grubbs' 2nd generation catalyst is often effective for this transformation.[8]
-
Protecting Groups: A key innovation by Koide was to perform the metathesis on unprotected fragments in the final step, significantly shortening the synthesis.[4][5] If this fails, consider adding protecting groups to reduce side reactions.
-
Issue 3: Decomposition of Product During Deprotection or Purification
Symptom: The final product, this compound, degrades upon removal of the final protecting groups or during chromatographic purification.
Possible Cause & Solution: this compound is known to be unstable, particularly due to the strained spiroepoxide and the hemiketal at the C1 position.[4][5] Acidic conditions can be particularly harsh.
Recommended Action:
-
Mild Deprotection Conditions: Use very mild conditions for the final deprotection steps. For removing a methyl ketal to reveal the C1 hydroxyl group, a reagent like pyridinium p-toluenesulfonate (PPTS) in wet THF at 0°C can be effective.[8]
-
Consider More Stable Analogs: The inherent instability of this compound has led to the development of more stable and often more potent analogs.
-
Design a Protecting Group-Free Final Step: If possible, design the synthesis to avoid a final deprotection step altogether, as demonstrated in the Koide synthesis.[4] This minimizes handling of the sensitive final product.
Key Experimental Protocols
Protocol 1: Cross-Metathesis Coupling of Fragments (Ghosh et al.[9])
This protocol describes the coupling of the two major fragments of Spliceostatin A (the immediate precursor to this compound).
-
Reactants: Dissolve the A-ring fragment (alkene) and the C-ring/side-chain fragment (alkene) in dry CH₂Cl₂ under an argon atmosphere.
-
Catalyst Addition: Add Grubbs' 2nd generation catalyst (typically 5-10 mol%).
-
Reaction: Stir the mixture at reflux for 12-24 hours, monitoring by TLC.
-
Workup: After completion, concentrate the reaction mixture and purify by silica gel chromatography. Note that unreacted starting materials can often be recovered and recycled to improve overall yield.[8]
Protocol 2: Final Deprotection to Yield this compound (Ghosh et al.[9])
This protocol describes the conversion of Spliceostatin A (the C1 methyl ketal) to this compound.
-
Reactant: Dissolve Spliceostatin A in a mixture of THF and water.
-
Reagent Addition: Cool the solution to 0°C and add pyridinium p-toluenesulfonate (PPTS).
-
Reaction: Stir the reaction at 0°C and monitor carefully by TLC until the starting material is consumed.
-
Workup: Quench the reaction with a saturated NaHCO₃ solution, extract with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate. Purify the residue via silica gel chromatography to yield this compound as a white powder.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantioselective total syntheses of this compound and spliceostatin A and evaluation of splicing activity of key derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total Syntheses, Fragmentation Studies, and Antitumor/Antiproliferative Activities of this compound and Its Low Picomolar Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. media.neliti.com [media.neliti.com]
- 7. Enantioselective Total Syntheses of this compound and Spliceostatin A and Evaluation of Splicing Activity of Key Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantioselective Syntheses of this compound and Spliceostatin A: Potent Inhibitors of Spliceosome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Requirements for the Antiproliferative Activity of Pre-mRNA Splicing Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to FR901464 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the spliceosome inhibitor, FR901464.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent anti-tumor agent that functions as a spliceosome inhibitor. It specifically targets the SF3B1 (Splicing Factor 3b Subunit 1) protein, a core component of the U2 small nuclear ribonucleoprotein (snRNP) in the spliceosome.[1][2] By binding to SF3B1, this compound prevents the stable association of the U2 snRNP with the pre-mRNA branch point, thereby inhibiting the catalytic steps of splicing.[3][4][5] This leads to an accumulation of unspliced pre-mRNA, cell cycle arrest in the G1 and G2/M phases, and ultimately, apoptosis.[1]
Q2: What is the primary mechanism of acquired resistance to this compound?
The most common mechanism of acquired resistance to this compound is the development of missense mutations in the SF3B1 gene.[1] These mutations often occur at specific hotspots, such as codon 1074, and alter the drug-binding pocket, thereby reducing the affinity of this compound for its target.[1]
Q3: Are there alternative mechanisms of resistance to this compound?
While mutations in SF3B1 are the predominant cause of resistance, other mechanisms could potentially contribute, although they are less commonly reported. These may include the upregulation of drug efflux pumps that reduce the intracellular concentration of this compound or alterations in downstream pathways that bypass the effects of splicing inhibition. However, studies have shown that resistance to this compound in some cell lines did not involve cross-resistance mediated by multidrug resistance genes.[1]
Q4: What are the potential strategies to overcome resistance to this compound?
Combination therapy is a promising strategy to overcome resistance to this compound. Preclinical studies have shown synergistic effects when this compound is combined with:
-
PARP inhibitors (e.g., olaparib): this compound can downregulate genes involved in DNA repair pathways like Fanconi anemia (e.g., BRCA1, BRCA2), sensitizing cells to PARP inhibition.[1]
-
BCL-2 family inhibitors (e.g., venetoclax): this compound can modulate the splicing of anti-apoptotic proteins like MCL-1, leading to an increased dependence on other survival proteins like BCL-2.[6]
-
Other chemotherapeutic agents: The choice of combination agent can be guided by the specific gene expression changes induced by this compound in a particular cancer type.
Another approach is the development of this compound analogues, such as meayamycin D, which may have improved metabolic stability or activity against certain resistant mutants.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Higher than expected IC50 value in a supposedly sensitive cell line. | 1. Cell line misidentification or contamination. 2. Degradation of this compound. 3. Suboptimal cell culture conditions. 4. Pre-existing, low-frequency SF3B1 mutations. | 1. Authenticate cell line using STR profiling. 2. Prepare fresh stock solutions of this compound and store appropriately. 3. Ensure optimal cell density, media, and incubator conditions. 4. Sequence the SF3B1 gene to check for mutations. |
| Inconsistent results between experiments. | 1. Variability in cell passage number. 2. Inconsistent drug preparation and handling. 3. Fluctuations in incubator conditions (CO2, temperature, humidity). | 1. Use cells within a consistent and low passage number range. 2. Follow a standardized protocol for drug dilution and application. 3. Regularly calibrate and monitor incubator conditions. |
| No detectable effect on alternative splicing of target genes. | 1. Ineffective concentration of this compound. 2. The target gene is not sensitive to splicing modulation by this compound in the specific cell line. 3. Issues with RNA extraction, reverse transcription, or qPCR. | 1. Perform a dose-response experiment to determine the optimal concentration. 2. Select a known this compound-responsive gene as a positive control. 3. Verify RNA quality and troubleshoot the RT-qPCR protocol. |
| Development of resistance during long-term treatment. | 1. Selection of cells with pre-existing SF3B1 mutations. 2. Acquisition of new SF3B1 mutations. | 1. Establish and characterize resistant cell lines by sequencing the SF3B1 gene. 2. Investigate combination therapies to prevent or overcome resistance. |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | SF3B1 Status | IC50 (ng/mL) | Reference |
| HCT116 | Colorectal Cancer | Wild-Type | 0.31 | [1] |
| DLD1 | Colorectal Cancer | Wild-Type | 0.71 | [1] |
| HCT/FR1 | Colorectal Cancer | R1074H mutation | > 100 | [1] |
| DLD/FR1 | Colorectal Cancer | R1074C mutation | > 100 | [1] |
| Human Fibroblasts | Normal | Wild-Type | 0.18 | [1] |
Table 2: Synergistic Effects of this compound in Combination Therapies
| Combination | Cancer Type | Method of Synergy Assessment | Result | Reference |
| This compound + Olaparib | Colorectal Cancer | Cell Viability Assays | Synergistic | [1] |
| Meayamycin D + Venetoclax | Small-Cell Lung Cancer | Combination Index (CI) | Strongly Synergistic (CI < 0.5) | [6] |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding:
-
Harvest logarithmically growing cells and resuspend them in fresh culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 1,000-10,000 cells per well.
-
Incubate the plate at 37°C in a 5% CO2 incubator until cells adhere.[7]
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the different drug concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate for 24-72 hours.
-
-
MTT Assay:
-
Data Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the log of the drug concentration versus cell viability and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Analysis of SF3B1 Mutations by Sanger Sequencing
-
gDNA Extraction and PCR Amplification:
-
Extract genomic DNA from both sensitive and resistant cell lines.
-
Design primers to amplify the region of the SF3B1 gene containing potential mutation hotspots (e.g., exon 22 for codon 1074).
-
Perform PCR using a high-fidelity DNA polymerase.
-
-
PCR Product Purification and Sequencing:
-
Purify the PCR products to remove primers and dNTPs.
-
Perform Sanger sequencing of the purified PCR products using both forward and reverse primers.
-
-
Sequence Analysis:
-
Align the sequencing results with the wild-type SF3B1 reference sequence.
-
Analyze the chromatograms to identify any heterozygous or homozygous mutations.[8]
-
Protocol 3: Quantification of Alternative Splicing by RT-qPCR
-
RNA Extraction and cDNA Synthesis:
-
Treat cells with this compound for the desired time and concentration.
-
Extract total RNA using a standard protocol and assess its quality.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
-
qPCR Primer Design:
-
qPCR Reaction and Analysis:
-
Perform qPCR using a SYBR Green-based master mix.
-
Include a melt curve analysis to ensure primer specificity.[10]
-
Calculate the relative abundance of each splice isoform using the ΔΔCt method, normalized to a housekeeping gene and the untreated control.
-
Visualizations
References
- 1. Splicing modulator this compound is a potential agent for colorectal cancer in combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interchangeable SF3B1 inhibitors interfere with pre-mRNA splicing at multiple stages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Interchangeable SF3B1 inhibitors interfere with pre-mRNA splicing at multiple stages [escholarship.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Genetic Characterization of SF3B1 Mutations in Single Chronic Lymphocytic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for Characterization of Alternative RNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A reliable method for quantification of splice variants using RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of splice variants using real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining In Vivo Administration Protocols for FR901464
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining in vivo administration protocols for the potent spliceosome inhibitor, FR901464.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vivo experiments with this compound.
1. High In Vivo Toxicity and Mortality
Problem: Significant weight loss, morbidity, or mortality is observed in animal subjects following this compound administration.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Dose is too high: | This compound exhibits a narrow therapeutic window, with doses of 0.5 mg/kg and 0.75 mg/kg administered intraperitoneally (IP) in mice leading to significant mortality.[1] It is crucial to perform a dose-escalation study starting from a much lower dose to determine the maximum tolerated dose (MTD) in your specific animal model and strain. |
| Rapid clearance of analogs: | Some analogs of this compound, such as meayamycin B, have been observed to undergo rapid clearance in vivo, which may necessitate different dosing strategies.[2] |
| Vehicle toxicity: | The vehicle used to dissolve this compound can contribute to toxicity. Ensure the final concentration of solvents like DMSO is minimized. A commonly used vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Always include a vehicle-only control group to assess solvent-related toxicity. |
| Route of administration: | The route of administration can significantly impact toxicity. Intraperitoneal administration may lead to high local concentrations and toxicity. Consider exploring alternative routes like intravenous (IV) administration, which may offer better control over systemic exposure. |
| Instability of the compound: | This compound has been noted to be unstable in serum-containing conditions.[1] Prepare fresh formulations for each administration and handle the compound according to the manufacturer's recommendations to avoid degradation. |
Monitoring for Toxicity:
Closely monitor animals for clinical signs of toxicity, including:
-
Weight loss (a loss of more than 15-20% of initial body weight is a common endpoint)
-
Changes in behavior (lethargy, hunched posture, ruffled fur)
-
Reduced food and water intake
-
Labored breathing
-
Piloerection, eyes half shut, and decreased motor activity have been associated with pathological findings in toxicity studies.[3]
2. Lack of In Vivo Efficacy
Problem: No significant anti-tumor effect is observed despite in vitro potency.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Sub-optimal dose or schedule: | The administered dose may be below the therapeutic threshold, or the dosing schedule may not maintain sufficient target engagement. A thorough dose-response study is necessary to identify an effective and tolerable regimen. |
| Cell line-dependent efficacy: | The anti-tumor effect of this compound in vivo is known to be cell line-dependent. For instance, significant tumor growth inhibition was observed in an RKO colorectal cancer xenograft model, but not in an HCT116 model.[1] It is crucial to select a sensitive cell line based on in vitro data and, if possible, published in vivo studies. |
| Pharmacokinetic issues: | The compound may be rapidly metabolized or cleared, preventing it from reaching therapeutic concentrations in the tumor tissue. While specific pharmacokinetic data for this compound is limited, a more stable analog, meayamycin D, was found to have a plasma half-life of 13 hours in mice.[4] Consider the potential for rapid clearance and adjust the dosing schedule accordingly (e.g., more frequent administration). |
| Compound formulation and solubility: | Poor solubility can lead to precipitation of the compound upon injection, reducing its bioavailability. Ensure the compound is fully dissolved in the vehicle. Sonication may be required. A clear solution should be administered. |
3. Formulation and Administration Challenges
Problem: Difficulty in dissolving this compound or administering the formulation.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Poor solubility: | This compound is poorly soluble in aqueous solutions. The use of a co-solvent system is necessary. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Prepare the formulation by first dissolving this compound in DMSO, then sequentially adding the other components. |
| Precipitation upon dilution: | The compound may precipitate when the stock solution is diluted in an aqueous vehicle. Prepare fresh dilutions immediately before use and visually inspect for any precipitation. |
| Viscosity of the formulation: | The vehicle may be viscous, making it difficult to inject, especially through small gauge needles. Ensure the formulation is at room temperature before administration. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of the spliceosome, a cellular machine responsible for RNA splicing. It specifically binds to the SF3B1 subunit of the U2 snRNP, preventing its stable association with the pre-mRNA.[5] This leads to an accumulation of unspliced pre-mRNA, which in turn can induce cell cycle arrest and apoptosis.[6][7]
Q2: What are the downstream cellular consequences of SF3B1 inhibition by this compound?
Inhibition of SF3B1 by this compound leads to widespread alternative splicing events, with a notable increase in intron retention and exon skipping.[6] This can affect the expression and function of numerous genes, including those involved in critical cellular pathways:
-
Apoptosis: this compound can modulate the splicing of key apoptosis regulators like MCL-1 and BCL2L1, shifting the balance towards pro-apoptotic isoforms.[6][7]
-
Cell Cycle: The accumulation of unspliced pre-mRNA can trigger cell cycle arrest, primarily at the G1 and G2/M phases.[1]
-
DNA Damage Response: Downregulation of genes involved in the Fanconi anemia pathway, such as BRCA1 and BRCA2, has been observed following this compound treatment.[1]
Q3: What is a recommended starting dose for in vivo studies in mice?
Given the reported high toxicity, it is advisable to start with a low dose and perform a dose-escalation study. Doses of 0.5 mg/kg and 0.75 mg/kg administered intraperitoneally have been shown to be lethal in a significant portion of mice.[1] Therefore, a starting dose well below this range is recommended.
Q4: What are suitable vehicles for in vivo administration of this compound?
A commonly used vehicle for intraperitoneal administration is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] It is critical to always include a vehicle control group in your experiments to account for any potential effects of the solvent mixture.
Q5: What are the known pharmacokinetic parameters of this compound in mice?
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (ng/mL) |
| HCT116 | Colorectal Cancer | 0.31[1] |
| DLD1 | Colorectal Cancer | 0.71[1] |
| RKO | Colorectal Cancer | Not specified, but effective in vivo |
| Human Fibroblasts | Normal | 0.18[1] |
| A549 | Lung Adenocarcinoma | Not specified, but effective in vivo |
| P388 | Murine Leukemia | Not specified, but effective in vivo |
Table 2: Summary of In Vivo Efficacy and Toxicity of this compound in Mouse Xenograft Models
| Xenograft Model | Administration Route | Dose (mg/kg) | Dosing Schedule | Efficacy | Toxicity |
| RKO (Colorectal) | Intraperitoneal | 0.75 | Not specified | Significant tumor growth inhibition | 4 out of 9 mice died[1] |
| HCT116 (Colorectal) | Intraperitoneal | 0.5 | Not specified | No significant effect on tumor growth | 3 out of 7 mice died[1] |
| A549 (Lung) | Not specified | Not specified | Not specified | Tumor growth inhibition | Not specified |
| P388 (Leukemia) | Not specified | Not specified | Not specified | Increased lifespan | Not specified |
Experimental Protocols
1. Preparation of this compound Formulation for Intraperitoneal Administration
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a stock solution of this compound in 100% high-quality, anhydrous DMSO.
-
For the final formulation, calculate the required volumes of each component based on the desired final concentration and a vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
In a sterile microcentrifuge tube, add the required volume of the this compound DMSO stock solution.
-
Sequentially add PEG300, Tween-80, and saline, vortexing briefly after each addition to ensure proper mixing.
-
Visually inspect the final solution to ensure it is clear and free of precipitation. If necessary, sonicate briefly to aid dissolution.
-
Prepare the formulation fresh on the day of administration.
2. Intravenous Administration Protocol (General Guidance)
Note: A specific protocol for intravenous administration of this compound is not well-documented in publicly available literature. The following is a general guideline for tail vein injections in mice and should be adapted and optimized.
-
Animal Preparation: Properly restrain the mouse. Warming the tail using a heat lamp or warm water can help dilate the lateral tail veins, making them easier to visualize and access.
-
Formulation Preparation: Prepare the this compound formulation as described above, ensuring it is sterile and at room temperature. The viscosity of the formulation should be considered, and it may need to be more dilute for IV administration compared to IP.
-
Injection: Use a small gauge needle (e.g., 27-30 gauge) attached to a sterile syringe. Carefully insert the needle into one of the lateral tail veins. A successful injection is indicated by the lack of resistance and the absence of a subcutaneous bleb.
-
Volume: The maximum volume for a bolus intravenous injection in mice is typically 5 mL/kg.[8]
-
Post-injection Monitoring: Monitor the animal for any immediate adverse reactions. If an irritating compound is accidentally injected outside the vein, it is recommended to dilute it in the surrounding tissues by administering sterile 0.9% saline to minimize tissue necrosis.[8]
Mandatory Visualizations
References
- 1. Splicing modulator this compound is a potential agent for colorectal cancer in combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Associations between clinical signs and pathological findings in toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Modulating splicing with small molecular inhibitors of the spliceosome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis reprogramming triggered by splicing inhibitors sensitizes multiple myeloma cells to Venetoclax treatment | Haematologica [haematologica.org]
- 7. Apoptosis reprogramming triggered by splicing inhibitors sensitizes multiple myeloma cells to Venetoclax treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Technical Support Center: Minimizing FR901464 Toxicity in Normal Cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on minimizing the toxicity of FR901464 in normal cells during pre-clinical research. This compound is a potent spliceosome inhibitor with significant anti-tumor activity. However, its therapeutic window can be narrow due to its cytotoxicity towards healthy, non-cancerous cells.[1] This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help researchers optimize their experiments and mitigate off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why is it toxic to normal cells?
A1: this compound inhibits the spliceosome, a critical cellular machine responsible for editing pre-messenger RNA (pre-mRNA) into mature mRNA. It specifically binds to the SF3B1 subunit of the U2 snRNP, a key component of the spliceosome. This binding event stalls the splicing process, leading to an accumulation of unspliced pre-mRNA, which in turn triggers cell cycle arrest and programmed cell death (apoptosis). Because splicing is a fundamental process in all eukaryotic cells, including healthy ones, this compound's inhibitory action is not exclusive to cancer cells, leading to toxicity in normal tissues.
Q2: Are there any known analogues of this compound with better cancer cell selectivity?
A2: Yes, research has led to the development of synthetic analogues with improved cancer cell selectivity. For instance, meayamycin D and meayamycin E have shown a 2- to 6-fold greater selectivity for cancer cells over normal cells in some studies. Meayamycin, another analogue, has also demonstrated specificity for human lung cancer cells compared to non-tumorigenic human lung fibroblasts.[2]
Q3: What are the general strategies to reduce this compound toxicity in my in vitro experiments?
A3: Key strategies include:
-
Dose Optimization: Conduct thorough dose-response studies to identify the lowest effective concentration that maintains anti-cancer efficacy while minimizing toxicity to normal cells.
-
Reduced Exposure Time: Limit the duration of this compound exposure to the shortest time necessary to achieve the desired biological effect.
-
Combination Therapy: Explore synergistic combinations with other anti-cancer agents that may allow for lower, less toxic doses of this compound.
-
Use of More Selective Analogues: If available, consider using analogues like meayamycin D or E, which may have a wider therapeutic window.
-
Targeted Delivery Systems: In more advanced applications, consider nanoparticle-based delivery systems to preferentially target cancer cells.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Normal/Control Cell Lines
| Possible Cause | Troubleshooting Step |
| Concentration Too High | Perform a comprehensive dose-response curve with a wider range of concentrations, starting from the picomolar range, to determine the precise IC50 value for your normal cell line. |
| Extended Incubation Time | Conduct a time-course experiment to identify the optimal exposure duration. Analyze your endpoint at multiple time points (e.g., 12, 24, 48 hours) to find a balance between efficacy and toxicity. |
| High Cell Line Sensitivity | If possible, test this compound on a different, less sensitive normal cell line to confirm if the observed toxicity is cell-type specific. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is below 0.5% in the cell culture medium. Always include a vehicle control (media with solvent only) to assess its contribution to cytotoxicity. |
Issue 2: Inconsistent Results or Lack of a Clear Therapeutic Window
| Possible Cause | Troubleshooting Step |
| Suboptimal Cell Health | Ensure cells are in the logarithmic growth phase and have high viability before treatment. Regularly check for contamination. |
| Inaccurate Drug Concentration | Verify the concentration of your this compound stock solution. Prepare fresh dilutions for each experiment. |
| Assay Variability | Standardize all assay parameters, including cell seeding density, incubation times, and reagent concentrations. |
Data Presentation
Table 1: Comparative Cytotoxicity of this compound and its Analogue Meayamycin
| Compound | Cell Line | Cell Type | IC50/GI50 (nM) | Reference |
| This compound | Human Fibroblasts | Normal | 0.18 | [1] |
| MCF-7 | Breast Cancer | 1.8 | [2] | |
| A549 | Lung Cancer | 1.3 | [2] | |
| HCT116 | Colon Cancer | 0.61 | [2] | |
| SW480 | Colon Cancer | 1.0 | [2] | |
| P388 | Murine Leukemia | 3.3 | [2] | |
| Mouse Bone Marrow | Normal | 9.9 | [2] | |
| Meayamycin | MCF-7 | Breast Cancer | 0.02 | [2] |
| MDA-MB-231 | Breast Cancer | 0.071 | [2] | |
| HCT-116 | Colon Cancer | 0.157 | [2] | |
| PC-3 | Prostate Cancer | 0.196 | [2] | |
| A549 | Lung Cancer | 0.841 | [2] | |
| IMR-90 | Normal Lung Fibroblast | >10 (less cell loss than A549) | [2] |
Experimental Protocols
Protocol 1: Determining Synergistic Effects of this compound and Olaparib using the Chou-Talalay Method
This protocol outlines a method to assess whether combining this compound with a PARP inhibitor, olaparib, can synergistically inhibit cancer cell growth, potentially allowing for lower, less toxic doses of this compound.
1. Materials:
-
This compound
-
Olaparib
-
Cancer cell line of interest and a normal cell line for comparison
-
Complete cell culture medium
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
-
CompuSyn software (or similar software for synergy analysis)
2. Procedure:
-
Single-agent dose-response:
-
Seed cells in 96-well plates at an appropriate density.
-
Prepare serial dilutions of this compound and olaparib separately.
-
Treat cells with a range of concentrations for each drug and incubate for a predetermined time (e.g., 72 hours).
-
Determine the IC50 value for each drug individually using a cell viability assay.
-
-
Combination treatment:
-
Based on the individual IC50 values, prepare serial dilutions of both drugs at a constant ratio (e.g., based on their IC50 ratio).
-
Treat cells with the drug combinations.
-
Perform a cell viability assay after the incubation period.
-
-
Data Analysis:
Protocol 2: Conceptual Workflow for Targeted Delivery of this compound using Nanoparticles
This protocol provides a conceptual framework for encapsulating the hydrophobic this compound into nanoparticles to potentially enhance its delivery to cancer cells and reduce systemic toxicity.
1. Nanoparticle Formulation (Conceptual):
-
Select a biodegradable and biocompatible polymer (e.g., PLGA, PLA).
-
Use a method like nanoprecipitation or solvent evaporation to encapsulate this compound into the polymer matrix.[1][8][9][10][11]
-
For active targeting, conjugate the nanoparticle surface with a ligand that binds to a receptor overexpressed on the target cancer cells (e.g., folic acid for folate receptor-positive cancers).
2. Characterization:
-
Determine particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Analyze morphology using transmission electron microscopy (TEM) or scanning electron microscopy (SEM).
-
Quantify drug loading and encapsulation efficiency using a suitable analytical method (e.g., HPLC).
3. In Vitro Evaluation:
-
Assess the cytotoxicity of the this compound-loaded nanoparticles on both cancer and normal cell lines and compare it to free this compound.
-
Perform cellular uptake studies using fluorescence microscopy or flow cytometry to confirm preferential uptake by cancer cells (if targeted nanoparticles are used).
-
Conduct a drug release study to understand the release kinetics of this compound from the nanoparticles.
Mandatory Visualizations
Caption: Mechanism of this compound action, inhibiting the SF3B1 subunit of the spliceosome.
Caption: Rationale for combining this compound with a PARP inhibitor like Olaparib.
Caption: A typical experimental workflow for assessing drug synergy.
References
- 1. researchgate.net [researchgate.net]
- 2. Meayamycin Inhibits pre-mRNA Splicing and Exhibits Picomolar Activity Against Multidrug Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Nanoparticles Methods for Hydrophobic Drugs â A Novel Approach: Graphical Abstract: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. Designing Nanoparticle-based Drug Delivery Systems for Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Addressing Inconsistencies in FR901464 Experimental Results: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common inconsistencies encountered during experiments with the spliceosome inhibitor, FR901464. This resource is intended for researchers, scientists, and drug development professionals to help ensure the accuracy and reproducibility of their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent anti-tumor agent that acts as a spliceosome inhibitor.[1][2] It specifically targets and binds to the SF3B1 subunit of the U2 small nuclear ribonucleoprotein (snRNP) within the spliceosome.[3][4] This interaction prevents the stable association of the U2 snRNP with pre-mRNA, leading to an inhibition of the splicing process.[5][6] The resulting accumulation of unspliced pre-mRNA can trigger cell cycle arrest, typically at the G1 and G2/M phases, and ultimately induce apoptosis (programmed cell death) in cancer cells.[1][6]
Q2: What is the recommended solvent and storage condition for this compound?
For in vitro experiments, this compound should be dissolved in high-quality, anhydrous dimethyl sulfoxide (DMSO) to create a stock solution.[6] To maintain its stability and potency, the stock solution should be stored in small aliquots at -80°C and protected from light.[6] It is advisable to minimize freeze-thaw cycles. Under these conditions, the stock solution is generally considered stable for up to six months.[6]
Q3: At what concentration should I use this compound in my experiments?
The effective concentration of this compound is highly cell-line dependent, with IC50 (half-maximal inhibitory concentration) values often in the low nanomolar to sub-nanomolar range.[3][7] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental objectives.
Q4: Are there known off-target effects of this compound?
While this compound is a potent inhibitor of the SF3b complex, like many small molecules, it may have off-target effects.[8] However, its primary mechanism of inducing anti-tumor activity is directly linked to the inhibition of pre-mRNA splicing.[8]
Troubleshooting Guide
Issue 1: Reduced or No Bioactivity Observed (e.g., no change in cell viability, no induction of apoptosis)
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | Prepare fresh aliquots of the this compound stock solution from a new vial. Ensure proper storage at -80°C and protection from light. Avoid multiple freeze-thaw cycles.[6] |
| Incorrect Concentration | Double-check all calculations for the preparation of stock and working solutions. Perform a dose-response experiment with a wider concentration range to ensure you are within the effective range for your specific cell line.[6] |
| Cell Line Resistance | Some cancer cell lines may exhibit intrinsic or acquired resistance to spliceosome inhibitors.[3][6] Confirm the sensitivity of your cell line by comparing your results with published data, if available. Consider using a positive control cell line known to be sensitive to this compound. |
| Sub-optimal Cell Health | Ensure that cells are in the logarithmic growth phase and have high viability before initiating the experiment. Regularly check for any signs of contamination. Unhealthy cells may not respond as expected to treatment.[6] |
| Solvent (DMSO) Toxicity | High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in the culture medium is low (typically below 0.5%). Include a vehicle control (medium with the same DMSO concentration as the treated wells) to assess solvent toxicity.[6] |
Issue 2: High Variability Between Replicate Experiments
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a uniform cell suspension before seeding to avoid clumps. Use a calibrated pipette and a consistent seeding technique across all plates and experiments. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature fluctuations that can cause "edge effects," avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media. |
| Inconsistent Incubation Times | Standardize the duration of cell treatment with this compound across all experiments. Minor variations in incubation time can lead to different cellular responses. |
| Variability in Reagent Preparation | Prepare fresh dilutions of this compound for each experiment. Ensure all other reagents (e.g., media, supplements) are from the same lot to minimize variability. |
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (ng/mL) |
| HCT116 | Colorectal Cancer | 0.31[3] |
| DLD1 | Colorectal Cancer | 0.71[3] |
| RKO | Colorectal Cancer | Not specified, but showed in vivo efficacy[3] |
| LoVo | Colorectal Cancer | Not specified, but FR-resistant clones were developed[3] |
| CT26 | Colorectal Cancer | Not specified, but FR-resistant clones were developed[3] |
| Human Fibroblasts | Normal | 0.18[3] |
| M-8 | Murine Tumor | Not specified, but induces G1 and G2/M arrest[1] |
Table 2: IC50 Values of this compound-Resistant Colorectal Cancer Cell Clones
| Cell Line | Parental IC50 (ng/mL) | Resistant Clone | Resistant IC50 (ng/mL) |
| HCT116 | 0.31 | HCT/FR1 | 173[3] |
| HCT116 | 0.31 | HCT/FR2 | 200[3] |
| DLD1 | 0.71 | DLD/FR1 | >500[3] |
| DLD1 | 0.71 | DLD/FR2 | >500[3] |
| DLD1 | 0.71 | DLD/FR3 | 389[3] |
| LoVo | Not specified | LoVo/FR1 | 236[3] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the IC50 of this compound.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is for assessing the effect of this compound on cell cycle distribution.
Materials:
-
6-well cell culture plates
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the desired concentration of this compound or vehicle control for the chosen duration.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA, and then combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash once with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M phases).
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Splicing modulator this compound is a potential agent for colorectal cancer in combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Splicing modulator this compound is a potential agent for colorectal cancer in combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural Requirements for the Antiproliferative Activity of Pre-mRNA Splicing Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of FR901464
Welcome to the technical support center for FR901464. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the bioavailability of this potent spliceosome inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a natural product with significant anti-tumor activity. It functions by inhibiting the SF3b subunit of the spliceosome, a key component of the machinery that processes pre-mRNA.[1][2] However, its structural complexity and chemical instability present considerable challenges for its development as a therapeutic agent, often leading to poor bioavailability.[3]
Q2: What are the primary challenges affecting the oral bioavailability of this compound?
The primary challenges stem from its poor aqueous solubility and inherent chemical instability. The complex structure of this compound makes it susceptible to degradation in the gastrointestinal tract and during metabolic processes, which can significantly limit the amount of active compound that reaches systemic circulation.
Q3: What general strategies can be employed to enhance the bioavailability of this compound?
Several formulation strategies can be explored to improve the bioavailability of poorly soluble and unstable compounds like this compound. These include:
-
Solubilization: Using co-solvents and surfactants to increase the concentration of the drug in solution.
-
Particle Size Reduction: Techniques like nanosuspension can increase the surface area of the drug, leading to faster dissolution.
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based carriers such as liposomes, solid lipid nanoparticles (SLNs), or self-emulsifying drug delivery systems (SEDDS) can protect it from degradation and enhance absorption.
-
Chemical Modification: Synthesizing more stable analogs of this compound, such as Sudemycins and meayamycins, has been a successful strategy to improve its pharmacokinetic properties.[3][4]
Q4: Are there any known analogs of this compound with improved properties?
Yes, several analogs have been developed to address the stability and complexity issues of this compound. Notably:
-
Sudemycins: These are structurally simpler analogs that exhibit greater chemical stability and are not degraded in human plasma.[3]
-
Meayamycins: These analogs, particularly meayamycin D, have shown high potency and a long half-life in mouse plasma.[5][6]
Q5: How does inhibition of the SF3b complex by this compound affect cancer cells?
Inhibition of the SF3b complex disrupts pre-mRNA splicing, leading to an accumulation of unspliced transcripts. This disruption can induce cell cycle arrest at various phases (G1, S, or G2/M) and trigger apoptosis (programmed cell death) in cancer cells.[1][7] The apoptotic response is often linked to the altered splicing of key survival proteins like MCL-1 and BCL2L1.[8][9]
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability in Animal Studies
-
Possible Cause: Poor aqueous solubility and degradation in the gastrointestinal tract.
-
Troubleshooting Steps:
-
Formulation Optimization:
-
Co-solvent System: Prepare a formulation using a mixture of biocompatible solvents. A common starting point is a ternary system of DMSO, a polymer like PEG300, and a surfactant like Tween 80 in saline.
-
Nanosuspension: If solubility remains an issue, consider preparing a nanosuspension of this compound to increase its dissolution rate.
-
Lipid-Based Formulation: For enhanced protection and absorption, explore encapsulation in a lipid-based system such as a self-emulsifying drug delivery system (SEDDS).
-
-
Route of Administration: If oral bioavailability remains challenging, consider intraperitoneal (IP) or intravenous (IV) administration for initial in vivo efficacy studies to establish a baseline. However, be aware that IP administration of this compound has been associated with toxicity in some studies.[10]
-
Analog Comparison: Evaluate more stable analogs like Sudemycins or meayamycins, which are designed for improved pharmacokinetic properties.
-
Issue 2: High In Vivo Toxicity Observed
-
Possible Cause: Off-target effects or poor formulation leading to high localized concentrations.
-
Troubleshooting Steps:
-
Dose-Response Study: Conduct a thorough dose-escalation study to determine the maximum tolerated dose (MTD).
-
Formulation Refinement: Ensure the formulation is well-homogenized and does not cause precipitation upon administration, which could lead to localized toxicity. For IV administration, ensure the formulation is sterile and free of pyrogens.
-
Monitor for Adverse Effects: Closely monitor animals for signs of toxicity, such as weight loss, behavioral changes, and changes in organ function through blood chemistry analysis.
-
Issue 3: Inconsistent In Vitro to In Vivo Correlation
-
Possible Cause: Rapid metabolism and clearance of the compound in vivo.
-
Troubleshooting Steps:
-
Pharmacokinetic Studies: Conduct pharmacokinetic (PK) studies to determine the compound's half-life, clearance, and volume of distribution. This will help in designing an appropriate dosing regimen.
-
Metabolite Identification: Analyze plasma and tissue samples to identify major metabolites of this compound. This can provide insights into the metabolic pathways responsible for its clearance.
-
Use of More Stable Analogs: Consider using analogs like meayamycin D, which has been shown to have a longer half-life in vivo.[6]
-
Quantitative Data Summary
The following tables provide a summary of in vitro potency and in vivo pharmacokinetic parameters for this compound and its analogs.
Table 1: In Vitro Cytotoxicity of this compound and Analogs
| Compound | Cell Line | Cancer Type | IC50 / GI50 (nM) | Reference |
| This compound | HCT116 | Colorectal Cancer | < 1 ng/mL (~1.9 nM) | [10] |
| DLD1 | Colorectal Cancer | < 1 ng/mL (~1.9 nM) | [10] | |
| Sudemycin E | Various | Human Tumor Cell Lines | 80 - 500 | [3] |
| Meayamycin | MCF-7 | Breast Cancer | Picomolar range | [4] |
| Meayamycin D | Various | Cancer Cell Lines | Comparable to meayamycin A | [5] |
Table 2: Comparative Pharmacokinetic Parameters of this compound Analogs in Mice
| Compound | Parameter | Value | Route | Reference |
| Meayamycin D | Half-life (t1/2) | Long half-life in mouse plasma | - | [6] |
| Sudemycin D6 | Antitumor Effect | Significant after 5 days of treatment | Daily | [9] |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Oral Administration of this compound
Objective: To prepare a clear, soluble formulation of this compound for in vivo oral gavage studies.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Methodology:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
In a sterile microcentrifuge tube, add the required volume of the this compound stock solution.
-
Add PEG300 to the tube. A common starting ratio is 10% DMSO and 40% PEG300 of the final volume.
-
Vortex the mixture until it is a clear solution.
-
Add Tween 80 to the solution (e.g., 5% of the final volume) and vortex thoroughly.
-
Slowly add sterile saline to the desired final volume while vortexing to avoid precipitation. The final volume will depend on the desired dosing concentration.
-
Visually inspect the final formulation to ensure it is a clear solution. If precipitation occurs, gentle warming and sonication may be used to aid dissolution.
Protocol 2: In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model
Objective: To evaluate the antitumor efficacy of a formulated this compound compound in a subcutaneous tumor model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Formulated this compound
-
Vehicle control (formulation without this compound)
-
Calipers for tumor measurement
Methodology:
-
Tumor Implantation: Subcutaneously implant cancer cells (typically 1-5 million cells in 100-200 µL of PBS or a Matrigel mixture) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 100-150 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
Dosing: Administer the formulated this compound and vehicle control to the respective groups via the desired route (e.g., oral gavage, intraperitoneal injection). The dosing schedule will depend on the pharmacokinetic properties of the compound (e.g., daily, every other day).
-
Monitoring: Monitor tumor growth, body weight, and general health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
Visualizations
Signaling Pathway of SF3b Inhibition by this compound
Caption: Downstream effects of SF3B1 inhibition by this compound.
Experimental Workflow for Enhancing this compound Bioavailability
Caption: Workflow for enhancing and evaluating the bioavailability of this compound.
References
- 1. Graded requirement for the spliceosome in cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spliceostatins and Derivatives: Chemical Syntheses and Biological Properties of Potent Splicing Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulating splicing with small molecular inhibitors of the spliceosome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Meayamycin inhibits pre-messenger RNA splicing and exhibits picomolar activity against multidrug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Conformational Analysis of this compound-Based RNA Splicing Modulators and Their Synergism in Drug-Resistant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Splicing Factor 3b Subunit 1 (SF3B1) Reduced Cell Proliferation, Induced Apoptosis and Resulted in Cell Cycle Arrest by Regulating Homeobox A10 (HOXA10) Splicing in AGS and MKN28 Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The splicing modulator sudemycin induces a specific antitumor response and cooperates with ibrutinib in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Splicing modulator this compound is a potential agent for colorectal cancer in combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
FR901464 vs. Spliceostatin A: A Comparative Analysis for Researchers
A detailed guide for researchers, scientists, and drug development professionals on the comparative analysis of two potent spliceosome inhibitors, FR901464 and its derivative, Spliceostatin A.
This guide provides a comprehensive comparison of this compound and Spliceostatin A, two natural product-derived compounds that have garnered significant interest in oncology research for their potent anti-tumor activities. Both molecules target the spliceosome, the cellular machinery responsible for pre-mRNA splicing, leading to cell cycle arrest and apoptosis in cancer cells.
At a Glance: Key Differences and Similarities
| Feature | This compound | Spliceostatin A |
| Primary Target | Splicing Factor 3b Subunit 1 (SF3B1) of the U2 snRNP | Splicing Factor 3b Subunit 1 (SF3B1) of the U2 snRNP |
| Mechanism of Action | Inhibition of spliceosome assembly at the pre-spliceosome A complex | Inhibition of spliceosome assembly at the pre-spliceosome A complex |
| Chemical Relationship | Parent compound | Methylated derivative of this compound[1][2] |
| Chemical Stability | Less stable | More stable due to the methyl acetal at the C1 position[2] |
| In Vitro Potency | Highly potent, with IC50 values in the nanomolar to sub-nanomolar range | Generally reported to be more potent than this compound in in vitro splicing assays[2] |
| In Vivo Activity | Demonstrates anti-tumor activity in xenograft models, but with significant toxicity[3][4] | Potent anti-tumor and anti-angiogenic activity in vivo[1][] |
Mechanism of Action: Targeting the Spliceosome
Both this compound and Spliceostatin A exert their cytotoxic effects by binding to the SF3B1 subunit of the spliceosome.[1][3] This interaction prevents the stable association of the U2 small nuclear ribonucleoprotein (snRNP) with the pre-mRNA branch point, effectively stalling spliceosome assembly.[6] The inhibition of pre-mRNA splicing leads to an accumulation of unspliced pre-mRNAs in the nucleus, triggering downstream cellular stress responses.[6][7]
References
- 1. Spliceostatin A blocks angiogenesis by inhibiting global gene expression including VEGF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reduced fidelity of branch point recognition and alternative splicing induced by the anti-tumor drug spliceostatin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Splicing modulator this compound is a potential agent for colorectal cancer in combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. SF3B1 thermostability as an assay for splicing inhibitor interactions - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Tumor Potential of FR901464: A Comparative Guide for Researchers
FR901464, a potent spliceosome inhibitor, has demonstrated significant anti-tumor effects across a spectrum of cancer types. This guide provides a comprehensive comparison of this compound with other notable SF3B1 inhibitors, supported by experimental data, to assist researchers, scientists, and drug development professionals in their exploration of novel cancer therapeutics.
This compound exerts its anti-cancer activity by targeting the SF3B1 subunit of the spliceosome, a critical component of the machinery responsible for pre-mRNA splicing.[1] Inhibition of SF3B1 disrupts normal splicing, leading to an accumulation of unspliced pre-mRNA, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1][2] This mechanism of action is shared by a class of compounds, including Pladienolide B and its derivatives (such as E7107) and H3B-8800, which serve as key comparators in evaluating the therapeutic potential of this compound.
Comparative Efficacy: In Vitro and In Vivo Studies
The anti-proliferative activity of this compound and its counterparts has been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are summarized below. It is important to note that direct comparisons of absolute IC50 values across different studies should be made with caution due to variations in experimental conditions.
| Compound | Cancer Type | Cell Line(s) | IC50 (nM) | Reference(s) |
| This compound | Colorectal Cancer | HCT116, DLD1, LoVo | 0.31 - 0.71 ng/mL | [3][4] |
| Colorectal Cancer | RKO | < 1 ng/mL | [3] | |
| Breast Cancer | HCC38 | < 1 ng/mL | [4] | |
| Melanoma | COLO829 | < 1 ng/mL | [4] | |
| Pladienolide B | Gastric Cancer | 6 cell lines | 0.6 - 4.0 | [5] |
| Glioblastoma | U-87 MG, U-118 MG | Not explicitly stated, but effective | [6] | |
| H3B-8800 | Leukemia | K562 (SF3B1 mutant) | Preferential lethality | [7] |
| Lung Cancer | H441 (U2AF1 mutant) | Preferential lethality | [7] | |
| E7107 | Solid Tumors | 8 cell lines | 1.0 - 20 | [8] |
In vivo studies using xenograft models have further validated the anti-tumor activity of these SF3B1 inhibitors. This compound has been shown to inhibit the growth of murine solid tumors, including Colon 38 carcinoma and Meth A fibrosarcoma, as well as human A549 lung adenocarcinoma xenografts.[9] However, a study in a colorectal cancer xenograft model (RKO) noted significant growth inhibition but also severe toxicity at effective doses.[3][4]
Pladienolide B and its derivatives have also demonstrated robust in vivo efficacy. In a gastric cancer patient-derived xenograft model, a Pladienolide B derivative led to complete tumor disappearance.[5] Similarly, H3B-8800 inhibited tumor growth in xenograft models of leukemia with SF3B1 mutations.[1] E7107 has also shown significant tumor regression in various xenograft models, including lung, breast, and colon carcinomas.[10]
Mechanism of Action: Downstream Signaling Pathways
The inhibition of SF3B1 by this compound and its analogs triggers a cascade of downstream events that contribute to their anti-tumor effects. A key consequence is the modulation of alternative splicing of critical genes involved in cell survival and apoptosis. For instance, SF3B1 inhibition has been shown to alter the splicing of BCL2L1, leading to a decrease in the anti-apoptotic Bcl-xL isoform and an increase in the pro-apoptotic Bcl-xS isoform.[1][11] Furthermore, inhibition of SF3B1 can affect the splicing of the tumor suppressor gene p73, leading to an increase in the pro-apoptotic TAp73 isoform.[2][12] The disruption of these pathways ultimately culminates in the induction of apoptosis. Additionally, SF3B1 inhibition has been linked to the suppression of the AKT/mTOR/ß-catenin signaling pathways, which are crucial for cancer cell proliferation and survival.[1][11][13]
Experimental Protocols
To facilitate the validation and comparison of these compounds, detailed methodologies for key in vitro assays are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Seed cells at a predetermined density in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.[11]
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[11]
-
Add a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Protocol:
-
Culture and treat cells with the test compound for the desired time.
-
Harvest the cells (including any floating cells) and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and a viability dye such as Propidium Iodide (PI) to the cell suspension.[14][15]
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both Annexin V and PI.[14]
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Protocol:
-
Culture and treat cells with the test compound.
-
Harvest the cells and fix them in cold 70% ethanol while vortexing to prevent clumping.[2]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a PBS solution containing RNase A to degrade RNA and ensure that only DNA is stained.[6]
-
Add propidium iodide (PI) solution to the cells.[2]
-
Incubate the cells for at least 30 minutes at room temperature.[2]
-
Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4]
References
- 1. endocrine-abstracts.org [endocrine-abstracts.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Inhibition of Splicing Factor 3b Subunit 1 (SF3B1) Reduced Cell Proliferation, Induced Apoptosis and Resulted in Cell Cycle Arrest by Regulating Homeobox A10 (HOXA10) Splicing in AGS and MKN28 Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Splicing modulator this compound is a potential agent for colorectal cancer in combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High antitumor activity of pladienolide B and its derivative in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. SF3B1 inhibition disrupts malignancy and prolongs survival in glioblastoma patients through BCL2L1 splicing and mTOR/ß-catenin pathways imbalances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Titration of SF3B1 Activity Reveals Distinct Effects on the Transcriptome and Cell Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Interchangeable SF3B1 inhibitors interfere with pre-mRNA splicing at multiple stages - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of FR901464 and Other SF3b Splicing Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of FR901464 and other prominent inhibitors of the Splicing Factor 3b (SF3b) subunit of the spliceosome. By targeting this critical component of the pre-mRNA splicing machinery, these compounds have emerged as a promising class of anti-cancer agents. This document summarizes their mechanism of action, presents comparative experimental data on their efficacy, and details the methodologies for key evaluative experiments.
Mechanism of Action of SF3b Inhibitors
This compound and other SF3b inhibitors, such as Pladienolide B, H3B-8800, and Meayamycin, share a common mechanism of action. They bind to the SF3b complex within the U2 small nuclear ribonucleoprotein (snRNP) particle of the spliceosome.[1][2] This binding event physically obstructs the recognition of the pre-mRNA branch point sequence, a critical step for the initiation of splicing. Consequently, the assembly of the spliceosome is stalled at an early stage, leading to an accumulation of unspliced pre-mRNA and the inhibition of mature mRNA formation for a multitude of genes essential for cell survival and proliferation.[1][2]
Quantitative Data Comparison
The following tables summarize the in vitro efficacy of this compound and other selected SF3b inhibitors against various cancer cell lines. The data is presented as the half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50), which represents the concentration of the compound required to inhibit the biological process by 50%.
Table 1: Anti-proliferative Activity of this compound and Derivatives
| Compound | Cell Line | Cancer Type | IC50/GI50 (nM) | Reference(s) |
| This compound | MCF-7 | Breast Cancer | 1.8 | [3] |
| This compound | A549 | Lung Cancer | 1.3 | [3] |
| This compound | HCT116 | Colon Cancer | 0.61 | [3] |
| This compound | SW480 | Colon Cancer | 1.0 | [3] |
| This compound | P388 | Murine Leukemia | 3.3 | [3] |
| This compound | Various | Multiple | 0.6 - 3.4 | [4] |
| Spliceostatin A | Various | Multiple | 1.5 - 9.6 | [1][5] |
| Meayamycin | MCF-7 | Breast Cancer | ~0.02 | [2] |
| Meayamycin | HCT-116 | Colon Cancer | ~0.05 | [3] |
| Meayamycin | A549 | Lung Cancer | ~0.1 | [3] |
Table 2: Anti-proliferative Activity of Pladienolide B and H3B-8800
| Compound | Cell Line | Cancer Type | IC50/GI50 (nM) | Reference(s) |
| Pladienolide B | Gastric Cancer Cell Lines (Various) | Gastric Cancer | 0.6 - 4.0 | [6][7] |
| Pladienolide B | HEL | Erythroleukemia | 1.5 | [8] |
| Pladienolide B | K562 | Chronic Myelogenous Leukemia | 25 | [8] |
| H3B-8800 | Panc05.04 (SF3B1 mutant) | Pancreatic Cancer | Potent Lethality | [9] |
| H3B-8800 | MEC1 (SF3B1 K700E) | Chronic Lymphocytic Leukemia | Enhanced cytotoxicity >25 nM | [10] |
Table 3: In Vitro Splicing Inhibition
| Compound | Assay System | IC50 (µM) | Reference(s) |
| This compound | HeLa cell nuclear extract | 0.05 | [2] |
| Spliceostatin A | HeLa cell nuclear extract | 0.01 | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of SF3b inhibitors are provided below.
In Vitro Splicing Assay
This assay directly measures the ability of a compound to inhibit the splicing of a pre-mRNA substrate in a cell-free system.
Principle: A radiolabeled pre-mRNA substrate is incubated with a nuclear extract that contains all the necessary components for splicing. The splicing reaction produces mature mRNA and a lariat intron. These products are then separated by denaturing polyacrylamide gel electrophoresis and visualized by autoradiography. A decrease in the amount of spliced mRNA and an accumulation of pre-mRNA in the presence of an inhibitor indicates splicing inhibition.[11]
Methodology:
-
Preparation of Radiolabeled Pre-mRNA: A DNA template containing a model intron and flanking exons is transcribed in vitro in the presence of a radiolabeled nucleotide (e.g., [α-³²P]UTP) using a phage RNA polymerase (e.g., T7 or SP6). The resulting radiolabeled pre-mRNA is purified.
-
Preparation of Nuclear Extract: Nuclear extracts are prepared from cultured cells (e.g., HeLa cells) using established protocols that enrich for splicing factors.[11]
-
Splicing Reaction: The radiolabeled pre-mRNA is incubated with the nuclear extract, ATP, and the test compound (or vehicle control) at 30°C for a defined period (e.g., 60-90 minutes).
-
RNA Extraction and Analysis: The reaction is stopped, and the RNA is extracted. The RNA products are then resolved on a denaturing polyacrylamide gel.
-
Data Analysis: The gel is exposed to a phosphor screen or X-ray film to visualize the radiolabeled RNA species. The intensity of the bands corresponding to pre-mRNA, spliced mRNA, and lariat intron are quantified to determine the percentage of splicing inhibition. The IC50 value is calculated from a dose-response curve.[4]
Cell Viability (MTT) Assay
This colorimetric assay is widely used to assess the cytotoxic or anti-proliferative effects of compounds on cultured cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.[12][13]
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound (or vehicle control) and incubated for a specified period (e.g., 48-72 hours).
-
MTT Incubation: An MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[14]
-
Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 or GI50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[5]
Spliceosome Assembly Assay
This assay is used to determine the specific stage at which a compound inhibits the formation of the spliceosome complex.
Principle: Spliceosome assembly is a stepwise process that forms distinct complexes (E, A, B, and C) on the pre-mRNA substrate. These complexes can be separated by native agarose or polyacrylamide gel electrophoresis. By analyzing the accumulation or depletion of these complexes in the presence of an inhibitor, the point of inhibition can be identified.[15]
Methodology:
-
Splicing Reaction Setup: Splicing reactions are set up as described for the in vitro splicing assay, using a radiolabeled pre-mRNA substrate and nuclear extract.
-
Time-Course or Inhibitor Treatment: Reactions are incubated for various time points or with different concentrations of the inhibitor.
-
Native Gel Electrophoresis: The reactions are stopped by adding a loading dye containing heparin (to prevent non-specific protein-RNA interactions) and are then resolved on a native agarose or polyacrylamide gel.
-
Visualization and Analysis: The gel is dried and exposed to a phosphor screen or X-ray film. The migration pattern of the radiolabeled complexes is analyzed to identify which spliceosomal complex is affected by the inhibitor. For example, SF3b inhibitors typically cause an accumulation of the pre-spliceosomal A complex.
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative evaluation of SF3b inhibitors.
References
- 1. Spliceostatins and Derivatives: Chemical Syntheses and Biological Properties of Potent Splicing Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Meayamycin Inhibits pre-mRNA Splicing and Exhibits Picomolar Activity Against Multidrug Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. High antitumor activity of pladienolide B and its derivative in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High antitumor activity of pladienolide B and its derivative in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. H3B-8800, an orally available small-molecule splicing modulator, induces lethality in spliceosome-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SF3B1 mutation–mediated sensitization to H3B-8800 splicing inhibitor in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation of Splicing Competent Nuclear Extract from Mammalian Cells and In Vitro Pre-mRNA Splicing Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. Spliceosome Assembly Pathways for Different Types of Alternative Splicing Converge during Commitment to Splice Site Pairing in the A Complex - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Interface: A Comparative Guide to Confirming the Binding Site of FR901464 and its Analogs on the SF3b Complex
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of experimental approaches and data for confirming the binding site of the anti-tumor agent FR901464 and other small molecule modulators on the SF3b spliceosome complex. We delve into the quantitative binding data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and workflows.
The spliceosome, a complex molecular machine responsible for precursor messenger RNA (pre-mRNA) splicing, has emerged as a critical target in cancer therapy. The SF3b complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP), is essential for the recognition of the branch point adenosine (BPA) during the early stages of spliceosome assembly.[1] Several natural products, including this compound, pladienolide B, and herboxidiene, have been identified as potent inhibitors of the SF3b complex, demonstrating significant anti-tumor activity.[2] These molecules bind to the SF3B1 subunit, the largest component of the SF3b complex, and interfere with the splicing process.[2][3] This guide focuses on the experimental evidence confirming the binding site of this compound and compares it with other well-characterized SF3b inhibitors.
Comparative Analysis of SF3b Modulator Binding Affinities
The potency of various small molecules that target the SF3b complex has been quantified through a range of biochemical and cell-based assays. The following table summarizes key binding affinity (Kd) and half-maximal inhibitory concentration (IC50) values for this compound and its analogs, providing a quantitative basis for comparison.
| Compound | Chemical Class | Source | Reported IC50 / Kd | Key Cellular Effects |
| This compound | Spiroketal macrolide | Pseudomonas sp. | IC50: 0.18-0.71 ng/mL (cancer cell lines)[4] | Splicing inhibition, G1 and G2/M cell cycle arrest, apoptosis[5][6] |
| Spliceostatin A | Spiroketal macrolide | Derivative of this compound | IC50: 5.5 nM (wild-type SF3B1)[3] | Splicing inhibition, pre-mRNA accumulation, apoptosis[3][7] |
| Pladienolide B | Macrolide | Streptomyces platensis | IC50: 1.6-4.9 nM (gastric cancer cells)[5] | Splicing inhibition, G1 and G2/M cell cycle arrest, apoptosis[5][8] |
| E7107 | Synthetic macrolide | Pladienolide derivative | Kd: ~3.6 nM (for SF3b subcomplex)[1]; IC50: <15 nM (B-cell lines)[5][6] | Splicing inhibition, G2-M cell cycle arrest, apoptosis[5][6] |
| Herboxidiene | Polyketide | Streptomyces sp. | Potent splicing inhibitor (specific binding affinity not detailed)[5] | Splicing inhibition, interferes with early spliceosome assembly[5][9] |
| Meayamycin B | Synthetic macrolide | This compound analog | IC50: 0.07-0.16 nM (ALL and AML cell lines)[10] | Potent splicing inhibition, picomolar activity against multidrug-resistant cells[11][12][13] |
Experimental Protocols for On-Target Validation
Confirming that the observed biological effects of these compounds are a direct result of their interaction with the SF3b complex is paramount. The following sections detail the methodologies for key experiments used to validate the binding site of SF3b modulators.
Cryo-EM has been instrumental in visualizing the interaction between SF3b inhibitors and the SF3b complex at near-atomic resolution.
Methodology:
-
Protein Expression and Purification: The four-protein SF3b subcomplex (SF3B1, SF3B3, PHF5A, and SF3B5) is co-expressed in insect cells and purified.[1]
-
Complex Formation: The purified SF3b subcomplex is incubated with the small molecule inhibitor (e.g., E7107) to allow for binding.
-
Grid Preparation and Vitrification: The complex solution is applied to a cryo-EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane to vitrify the sample.
-
Data Collection: The vitrified grids are imaged in a transmission electron microscope equipped with a direct electron detector.[14]
-
Image Processing and 3D Reconstruction: A large dataset of particle images is collected and processed using software such as RELION to classify particles and reconstruct a high-resolution 3D density map of the SF3b-inhibitor complex.[14]
-
Model Building and Analysis: An atomic model of the SF3b complex and the inhibitor is built into the cryo-EM density map, revealing the precise binding pocket and the conformational state of the complex.[1]
This assay directly measures the inhibitory effect of a compound on the splicing reaction in a cell-free system.
Methodology:
-
Preparation of Nuclear Extract: Nuclear extracts containing active spliceosomes are prepared from cultured human cells (e.g., HeLa cells).
-
Pre-mRNA Substrate: A radiolabeled pre-mRNA substrate is synthesized.
-
Splicing Reaction: The splicing reaction is assembled by combining the nuclear extract, the radiolabeled pre-mRNA substrate, ATP, and varying concentrations of the inhibitor or a DMSO control.
-
Incubation: The reaction mixtures are incubated at 30°C to allow splicing to occur.
-
RNA Extraction and Analysis: The RNA is extracted from the reaction and analyzed by denaturing polyacrylamide gel electrophoresis.
-
Quantification: The amount of spliced mRNA and unspliced pre-mRNA is quantified to determine the splicing efficiency. The IC50 value is calculated by plotting the splicing efficiency against the inhibitor concentration.[5]
This technique is used to covalently link the inhibitor to its binding partner, allowing for the identification of the target protein.
Methodology:
-
Synthesis of a Photoaffinity Probe: A derivative of the inhibitor is synthesized with a photoreactive group (e.g., a diazirine) and a tag for enrichment (e.g., biotin).[15][16][17][18][19][20]
-
Labeling in Cells or Lysates: The photoaffinity probe is incubated with live cells or cell lysates to allow it to bind to its target.
-
UV Crosslinking: The sample is exposed to UV light to activate the photoreactive group, forming a covalent bond between the probe and its binding protein.[18][20]
-
Enrichment of Labeled Proteins: The biotin-tagged protein-probe complexes are captured using streptavidin beads.
-
Protein Identification: The captured proteins are eluted, separated by SDS-PAGE, and identified by mass spectrometry.[17]
The generation and characterization of cell lines resistant to SF3b inhibitors can pinpoint the drug-binding site.
Methodology:
-
Generation of Resistant Cell Lines: Cancer cell lines are cultured in the presence of increasing concentrations of the SF3b inhibitor to select for resistant clones.[21]
-
Sequencing of SF3B1: The gene encoding SF3B1 from the resistant clones is sequenced to identify mutations.[21]
-
Functional Validation: The identified mutations are introduced into the wild-type SF3B1 gene and expressed in sensitive cells to confirm that they confer resistance to the inhibitor.[21]
-
Binding Affinity Measurement: The binding affinity of the inhibitor to the mutant SF3B1 protein is measured to demonstrate that the mutation impairs drug binding.[21]
Visualizing the Molecular Interactions and Experimental Workflows
To further clarify the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Mechanism of SF3b inhibition by this compound.
Caption: A typical experimental workflow for confirming the binding site.
Caption: Logical relationship of resistance mutations.
References
- 1. The cryo-EM structure of the SF3b spliceosome complex bound to a splicing modulator reveals a pre-mRNA substrate competitive mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of herboxidiene derivatives that potently inhibit in vitro splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Splicing modulator this compound is a potential agent for colorectal cancer in combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Splicing Modulation Results in Aberrant Isoforms and Protein Products of p53 Pathway Genes and the Sensitization of B Cells to Non-Genotoxic MDM2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Herboxidiene Features That Mediate Conformation-Dependent SF3B1 Interactions to Inhibit Splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of splicing factor 3b inhibitors in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Meayamycin Inhibits pre-mRNA Splicing and Exhibits Picomolar Activity Against Multidrug Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Meayamycin inhibits pre-messenger RNA splicing and exhibits picomolar activity against multidrug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Splicing factor SF3b as a target of the antitumor natural product pladienolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Biological validation that SF3b is a target of the antitumor macrolide pladienolide - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Splicing Modulation: A Comparative Guide to FR901464 and its Alternatives through RNA-Seq Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the splicing modulator FR901464's effect on pre-mRNA splicing, primarily utilizing RNA-sequencing (RNA-seq) data. We offer an objective comparison with other notable splicing inhibitors, supported by experimental data and detailed protocols to aid in the design and interpretation of related studies.
This compound is a potent natural product that has garnered significant attention for its antitumor activity, which stems from its ability to modulate pre-mRNA splicing. It achieves this by targeting the SF3B1 (Splicing Factor 3b Subunit 1), a core component of the spliceosome.[1][2] This guide delves into the validation of this compound's splicing effects and juxtaposes its performance with other splicing modulators like Pladienolide B, Thailanstatin B, and the this compound analog, Meayamycin D.
Comparative Analysis of Splicing Modulators
The following tables summarize the quantitative data on the antiproliferative and splicing inhibitory activities of this compound and its counterparts. This data has been compiled from various studies to provide a clear comparison of their potency and effects across different cancer cell lines.
| Compound | Target | Mechanism of Action | Reported IC50 (Antiproliferative) | Key Splicing Changes | Reference |
| This compound | SF3B1 | Inhibits spliceosome assembly at an early stage. | 0.61 - 3.4 nM (various cancer cell lines) | Induces intron retention and exon skipping. Affects splicing of genes involved in cell cycle and apoptosis, such as MDM2. | [1] |
| Pladienolide B | SF3B1 | Binds to SF3B1 and inhibits the stable association of U2 snRNP with the pre-mRNA branch point. | Low nanomolar range | Induces apoptosis-associated splicing of MCL-1 and altered splicing of RON. | [3][4] |
| Thailanstatin B | SF3b complex | Stalls spliceosome assembly at the A complex stage, leading to an accumulation of unspliced pre-mRNA. | Generally less potent than this compound. | Widespread disruption of constitutive and alternative splicing. | [3][5] |
| Meayamycin D | SF3B1, PHF5A | Binds to SF3B1 and PHF5A, components of the spliceosome. | Picomolar range (more potent than this compound) | Induces alternative splicing of MCL-1. | [6][7][8][9][10] |
Experimental Protocols
To ensure the reproducibility and cross-validation of findings, detailed experimental protocols are crucial. Below are representative methodologies for key experiments cited in the analysis of these splicing modulators.
Cell Culture and Drug Treatment
-
Cell Lines: Human cancer cell lines (e.g., HCT116, DLD1, HeLa, MCF-7) are cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Drug Preparation: this compound and other splicing modulators are dissolved in a suitable solvent, such as DMSO, to create stock solutions.
-
Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing the desired concentration of the splicing modulator or vehicle control (DMSO). Treatment duration can range from a few hours to 72 hours, depending on the experimental endpoint.
RNA-Sequencing (RNA-Seq) for Alternative Splicing Analysis
This protocol outlines a typical workflow for analyzing changes in alternative splicing upon treatment with a splicing modulator.
-
RNA Extraction: Following drug treatment, total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
Library Preparation: An RNA-seq library is prepared from high-quality RNA samples. This typically involves poly(A) selection to enrich for mRNA, followed by fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq, HiSeq). The choice of sequencing depth (number of reads per sample) is critical for detecting alternative splicing events, with deeper sequencing providing greater sensitivity.
-
Bioinformatic Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality bases are trimmed.
-
Alignment: The cleaned reads are aligned to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner such as STAR.
-
Alternative Splicing Analysis: Aligned reads are analyzed to identify and quantify different types of alternative splicing events (e.g., exon skipping, intron retention, alternative 3'/5' splice sites). Tools like rMATS, LeafCutter, or custom scripts can be used for this purpose.
-
Differential Splicing Analysis: Statistical analysis is performed to identify splicing events that are significantly different between drug-treated and control samples.
-
Visualization: The results are visualized using tools like the Integrated Genome Browser (IGB) or Sashimi plots to inspect individual splicing events.
-
Visualizing the Molecular and Experimental Landscape
Diagrams are provided below to illustrate the signaling pathway targeted by these splicing modulators, the experimental workflow for RNA-seq analysis, and the logical relationship between this compound and its alternatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Splicing modulator this compound is a potential agent for colorectal cancer in combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Coherence between Cellular Responses and in Vitro Splicing Inhibition for the Anti-tumor Drug Pladienolide B and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Meayamycin inhibits pre-messenger RNA splicing and exhibits picomolar activity against multidrug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Meayamycin Inhibits pre-mRNA Splicing and Exhibits Picomolar Activity Against Multidrug Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and Conformational Analysis of this compound-Based RNA Splicing Modulators and Their Synergism in Drug-Resistant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Meayamycin vs. FR901464: A Comparative Analysis of Potency and Mechanism
In the landscape of anti-cancer drug development, compounds that target fundamental cellular processes hold significant promise. Both Meayamycin and FR901464 are potent anti-tumor agents that function by inhibiting the spliceosome, a critical component of gene expression.[1][2] This guide provides a detailed comparison of their potency, mechanism of action, and other key pharmacological properties, supported by experimental data for researchers and drug development professionals.
Potency: Meayamycin Demonstrates Superior Antiproliferative Activity
Meayamycin, a synthetic analog of the natural product this compound, exhibits significantly greater potency as an antiproliferative agent.[2] Multiple studies have reported that Meayamycin is approximately two orders of magnitude, or 100 times, more potent than this compound against human breast cancer MCF-7 cells.[2][3] This enhanced potency extends to a variety of cancer cell lines, where Meayamycin demonstrates growth-inhibitory activity at picomolar concentrations.[2] A notable advantage of Meayamycin is its retained picomolar activity against multidrug-resistant (MDR) cells, a significant hurdle in cancer chemotherapy.[2][4]
While this compound is itself a potent agent with IC50 values in the nanogram per milliliter range against several cancer cell lines, Meayamycin's structural modifications have led to a substantial improvement in its cytotoxic efficacy.[5]
Table 1: Antiproliferative Activity of Meayamycin and this compound
| Compound | Cell Line | Measurement | Potency | Reference |
| Meayamycin | Various Cancer Cells | Antiproliferative Activity | Picomolar range | [2][6] |
| Meayamycin | MCF-7 (Human Breast Adenocarcinoma) | Relative Potency | ~100-fold more potent than this compound | [2][3] |
| Meayamycin | A549 (Human Lung Carcinoma) | GI50 | 258 pM | [7] |
| Meayamycin | H1299 (Human Non-small Cell Lung Carcinoma) | GI50 | 841 pM | [7] |
| This compound | HCT-116, SW480, A549, MCF-7, P388 | IC50 | 0.31–1.69 ng/mL | [5] |
Mechanism of Action: Targeting the Spliceosome
Both Meayamycin and this compound exert their anticancer effects by inhibiting the pre-messenger RNA (pre-mRNA) splicing process.[1][6] They specifically bind to the Splicing Factor 3b (SF3b) complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP) in the spliceosome.[4][6][7] This binding event prevents the stable association of the U2 snRNP with the branch point of the pre-mRNA, thereby blocking the formation of the spliceosomal A complex.[4][8] The inhibition of spliceosome assembly halts the removal of introns, leading to an accumulation of unspliced pre-mRNA and subsequent disruption of protein synthesis, ultimately inducing cell death.[2][4] The epoxide group present in both molecules is crucial for their biological activity.[4][7]
One of the critical downstream effects of this splicing inhibition is the modulation of apoptosis-regulating proteins. For instance, treatment with these compounds can alter the alternative splicing of the Mcl-1 pre-mRNA.[7][9] This shifts the balance from the anti-apoptotic Mcl-1L isoform to the pro-apoptotic Mcl-1S isoform, contributing to the induction of apoptosis in cancer cells.[7][9]
Experimental Protocols
The evaluation of the antiproliferative potency of Meayamycin and this compound typically involves cell viability and splicing assays.
Cell Proliferation Assay (GI50 Determination)
This assay quantifies the concentration of a compound that causes a 50% reduction in cell growth.
-
Cell Culture: Cancer cell lines (e.g., MCF-7, A549, HCT116) are cultured in a suitable medium, such as RPMI-1640, supplemented with 10% fetal bovine serum and antibiotics, at 37°C in a 5% CO2 atmosphere.[3]
-
Cell Plating: Cells are seeded into 96-well plates at a density of 2,000 to 4,000 cells per well and incubated for 24-48 hours to allow for attachment.[3]
-
Compound Treatment: Stock solutions of Meayamycin or this compound, typically dissolved in DMSO, are serially diluted to the desired concentrations in the cell culture medium.[3] The cells are then treated with these dilutions and incubated for a specified period (e.g., 72 or 96 hours).
-
Viability Assessment: Cell viability is measured using a variety of methods, such as the sulforhodamine B (SRB) assay, MTT assay, or high-content imaging to count cell numbers.
-
Data Analysis: The GI50 values are calculated by plotting the percentage of cell growth inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
In Vitro Splicing Assay
This assay directly measures the inhibitory effect of the compounds on the splicing machinery.
-
Nuclear Extract Preparation: Nuclear extracts containing active spliceosomes are prepared from cultured cells, such as HEK-293.
-
Splicing Reaction: A radiolabeled pre-mRNA substrate (e.g., AdML pre-mRNA) is incubated with the nuclear extract in the presence of ATP and varying concentrations of Meayamycin or this compound.[4][10]
-
RNA Analysis: The RNA from the reaction is extracted and analyzed by denaturing polyacrylamide gel electrophoresis.
-
Inhibition Assessment: The inhibition of splicing is observed by the accumulation of the unspliced pre-mRNA substrate and a decrease in the spliced mRNA product. Complete inhibition by Meayamycin has been observed at concentrations as low as 50 nmol/L.[4][10]
Key Differences Beyond Potency
Beyond the significant difference in potency, Meayamycin has other advantageous properties compared to this compound.
-
Chemical Stability: Meayamycin is chemically more stable than this compound.[4] In cell culture medium (RPMI with 10% FBS), the half-life of Meayamycin is approximately 37 hours, which is over 50 times longer than the 45-minute half-life reported for this compound.[4] This increased stability ensures a more sustained exposure of cancer cells to the active compound in experimental settings and is a favorable characteristic for drug development.
-
Activity Against Multidrug-Resistant (MDR) Cells: A striking feature of Meayamycin is its ability to overcome multidrug resistance.[2][4] It retains high potency against MDR cell lines, which often overexpress efflux pumps like P-glycoprotein that expel many conventional chemotherapy drugs.[4] This suggests Meayamycin may be effective in treating cancers that have become resistant to other therapies.
Conclusion
Meayamycin represents a significant advancement over its parent compound, this compound. Its substantially higher potency, which is in the picomolar range for many cancer cell lines, combined with its enhanced chemical stability and potent activity against multidrug-resistant cells, makes it a highly promising lead compound for the development of novel anticancer agents.[2][4] Both compounds share a common mechanism of action by inhibiting the SF3b complex of the spliceosome, but the structural modifications in Meayamycin have translated into a superior pharmacological profile.[4][6] These findings underscore the value of analog synthesis in optimizing the therapeutic potential of natural products.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Meayamycin inhibits pre-messenger RNA splicing and exhibits picomolar activity against multidrug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 6. Meayamycin | Spliceosome inhibitor | Probechem Biochemicals [probechem.com]
- 7. Buy (+)-Meayamycin B | 1020210-12-1 [smolecule.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound – Koide Group [koidelab.chem.pitt.edu]
- 10. Meayamycin Inhibits pre-mRNA Splicing and Exhibits Picomolar Activity Against Multidrug Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Efficacy of FR901464 in Combination with Other Anticancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer drug FR901464 in combination with other therapeutic agents. The data presented herein is compiled from preclinical studies to offer an objective overview of its performance, supported by experimental data and detailed methodologies.
This compound and Olaparib: A Synergistic Combination in Colorectal Cancer
Recent studies have highlighted the potential of this compound, a modulator of the splicing factor 3B subunit 1 (SF3B1), in combination therapy for colorectal cancer (CRC).[1][2] Research by Yamano et al. (2019) has demonstrated that this compound exhibits a synergistic cytotoxic effect when combined with the Poly (ADP-ribose) polymerase 1 (PARP1) inhibitor, olaparib, in CRC cell lines.[1]
The mechanism behind this synergy lies in this compound's ability to downregulate genes associated with the Fanconi anemia pathway, specifically BRCA1 and BRCA2.[1] This downregulation induces a state of "BRCAness" or homologous recombination deficiency in cancer cells, rendering them highly susceptible to PARP inhibitors like olaparib, which block a key DNA repair pathway.
Quantitative Data Summary
The following tables summarize the quantitative data from the study by Yamano et al. (2019), demonstrating the efficacy of this compound as a monotherapy and its synergistic potential with olaparib.
Table 1: Monotherapy Efficacy of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 of this compound (ng/mL) |
| HCT116 | Colorectal Cancer | 0.31 |
| DLD1 | Colorectal Cancer | 0.71 |
| RKO | Colorectal Cancer | Not explicitly stated |
| LoVo | Colorectal Cancer | Not explicitly stated |
| CT26 | Colorectal Cancer | Not explicitly stated |
| Human Fibroblasts | Normal Tissue | 0.18 |
Source: Yamano et al., 2019
Table 2: Synergistic Efficacy of this compound and Olaparib in Colorectal Cancer Cell Lines
While the study by Yamano et al. (2019) qualitatively describes the synergistic effects, it does not provide specific Combination Index (CI) values. The synergy was demonstrated by the enhanced cytotoxicity of olaparib when cells were pretreated with this compound.
| Cell Line | This compound Pretreatment | Olaparib Concentration Range | Observed Effect |
| DLD1 | 2.5 ng/mL | 0.5 µM and 10 µM | Enhanced cytotoxicity of olaparib |
| HCT116 | 2.5 ng/mL | 0.1 µM to 5 µM | Enhanced cytotoxicity of olaparib |
Source: Yamano et al., 2019
Experimental Protocols
Cell Viability Assay (WST-8 Assay)
-
Cell Lines: DLD1 and HCT116 colorectal cancer cell lines.
-
Drug Treatment:
-
For monotherapy IC50 determination, cells were treated with varying concentrations of this compound.
-
For combination studies, cells were pretreated with this compound (1 ng/mL or 2.5 ng/mL) for 24 hours, followed by the addition of varying concentrations of olaparib for another 72 hours.
-
-
Assay Procedure:
-
Cells were seeded in 96-well plates.
-
After drug treatment, 10 µL of WST-8 solution was added to each well.
-
Plates were incubated for 2 hours at 37°C.
-
The absorbance was measured at 450 nm using a microplate reader.
-
Cell viability was calculated as a percentage of the control (untreated) cells.
-
Signaling Pathway and Experimental Workflow
Caption: Mechanism of this compound and Olaparib Synergy.
Caption: Combination Cytotoxicity Assay Workflow.
This compound Analogue (Meayamycin D) in Combination Therapies for Lung Cancer
An analogue of this compound, meayamycin D, has also shown promise in combination therapies for lung cancer.[3][4] Studies have indicated synergistic effects when meayamycin D is combined with the BCL-2 inhibitor venetoclax and the EGFR inhibitor osimertinib in drug-resistant lung cancer cell lines.[3][4] This suggests that the splicing modulation mechanism of this compound and its analogues could be a valuable strategy to overcome resistance to targeted therapies.
As of the latest review, specific quantitative data, such as Combination Index values, and detailed experimental protocols for these combinations were not available in the public domain. Further research is needed to fully elucidate the quantitative synergy and optimal conditions for these combinations.
Conclusion
This compound and its analogues represent a promising class of anti-cancer agents, particularly when used in combination with targeted therapies. The synergistic effect of this compound with the PARP inhibitor olaparib in colorectal cancer is supported by preclinical evidence demonstrating a clear biological rationale. By inducing a "BRCAness" phenotype, this compound sensitizes tumors to agents that exploit deficiencies in DNA repair pathways. While the current data is compelling, further studies are warranted to quantify the synergy through methods such as Combination Index analysis and to explore these combinations in in vivo models and eventually in clinical settings. The preliminary findings for the this compound analogue, meayamycin D, in lung cancer also open new avenues for combination strategies to combat drug resistance.
References
- 1. Splicing modulator this compound is a potential agent for colorectal cancer in combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Synergistic effects of MK-1775 and gemcitabine on cytotoxicity in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Spliceosome Inhibitors: FR901464 vs. Herboxidiene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two potent anti-tumor natural products, FR901464 and herboxidiene. Both compounds target the spliceosome, a critical cellular machine responsible for pre-mRNA splicing, but exhibit distinct chemical structures and biological potencies. This document synthesizes experimental data on their mechanisms of action, cytotoxic activities, and the experimental protocols used for their evaluation.
Introduction and Mechanism of Action
This compound and herboxidiene are natural products that exhibit potent anticancer activity by inhibiting the pre-mRNA splicing process.[1][2][3] Their primary molecular target is the Splicing Factor 3b (SF3b) complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP) within the spliceosome.[3] By binding to the SF3B1 subunit of this complex, both molecules interfere with the early stages of spliceosome assembly.[1][4]
The binding of these inhibitors to SF3B1 prevents the stable association of the U2 snRNP with the branch point sequence of the pre-mRNA.[4] This action effectively stalls the spliceosome assembly at the A complex stage, preventing the progression to the catalytically active B and C complexes.[4][5][6] The accumulation of unspliced or mis-spliced pre-mRNA triggers cellular stress responses, leading to cell cycle arrest, typically at the G1 and G2/M phases, and ultimately apoptosis (programmed cell death).[1] Although they share a common target and general mechanism, their distinct chemical structures lead to differences in binding affinity and overall biological potency.
Figure 1: Mechanism of Spliceosome Inhibition.
Chemical Structure Comparison
While both molecules interact with the same protein complex, their structures are distinct. This compound features two highly functionalized tetrahydropyran rings linked by a diene moiety.[1] Herboxidiene is a polyketide characterized by a tetrahydropyran ring and a side chain containing a conjugated diene and a unique epoxide functional group.[2] These structural differences are responsible for their varying potencies.
| Feature | This compound | Herboxidiene |
| Chemical Class | Polyketide / Macrolide | Polyketide |
| Molecular Formula | C30H43NO8 | C25H42O6 |
| Molecular Weight | 545.7 g/mol | 438.6 g/mol |
| Key Moieties | Two tetrahydropyran rings, diene linker, α,β-unsaturated amide | Tetrahydropyran ring, conjugated diene, epoxide group, acetic acid residue |
Table 1: Chemical Properties of this compound and Herboxidiene.
Comparative Performance Data
Experimental data indicates that this compound is a more potent inhibitor of cancer cell proliferation than herboxidiene.[1] The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for this compound are consistently in the low- to sub-nanomolar range across various cancer cell lines, whereas herboxidiene's values are typically in the mid- to high-nanomolar range.
Note: The following data is compiled from multiple studies and may not be directly comparable due to variations in experimental conditions.
| Cell Line | This compound (IC50/GI50 in nM) | Herboxidiene (IC50/GI50 in nM) |
| Human Cancer Cell Lines | 0.6 - 3.4[1] | 7.4 - 62[3] |
| Colorectal Cancer (CRC) Lines | < 1 ng/mL (~1.8 nM)[7] | Not specified |
| In Vitro Splicing Inhibition | ~50 nM | ~300 - 400 nM[3] |
Table 2: Comparative Biological Activity of this compound and Herboxidiene.
Experimental Protocols
The evaluation of splicing inhibitors like this compound and herboxidiene relies on a series of standardized in vitro and cell-based assays. Below are detailed methodologies for key experiments.
Figure 2: General Workflow for Splicing Inhibitor Evaluation.
In Vitro Pre-mRNA Splicing Assay
This assay directly measures the ability of a compound to inhibit the splicing machinery in a cell-free system.[8][9]
-
Preparation of Radiolabeled Pre-mRNA: A minigene construct containing two exons and an intron is transcribed in vitro in the presence of a radiolabeled nucleotide (e.g., [α-32P]UTP) using a polymerase like T7.[8][10] The resulting radiolabeled pre-mRNA is purified.
-
Preparation of Nuclear Extract: Splicing-competent nuclear extracts are prepared from cultured mammalian cells, typically HeLa cells, by isolating nuclei and extracting nuclear proteins.[9][11]
-
Splicing Reaction: The radiolabeled pre-mRNA substrate is incubated with the HeLa nuclear extract at 30°C in a splicing buffer containing ATP and necessary salts.[10] Test compounds (this compound, herboxidiene, or vehicle control) are added at various concentrations. Reactions are typically run for 0 to 4 hours.[10]
-
RNA Extraction and Analysis: The reaction is stopped, and total RNA is extracted using a phenol/chloroform procedure followed by ethanol precipitation.[9]
-
Visualization: The RNA products (pre-mRNA, spliced mRNA, and splicing intermediates) are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).[8] The gel is dried and exposed to a phosphor imaging screen or X-ray film to visualize the radiolabeled RNA bands. Inhibition is quantified by measuring the reduction in the spliced mRNA product relative to the pre-mRNA substrate.[8][10]
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of a compound's cytotoxic effects.[12][13]
-
Cell Seeding: Adherent or suspension cancer cells are seeded into a 96-well plate at a predetermined density and allowed to attach or stabilize overnight.[12]
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound (this compound or herboxidiene). Control wells receive medium with vehicle (e.g., DMSO).[13] Cells are incubated for a specified period, typically 24 to 72 hours.[13]
-
MTT Addition: A sterile solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well (final concentration ~0.5 mg/mL), and the plate is incubated for 1-4 hours at 37°C.[14] Metabolically active cells with functional mitochondrial dehydrogenases will reduce the yellow MTT to insoluble purple formazan crystals.[12]
-
Solubilization: A solubilization solution (e.g., acidified isopropanol or DMSO) is added to each well to dissolve the formazan crystals.[14] The plate is often shaken on an orbital shaker to ensure complete dissolution.
-
Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate spectrophotometer, typically at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The GI50 (concentration causing 50% growth inhibition) is determined by plotting viability against compound concentration.[13]
Cell Cycle Analysis by Flow Cytometry
This technique quantifies the DNA content of cells to determine the distribution of the cell population across the different phases of the cell cycle (G0/G1, S, and G2/M).[15][16]
-
Cell Treatment and Harvesting: Cells are cultured and treated with the test compounds (or vehicle control) for a defined period (e.g., 24 hours). Both adherent and floating cells are harvested, washed with phosphate-buffered saline (PBS), and counted.[17]
-
Cell Fixation: The cell pellet (typically 1x106 cells) is resuspended and fixed by adding ice-cold 70% ethanol dropwise while gently vortexing.[16][17] This permeabilizes the cells and preserves their structure. Cells can be stored at 4°C in ethanol.[17]
-
Staining: The fixed cells are washed with PBS to remove the ethanol. To ensure only DNA is stained, the cells are treated with RNase A to degrade RNA.[16][18] A solution of Propidium Iodide (PI), a fluorescent dye that intercalates with DNA, is then added.[15][17]
-
Flow Cytometry Acquisition: The stained cells are analyzed on a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in each cell.[15] Data from at least 10,000 single-cell events are collected.[17]
-
Data Analysis: The resulting data is displayed as a histogram of DNA content. Cells in the G0/G1 phase have a 2N DNA content, while cells in the G2/M phase have a 4N DNA content. Cells in the S phase, which are actively replicating their DNA, have a DNA content between 2N and 4N. Analysis software is used to quantify the percentage of cells in each phase, revealing any compound-induced cell cycle arrest.[16]
Conclusion
Both this compound and herboxidiene are valuable chemical probes for studying the spliceosome and represent a promising class of anticancer agents. They effectively inhibit pre-mRNA splicing by targeting the SF3b complex, leading to cancer cell death. However, comparative data suggests that this compound is significantly more potent than herboxidiene, both in its ability to inhibit splicing in vitro and in its cytotoxicity against cancer cell lines. The development of analogues, such as meayamycin from this compound, has yielded even more potent compounds, highlighting the therapeutic potential of targeting the spliceosome in cancer treatment.[1] Further research, including direct head-to-head in vivo comparisons and structural studies of their interactions with the SF3b complex, will be crucial for the clinical development of this class of inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Modulating splicing with small molecular inhibitors of the spliceosome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Small Molecule Inhibitors of Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and characterization of small molecule inhibitors of pre-mRNA splicing that block spliceosome assembly at novel stages [ediss.uni-goettingen.de]
- 7. Splicing modulator this compound is a potential agent for colorectal cancer in combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Assay of Pre-mRNA Splicing in Mammalian Nuclear Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of Splicing Competent Nuclear Extract from Mammalian Cells and In Vitro Pre-mRNA Splicing Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. med.upenn.edu [med.upenn.edu]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. wp.uthscsa.edu [wp.uthscsa.edu]
- 17. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 18. ucl.ac.uk [ucl.ac.uk]
Independent Verification of FR901464's Mechanism of Action: A Comparative Guide
This guide provides a detailed comparison of FR901464, a potent anti-tumor agent, with other spliceosome inhibitors. It is intended for researchers, scientists, and drug development professionals, offering objective analysis and supporting experimental data to facilitate further investigation into targeting the spliceosome for therapeutic purposes.
Introduction: The Spliceosome as a Therapeutic Target
The spliceosome is a large and dynamic molecular machine responsible for pre-mRNA splicing, a critical step in eukaryotic gene expression.[1] By removing introns and ligating exons, the spliceosome generates mature mRNA ready for translation. Dysregulation of this process is increasingly linked to various diseases, particularly cancer, making the spliceosome an attractive therapeutic target.[2][3] Several natural products have been identified as potent inhibitors of the spliceosome, with this compound being a prominent example.[4][5]
Mechanism of Action of this compound
This compound and its derivatives, such as Spliceostatin A, exert their anti-tumor effects by directly targeting the Splicing Factor 3b (SF3b) subcomplex, a core component of the U2 small nuclear ribonucleoprotein (snRNP).[3][6][7] This binding event prevents the stable association of the U2 snRNP with the branch point sequence of the pre-mRNA. Consequently, the assembly of the spliceosome is stalled at an early stage known as the A complex, leading to an accumulation of unspliced pre-mRNA transcripts and the inhibition of protein synthesis for affected genes.[3][5] This disruption ultimately triggers cell cycle arrest and apoptosis in cancer cells.[8][9]
Caption: Mechanism of this compound action on the spliceosome assembly pathway.
Comparative Analysis of Spliceosome Inhibitors
This compound belongs to a class of natural products that target the SF3b complex. However, other compounds exist that inhibit the spliceosome through similar or distinct mechanisms. A comparison provides valuable context for selecting appropriate research tools.
| Compound Class | Example(s) | Target | Mechanism of Action | Reference |
| Spliceostatins | This compound, Spliceostatin A | SF3b Complex | Binds to SF3b, preventing U2 snRNP association with pre-mRNA and stalling spliceosome assembly at Complex A. | [2][3][6] |
| Pladienolides | Pladienolide B, E7107 | SF3b Complex | Shares a common pharmacophore with this compound; binds to SF3b and inhibits splicing at an early stage. | [3][10][11] |
| Thailanstatins | Thailanstatin A, Thailanstatin B | SF3b Complex | Binds to the SF3b complex, leading to an accumulation of unspliced pre-mRNA. | [12][13] |
| Herboxidiene | Herboxidiene/GEX1A | SF3b Complex | Natural product that targets the SF3B1 protein, a component of the U2 snRNP. | [5][13] |
| Sudemycins | Sudemycin D1-D6 | SF3b Complex | Synthetic analogues of this compound that induce alternative gene splicing. | [11] |
| Biflavonoids | Isoginkgetin | U4/U5/U6 tri-snRNP | Prevents the stable recruitment of the U4/U5/U6 tri-snRNP, stalling spliceosome assembly at Complex A. | [2][3][5] |
| Quinazolinones | Madrasin | Unknown (early stage) | Interferes with the early stages of spliceosome assembly, causing a stall at the A complex. | [1] |
Quantitative Performance Data
The potency of spliceosome inhibitors is typically evaluated through cytotoxicity assays in various cell lines and direct in vitro splicing inhibition assays. This compound consistently demonstrates high potency across multiple cancer cell lines.
| Compound | Assay Type | Cell Line / System | IC50 / GI50 Value | Reference |
| This compound | Cytotoxicity | Multiple Human Cancer Lines | 0.18 - 0.71 ng/mL | [7] |
| This compound | Cytotoxicity | DLD1 (Colon Cancer) | < 1 ng/mL | [7] |
| This compound | Cytotoxicity | HCT116 (Colon Cancer) | < 1 ng/mL | [7] |
| This compound | In Vitro Splicing | HeLa Nuclear Extract | ~0.05 µM | |
| Spliceostatin A | Cytotoxicity | CLL (Leukemia) Cells | 2.5 - 20 nM | [8] |
| Pladienolide B | In Vitro Splicing | HeLa Nuclear Extract | Potent (nM range) | [11] |
| Meayamycin B | Cytotoxicity | HeLa Cells | Potent (pM range) | [14] |
| Thailanstatin B | In Vitro Splicing | HeLa Nuclear Extract | Less potent than this compound |
Experimental Protocols for Mechanism Verification
Verifying the mechanism of action for a putative splicing inhibitor involves several key experiments. Below are generalized protocols for two fundamental assays.
In Vitro Splicing Assay
This assay directly measures a compound's ability to inhibit the spliceosome machinery in a cell-free system.
Methodology:
-
Prepare Nuclear Extract: Isolate nuclear extracts rich in splicing factors from a suitable cell line (e.g., HeLa).
-
Synthesize Pre-mRNA Substrate: Transcribe a radiolabeled (e.g., 32P-UTP) pre-mRNA substrate containing two exons and an intron in vitro.
-
Splicing Reaction: Set up splicing reactions containing the nuclear extract, ATP, the radiolabeled pre-mRNA substrate, and varying concentrations of the test compound (e.g., this compound) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the reactions at 30°C for a defined period (e.g., 60-90 minutes) to allow splicing to occur.
-
RNA Extraction: Stop the reaction and extract the RNA products.
-
Analysis: Separate the RNA products (pre-mRNA, spliced mRNA, lariat intron) using denaturing polyacrylamide gel electrophoresis (PAGE) and visualize the results via autoradiography.
-
Quantification: Quantify the band intensities to determine the percentage of splicing inhibition relative to the control and calculate the IC50 value.
Caption: A generalized workflow for an in vitro splicing inhibition assay.
RT-PCR Assay for Alternative Splicing
This cell-based assay determines how a compound affects splicing patterns of specific genes, such as the apoptosis regulator MCL1. Inhibition of SF3b often promotes skipping of an exon in MCL1, shifting the balance from the anti-apoptotic (Mcl-1L) to the pro-apoptotic (Mcl-1S) isoform.[12]
Methodology:
-
Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., HeLa, HCT116) and treat with the test compound at various concentrations for a specified time.
-
RNA Isolation: Harvest the cells and isolate total RNA.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using reverse transcriptase.
-
PCR Amplification: Perform PCR using primers that flank the alternatively spliced region of the target gene (e.g., exon 2 of MCL1).
-
Gel Electrophoresis: Separate the PCR products on an agarose gel. The different splice isoforms will appear as distinct bands of different sizes.
-
Analysis: Analyze the band intensities to determine the relative abundance of each splice isoform in treated versus untreated cells.
Conclusion
Independent verification confirms that this compound is a highly potent inhibitor of the spliceosome that functions by binding to the SF3b complex and stalling spliceosome assembly.[6][7] It shares this core mechanism with other natural products like Pladienolides and Thailanstatins, though its potency is among the highest reported. The comparative data and experimental protocols provided in this guide offer a framework for researchers to further explore this compound and other spliceosome modulators as potential cancer therapeutics. The ability of these compounds to induce apoptosis by modulating the alternative splicing of key genes like MCL1 underscores the significant therapeutic potential of targeting this fundamental cellular process.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Therapeutic Targeting of Alternative Splicing: A New Frontier in Cancer Treatment [frontiersin.org]
- 4. Structural Requirements for the Antiproliferative Activity of Pre-mRNA Splicing Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulating splicing with small molecular inhibitors of the spliceosome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spliceostatin A targets SF3b and inhibits both splicing and nuclear retention of pre-mRNA. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Splicing modulator this compound is a potential agent for colorectal cancer in combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sudemycins, novel small molecule analogues of this compound, induce alternative gene splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Comparison of splicing factor 3b inhibitors in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of FR901464: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Responsible Handling of a Potent Spliceosome Inhibitor
FR901464 is a potent, anti-tumor spliceosome inhibitor valued in cancer research for its cytotoxic properties.[1] Due to its high potency and potential hazards, it is imperative that researchers, scientists, and drug development professionals adhere to strict protocols for its disposal to ensure personal safety, prevent environmental contamination, and maintain regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound and associated contaminated materials.
Immediate Safety and Handling Precautions
Before beginning any work with this compound, all personnel must be thoroughly familiar with the compound's Safety Data Sheet (SDS). Personal Protective Equipment (PPE) is mandatory and includes, at a minimum, a lab coat, safety glasses, and chemical-resistant gloves. All handling of this compound, including the preparation of solutions and the generation of waste, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative information pertinent to the handling and disposal of this compound.
| Parameter | Value | Source |
| Purity | 99.79% | MedchemExpress[2] |
| IC50 (in vitro) | < 1 ng/mL in various cancer cell lines | PMC - NIH[1] |
| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month | MedchemExpress[2] |
Step-by-Step Disposal Protocol for this compound
The following protocol is based on best practices for the disposal of hazardous and cytotoxic chemical waste.[3][4] Always consult with your institution's Environmental Health and Safety (EHS) office to ensure compliance with local, state, and federal regulations.
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe laboratory waste management. All waste contaminated with this compound must be kept separate from other waste streams.[5]
-
Solid Waste: This includes, but is not limited to:
-
Unused or expired this compound powder.
-
Contaminated consumables such as pipette tips, microfuge tubes, and cell culture flasks.
-
Contaminated PPE, including gloves and disposable lab coats.
-
Empty original containers (vials). Even if seemingly empty, these should be treated as hazardous waste.[6]
-
-
Liquid Waste: This category encompasses:
-
Unused stock solutions of this compound.
-
Aqueous solutions and experimental media containing this compound.
-
The first rinse of any container that held this compound.[7]
-
-
Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated, puncture-proof sharps container.[4]
Step 2: Waste Containment and Labeling
-
Solid Waste: Collect all solid waste in a designated, leak-proof hazardous waste container lined with a purple cytotoxic waste bag.[4]
-
Liquid Waste: Use a dedicated, compatible, and clearly labeled hazardous waste container for all liquid waste. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS office. Ensure the container is tightly sealed when not in use to prevent spills and evaporation.
-
Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste" and "Cytotoxic," along with the full chemical name "this compound." The label should also include the approximate concentration and quantity of the waste and the date of accumulation.[8]
Step 3: Storage of Waste
Store all this compound waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory. This area should be away from sources of ignition and incompatible materials.
Step 4: Arranging for Final Disposal
The final disposal of this compound waste must be handled by a licensed hazardous waste disposal company.
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Provide the EHS office with a complete and accurate inventory of the waste to be collected.
-
The primary method for the final disposal of cytotoxic waste is incineration.[4]
Experimental Workflow and Disposal Pathway
The following diagrams illustrate the logical flow of handling and disposing of this compound in a laboratory setting.
References
- 1. Splicing modulator this compound is a potential agent for colorectal cancer in combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. acewaste.com.au [acewaste.com.au]
- 4. documents.uow.edu.au [documents.uow.edu.au]
- 5. danielshealth.ca [danielshealth.ca]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 8. gzlabfurniture.com [gzlabfurniture.com]
Navigating the Safe Handling of FR901464: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals working with the potent spliceosome inhibitor FR901464, ensuring stringent safety protocols is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment and build a foundation of trust in handling this powerful anti-tumor agent.
This compound and its derivatives are highly potent compounds that require careful handling to prevent exposure and ensure the well-being of laboratory personnel. Adherence to established best practices for managing cytotoxic and antineoplastic agents is critical. This document outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and compliant disposal methods.
Hazard Identification and Risk Assessment
Prior to handling this compound, a thorough risk assessment is mandatory. While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, data from closely related compounds, such as Spliceostatin A, provides valuable insight into the potential hazards.
Based on the SDS for Spliceostatin A, a methylated derivative of this compound, the primary hazards include:
-
Acute oral toxicity
-
Skin corrosion/irritation
-
Serious eye damage/eye irritation
-
Specific target organ toxicity (single exposure); Respiratory tract irritation
These hazards underscore the need for a comprehensive safety strategy to minimize all potential routes of exposure.
Quantitative Hazard Data
The following table summarizes the key hazard information for Spliceostatin A, which should be considered as a surrogate for this compound in the absence of its specific SDS.
| Hazard Classification | GHS Category | Hazard Statement |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE is the most critical barrier between the researcher and the potent compound. The following PPE is mandatory when handling this compound in solid or solution form.
PPE Selection Workflow
Caption: PPE selection workflow for handling this compound.
Operational Plan for Handling this compound
Follow these step-by-step procedures to ensure safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area.
-
Recommended storage temperature is typically -20°C or colder, as specified by the supplier.
2. Preparation for Handling:
-
Designate a specific work area for handling this compound, preferably within a certified chemical fume hood or a Class II Biological Safety Cabinet.
-
Cover the work surface with a disposable, absorbent, plastic-backed liner.
-
Assemble all necessary equipment and materials before starting work to minimize movement in and out of the containment area.
3. Weighing and Reconstitution (for solid form):
-
Perform all weighing and reconstitution activities within the designated containment area.
-
To prevent inhalation of airborne particles, use a NIOSH-approved respirator (e.g., N95 or higher).
-
When reconstituting, add the solvent slowly and carefully to the vial to avoid splashing.
4. Handling of Solutions:
-
Use Luer-Lok syringes and needles to prevent accidental disconnection and spillage.
-
When transferring solutions, work slowly and deliberately to avoid creating aerosols.
-
Clearly label all containers with the compound name, concentration, date, and hazard symbol.
5. Personal Decontamination:
-
After handling is complete, remove PPE in the following order: outer gloves, gown, face shield/goggles, respirator, and inner gloves.
-
Dispose of all PPE immediately into a designated cytotoxic waste container.
-
Thoroughly wash hands and forearms with soap and water.
Disposal Plan
All materials contaminated with this compound must be treated as cytotoxic waste and disposed of in accordance with institutional and local regulations.
1. Waste Segregation:
-
Sharps: All needles, syringes, and other sharp objects contaminated with this compound must be placed in a puncture-resistant, clearly labeled sharps container for cytotoxic waste.
-
Solid Waste: All non-sharp contaminated items, including gloves, gowns, bench liners, and vials, must be disposed of in a designated, leak-proof, and clearly labeled cytotoxic waste container (often a yellow bag or bin with a cytotoxic symbol).
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container for cytotoxic liquids. Do not pour this waste down the drain.
2. Waste Collection and Disposal:
-
Follow your institution's specific procedures for the collection of cytotoxic waste.
-
Ensure that all waste containers are securely sealed before removal from the laboratory.
-
Cytotoxic waste is typically disposed of by high-temperature incineration through a licensed hazardous waste disposal service.
By implementing these comprehensive safety and handling protocols, research professionals can confidently and safely work with this compound, advancing scientific discovery while prioritizing personal and environmental safety.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
